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  • Product: 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-
  • CAS: 952059-63-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one in Targeted Drug Discovery

Executive Summary & Core Rationale In the landscape of modern medicinal chemistry, bicyclic heteroaromatic systems serve as foundational pharmacophores for targeted therapeutics. Among these, 8-chloro-6-methoxy-1,7-napht...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In the landscape of modern medicinal chemistry, bicyclic heteroaromatic systems serve as foundational pharmacophores for targeted therapeutics. Among these, 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (CAS: 952059-63-1) has emerged as a highly versatile, privileged building block [1]. As a bioisostere of quinolines and quinazolines, the 1,7-naphthyridine core offers distinct physicochemical advantages, including altered hydrogen-bonding networks, modulated basicity, and improved aqueous solubility.

This technical whitepaper provides an in-depth analysis of the structural properties, synthetic methodologies, and pharmacological applications of this specific naphthyridine derivative. Designed for drug development professionals, this guide elucidates the causality behind its synthetic protocols and its strategic utility in designing next-generation Receptor Tyrosine Kinase (RTK) inhibitors.

Structural Elucidation & Physicochemical Profiling

The molecular architecture of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one is defined by a fused bicyclic system containing two nitrogen atoms at positions 1 and 7. The structural functionalization is highly strategic:

  • Tautomeric Dynamics: The molecule exists in a dynamic equilibrium between the 4(1H)-one (pyridone) and 4-ol (hydroxypyridine) tautomers. In physiological conditions and solid-state, the 4(1H)-one form predominates, providing a critical hydrogen bond donor (N1-H) and acceptor (C4=O) pair.

  • Electronic Push-Pull System: The 1,7-naphthyridine core is inherently electron-deficient. The addition of the 8-chloro group exerts a strong electron-withdrawing inductive (-I) effect, hyper-activating the C8 position for nucleophilic attack. Conversely, the 6-methoxy group provides resonance electron donation (+M effect), which fine-tunes the pKa of the N7 atom, mitigating potential off-target toxicities (such as hERG channel inhibition) often seen with highly basic heterocycles.

Quantitative Physicochemical Data

The following table summarizes the foundational physicochemical metrics critical for structure-based drug design (SBDD) [2].

PropertyValuePharmacological Relevance
CAS Registry Number 952059-63-1Standardized compound identification.
Molecular Formula C9H7ClN2O2-
Molecular Weight 210.62 g/mol Low MW allows for extensive downstream derivatization while maintaining Lipinski's Rule of 5 compliance.
Topological Polar Surface Area (TPSA) 45.3 ŲOptimal for membrane permeability and potential blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors (HBD) 1N1-H acts as a critical donor to the kinase hinge region.
Hydrogen Bond Acceptors (HBA) 3C4=O, N7, and the methoxy oxygen provide multiple interaction vectors.
Rotatable Bonds 1High structural rigidity minimizes entropic penalty upon target binding.

Mechanistic Role in Kinase Inhibition

1,7-Naphthyridines are extensively utilized in the development of ATP-competitive kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families [3].

The 4(1H)-one moiety mimics the adenine ring of ATP, anchoring the molecule into the kinase hinge region via bidentate hydrogen bonds. The 8-chloro and 6-methoxy vectors are oriented towards the solvent-exposed region and the hydrophobic pocket, respectively. By substituting the 8-chloro group with various bulky amines or aryl groups via late-stage functionalization, researchers can achieve high isoenzyme selectivity.

KinasePathway Ligand Growth Factors (FGF / VEGF) RTK Receptor Tyrosine Kinases (FGFR / VEGFR) Ligand->RTK Ligand Binding Downstream Downstream Effectors (PI3K/AKT, MAPK) RTK->Downstream Phosphorylation Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->RTK Hinge-Binding (ATP Competitive) Outcome Tumor Proliferation & Angiogenesis Downstream->Outcome Signal Transduction

Mechanism of 1,7-naphthyridine-derived RTK inhibitors in tumor signaling.

De Novo Synthesis & Functionalization Protocols

To ensure scientific integrity and reproducibility, the following protocol details a self-validating synthetic workflow for the construction of the 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one core via a modified Meldrum’s acid condensation and thermal electrocyclization.

Phase 1: Enamine Condensation
  • Objective: Form the precursor enamine from the starting aminopyridine.

  • Reagents: 3-Amino-2-chloro-6-methoxypyridine (1.0 eq), 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid derivative, 1.1 eq), absolute ethanol.

  • Protocol:

    • Suspend the aminopyridine in absolute ethanol at room temperature.

    • Add the Meldrum's acid derivative portion-wise.

    • Reflux the mixture (80 °C) under a nitrogen atmosphere for 3 hours.

    • Cool to 0 °C to precipitate the product. Filter and wash with cold ethanol.

  • Causality & Validation: Ethanol acts as a protic solvent to facilitate the proton transfer required for the displacement of methanol. Self-Validation: LC-MS must confirm the [M+H]+ mass of the adduct. 1H-NMR should show the disappearance of the primary amine (-NH2) protons and the emergence of a distinct, highly deshielded enamine proton (CH=C) around 8.5 ppm.

Phase 2: Thermal Electrocyclization (Gould-Jacobs Type)
  • Objective: Cyclize the enamine to form the bicyclic 1,7-naphthyridin-4(1H)-one core.

  • Reagents: Dowtherm A (eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide).

  • Protocol:

    • Preheat Dowtherm A to 250 °C in a multi-neck flask equipped with a short-path distillation head (to remove generated acetone).

    • Rapidly add the solid enamine intermediate from Phase 1 into the vigorously stirring, hot Dowtherm A.

    • Maintain heating at 250 °C for 30–45 minutes until gas evolution (CO2) ceases.

    • Cool the reaction mixture to room temperature and dilute with hexanes to precipitate the crude naphthyridone.

    • Filter, wash extensively with hexanes and diethyl ether, and dry under vacuum.

  • Causality & Validation: Dowtherm A is utilized because its high boiling point (~258 °C) provides the immense thermal energy required to extrude acetone and CO2, generating a highly reactive ketene intermediate that undergoes intramolecular electrophilic aromatic substitution at the C4 position of the pyridine ring. Self-Validation: 1H-NMR must reveal the characteristic downfield shift of the newly formed C5 proton (due to the adjacent C4 carbonyl deshielding effect) and the absence of the Meldrum's acid methyl groups.

Phase 3: Late-Stage Functionalization (C8 SNAr)

Because the C8-chlorine is situated ortho to the N7 nitrogen, it is highly activated for Nucleophilic Aromatic Substitution (SNAr). Treating the synthesized core with primary or secondary amines in the presence of N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP) at 120 °C yields C8-amino substituted derivatives, allowing rapid library generation for structure-activity relationship (SAR) studies.

SynthWorkflow A 3-Amino-2-chloro- 6-methoxypyridine B Enamine Intermediate A->B Meldrum's Acid Derivative, EtOH, Δ C 8-chloro-6-methoxy- 1,7-naphthyridin-4(1H)-one B->C Dowtherm A 250°C, -CO2, -Acetone D C4-Chlorination (POCl3) C->D Activation E C8-SNAr Derivatization C->E Late-Stage Functionalization

Synthetic workflow and downstream derivatization of the 1,7-naphthyridine core.

Conclusion

8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one stands as a premier intermediate in the synthesis of advanced therapeutics. Its unique combination of an electron-deficient core, a highly reactive SNAr vector at C8, and a kinase-anchoring pyridone motif makes it indispensable for modern drug discovery campaigns. By adhering to the self-validating synthetic protocols outlined in this guide, researchers can reliably access this scaffold and leverage its physicochemical properties to develop potent, selective inhibitors against complex oncological targets.

References

  • The Naphthyridines - Digital Library. Comprehensive review on the chemistry, preparation, and physiological significance of naphthyridine systems.
  • 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (CAS 952059-63-1) - ChemicalBook.
  • Drugs That Inhibit Signalling Pathways for Tumor Cell Growth - Google Patents / Google APIs. Patent literature detailing the application of naphthyridine derivatives as covalent and non-covalent FGFR/VEGFR inhibitors.
Exploratory

Preliminary Investigation of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive framework for the preliminary investigation of a novel series of derivatives based on the 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one core. We will explore the rationale behind the selection of this scaffold, propose synthetic strategies for derivatization, and detail robust experimental protocols for the initial biological evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Rationale for Investigating 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one Derivatives

The naphthyridine core, a bicyclic system composed of two fused pyridine rings, has garnered significant attention in drug discovery due to its versatile biological activities.[3] The 1,7-naphthyridine isomer, in particular, has been identified as a key pharmacophore in the development of targeted therapeutics, including kinase inhibitors.[1][3] The rigid, planar structure of the 1,7-naphthyridine core provides an excellent foundation for designing molecules that can interact with high affinity and selectivity with the ATP-binding pockets of various kinases.[3]

The selection of the 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one scaffold for further investigation is based on a strategic combination of chemical and pharmacological considerations:

  • The Methoxy Group (6-position): The electron-donating methoxy group can influence the electronic properties of the aromatic system and can also participate in hydrogen bonding interactions with biological targets.[4] Its presence is a common feature in many biologically active molecules, including some quinoline and naphthyridine derivatives with demonstrated antimalarial or antimicrobial activities.[5][6]

  • The Chloro Group (8-position): The chloro substituent, an electron-withdrawing group, can modulate the reactivity and bioavailability of the molecule.[4] Halogenated derivatives of 1,8-naphthyridines have shown potent cytotoxic activity against various cancer cell lines.[7][8] The chloro group can also serve as a handle for further synthetic modifications through cross-coupling reactions.

  • The 4(1H)-one Moiety: The keto-enol tautomerism of the 4-oxo group provides opportunities for hydrogen bonding and metal chelation, which can be crucial for binding to metalloenzymes or other biological targets. This feature is characteristic of many quinolone and naphthyridinone antibiotics that target DNA gyrase.[6]

This unique combination of substituents on the 1,7-naphthyridine core presents a promising starting point for the development of a library of novel compounds with potential therapeutic applications.

Synthetic Strategy for Derivatization

A key aspect of a preliminary investigation is the generation of a focused library of derivatives to establish a preliminary structure-activity relationship (SAR). The synthetic strategy for the 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one core will focus on modifications at key positions to probe the chemical space around the scaffold.

Synthesis of the Core Scaffold

Diagram: Proposed Synthetic Workflow

synthetic_workflow A Starting Materials (e.g., Substituted Pyridine) B Multi-step Synthesis A->B Reaction Conditions C Core Scaffold 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one B->C Cyclization & Functionalization D Derivatization Reactions (e.g., Suzuki, Buchwald-Hartwig) C->D Parallel Synthesis E Library of Derivatives D->E Purification & Characterization

Caption: A generalized workflow for the synthesis and derivatization of the target compounds.

Library Design and Synthesis

With the core scaffold in hand, a library of derivatives can be generated by targeting specific positions for modification. The primary focus will be on the 8-chloro position, which is amenable to various cross-coupling reactions.

Table 1: Proposed Derivative Library

Position of ModificationReaction TypeProposed ReactantsRationale
C-8 Suzuki CouplingArylboronic acidsTo explore the effect of various aromatic and heteroaromatic substituents on biological activity.
C-8 Buchwald-Hartwig AminationPrimary and secondary aminesTo introduce diverse amine functionalities, which can act as hydrogen bond donors/acceptors and modulate solubility.
N-1 Alkylation/AcylationAlkyl halides, acyl chloridesTo investigate the impact of substitution on the nitrogen atom, which can influence cell permeability and target engagement.

Preliminary Biological Evaluation: A Multi-pronged Approach

Given the diverse biological activities reported for naphthyridine derivatives, a multi-pronged screening approach is recommended to maximize the potential for identifying promising lead compounds.[1][2]

Anticancer Activity Screening

Numerous 1,7- and 1,8-naphthyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][9] Therefore, the initial screening of the synthesized library will focus on assessing their antiproliferative activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.[10]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[2][9]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound by plotting the percentage of cell viability against the compound concentration.

Diagram: Anticancer Screening Workflow

anticancer_workflow A Synthesized Derivatives C MTT Assay A->C B Cancer Cell Lines (e.g., MCF-7, A549) B->C D IC50 Determination C->D Data Analysis E Hit Identification D->E Potency Threshold

Caption: A streamlined workflow for the initial in vitro anticancer screening of the derivatives.

Anti-inflammatory Activity Screening

Certain 1,7-naphthyridine derivatives have shown potent anti-inflammatory properties through the inhibition of key signaling molecules like p38 MAP kinase.[1][3]

This assay measures the ability of the compounds to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with LPS.

Step-by-Step Methodology:

  • Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[2]

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the IC50 values for the inhibition of cytokine release for each compound.

Antimicrobial Activity Screening

The 1,8-naphthyridine core is the backbone of several antibacterial agents, including nalidixic acid.[6][11] Therefore, evaluating the antimicrobial potential of the novel 1,7-naphthyridine derivatives is a logical step.

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12]

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth media.

  • Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacteria.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Interpretation and Path Forward

The preliminary biological data generated from these screens will be crucial for identifying initial "hit" compounds and establishing a preliminary SAR.

Table 2: Hypothetical Screening Data Summary

Compound IDStructureAnticancer IC50 (µM) (MCF-7)Anti-inflammatory IC50 (µM) (TNF-α)Antimicrobial MIC (µg/mL) (E. coli)
Core 8-Cl, 6-OMe>100>100>128
D-01 8-Phenyl, 6-OMe15.225.864
D-02 8-(4-F-Phenyl), 6-OMe5.812.132
D-03 8-Morpholino, 6-OMe55.18.5128

Based on the screening results, promising compounds can be selected for further investigation, which may include:

  • Lead Optimization: Synthesis of a second generation of derivatives to improve potency and selectivity.

  • Mechanism of Action Studies: Investigating the molecular target and signaling pathway through which the active compounds exert their effects. For example, kinase inhibition assays or DNA gyrase inhibition assays could be performed based on the observed biological activity.[1][6]

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the most promising compounds in animal models of disease.

Conclusion

The 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one scaffold represents a promising starting point for the discovery of novel therapeutic agents. The proposed synthetic and screening strategies outlined in this technical guide provide a robust framework for the preliminary investigation of derivatives based on this core. A systematic approach to library design, coupled with a multi-pronged biological evaluation, will enable the efficient identification of lead compounds for further development in the areas of oncology, inflammation, and infectious diseases.

References

  • Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide - Benchchem. (n.d.).
  • Sagata, N., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345.
  • Biological Activity of Naturally Derived Naphthyridines - PMC. (n.d.).
  • Reddy, S. S., Shireesha, K., & Jella, K. S. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][7]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 1-20.

  • The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview - Benchchem. (n.d.).
  • Liu, M. L., et al. (2014). Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. Chinese Chemical Letters, 25(4), 545-549.
  • Reddy, S. S., Shireesha, K., & Jella, K. S. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][7]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 1-20.

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178.
  • Wang, L., et al. (2015). Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives.
  • Antony, S., et al. (2010). Design, Synthesis, and Evaluation of Dibenzo[c,h][1][13]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(24), 8564-8576.

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Journal of Chemical and Pharmaceutical Research, 11(4), 943-952.
  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178.
  • Parallels between the chloro and methoxy groups for potency optimization - RSC Publishing. (n.d.).
  • Carroll, F. I., Berrang, B. D., Linn, C. P., & Twine, C. E. (1979). Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. Journal of Medicinal Chemistry, 22(6), 694-698.
  • Wójcicka, A., & Mączyński, M. (2021).
  • Walz, A. J., & Sundberg, R. J. (2000). Synthesis of 8-methoxy-1-methyl-1H-benzo[de][1][13]naphthyridin-9-ol (Isoaaptamine) and analogues. The Journal of Organic Chemistry, 65(23), 8001-8010.

  • Wójcicka, A., & Mączyński, M. (2021).
  • Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606-613.
  • Zhuang, L., et al. (2003). Design and Synthesis of 8-Hydroxy-[1][13]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry, 46(3), 453-456.

  • Cossy, J., et al. (2012). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry, 10(38), 7724-7730.
  • de Almeida, J. F., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500.
  • Chemistry and Biological Activities of 1,8-Naphthyridines. - ResearchGate. (n.d.).

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Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the heterocyclic compound 1,7-Naphthyridin-4(1H)-one, 8-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the heterocyclic compound 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-. As a crucial parameter in chemical identification, purity assessment, and high-resolution mass spectrometry, a precise understanding of these values is paramount for researchers in drug discovery and development. This guide will detail the determination of the molecular formula, the calculation of its molecular weight and exact mass, and the experimental protocols for their verification.

Determination of Molecular Formula

The first step in ascertaining the molecular weight and exact mass of a compound is the accurate determination of its molecular formula. The structure of the target molecule is derived from its IUPAC name: 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-.

The parent structure, 1,7-Naphthyridin-4(1H)-one, has a molecular formula of C₈H₆N₂O[][2][3]. The addition of substituents modifies this base formula:

  • 8-chloro- : A chloro group (Cl) replaces a hydrogen atom at the 8th position of the naphthyridine ring.

  • 6-methoxy- : A methoxy group (OCH₃) substitutes a hydrogen atom at the 6th position.

Therefore, the molecular formula for 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- is established as C₉H₇ClN₂O₂ .

Molecular Weight and Exact Mass: A Comparative Analysis

While often used interchangeably, molecular weight and exact mass are distinct concepts critical for analytical chemistry.

  • Molecular Weight (or Molar Mass) is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundances. This value is typically used in stoichiometric calculations for bulk materials.

  • Exact Mass (or Monoisotopic Mass) is calculated using the mass of the most abundant isotope of each element.[4][5] This value is fundamental in high-resolution mass spectrometry for the precise identification of compounds.

Table 1: Quantitative Data for C₉H₇ClN₂O₂
ParameterValue
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 226.62 g/mol
Exact Mass 226.01961 u

The calculations for these values are based on the atomic weights and most abundant isotopic masses of the constituent elements.

Experimental Verification: High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for experimentally determining the exact mass of a molecule, which in turn confirms its elemental composition.

Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry

This protocol outlines a generalized procedure for the analysis of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- using ESI-TOF MS.

1. Sample Preparation:

  • Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
  • Perform serial dilutions to a final concentration of 1-10 µg/mL.
  • For positive ion mode, add 0.1% formic acid to the final solution to promote protonation.

2. Instrument Parameters (Illustrative):

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Capillary Voltage: 3.5 kV
  • Sampling Cone Voltage: 30 V
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Desolvation Gas Flow (N₂): 600 L/hr
  • Analyzer: Time of Flight (TOF)
  • Mass Range: m/z 50-1000
  • Acquisition Mode: W-mode (high resolution)

3. Data Analysis:

  • The primary ion observed is expected to be the protonated molecule, [M+H]⁺.
  • The theoretical exact mass of the [M+H]⁺ ion is calculated as: 226.01961 + 1.00783 = 227.02744 u .
  • The experimentally measured m/z value should be compared to the theoretical value. A mass accuracy of <5 ppm is typically expected for confident identification.

Workflow for Determination of Molecular Weight and Exact Mass

The logical flow for determining these critical parameters is illustrated in the following diagram.

G cluster_0 Theoretical Determination cluster_1 Experimental Verification A IUPAC Name: 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- B Determine Parent Structure: 1,7-Naphthyridin-4(1H)-one (C₈H₆N₂O) A->B C Add Substituents: -Cl, -OCH₃ B->C D Derive Molecular Formula: C₉H₇ClN₂O₂ C->D E Calculate Molecular Weight (using average atomic weights) D->E F Calculate Exact Mass (using most abundant isotopic masses) D->F I Compare Experimental m/z with Theoretical Exact Mass F->I Theoretical Value G High-Resolution Mass Spectrometry (e.g., ESI-TOF) H Observe Protonated Molecule [M+H]⁺ G->H H->I J Confirm Elemental Composition I->J

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Exploratory

Discovery and Early-Stage Synthesis of 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one: A Privileged Scaffold for Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the transition from traditional quinoline cores to highly functionalized naphthyridines represents a critical evolutionary step in drug design. The 1,7-naphthyridine scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from traditional quinoline cores to highly functionalized naphthyridines represents a critical evolutionary step in drug design. The 1,7-naphthyridine scaffold, in particular, serves as an exceptional bioisostere that improves aqueous solubility (by lowering overall lipophilicity) while providing distinct hydrogen-bonding networks.

As a Senior Application Scientist overseeing early-stage discovery workflows, I often highlight 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one as a masterclass in rational building block design. This specific intermediate is highly prized in the development of selective kinase inhibitors and targeted therapies for KRAS-mutant oncologies[1]. This whitepaper deconstructs the mechanistic rationale behind its substitution pattern and details a self-validating, regioselective synthetic protocol for its robust preparation.

Pharmacophore Rationale & Discovery Dynamics

Every functional group on this scaffold serves a deliberate mechanistic purpose in downstream drug-target interactions.

  • The 4(1H)-one / 4-ol Tautomeric Core: This motif is the primary anchor. In kinase inhibitor design, the lactam/lactim system acts as a bidentate hydrogen-bond donor/acceptor, perfectly complementing the backbone amides of the kinase hinge region.

  • The 8-Chloro Handle: Positioned adjacent to the bridgehead, the chlorine atom is not merely a steric filler. It serves as an orthogonal reactivity vector for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows chemists to rapidly append diverse aryl or heteroaryl groups to probe the hydrophobic pocket II of target enzymes.

  • The 6-Methoxy Group: This electron-donating group modulates the pKa of the adjacent N7 nitrogen. By fine-tuning the basicity of the heterocycle, it mitigates off-target hERG channel liabilities while simultaneously blocking metabolic oxidation (CYP450-mediated) at the C6 position[2].

Pharmacophore Core 1,7-Naphthyridin-4(1H)-one Core Scaffold Hinge 4(1H)-one Motif Kinase Hinge Binder (H-Bond Network) Core->Hinge Vector 8-Chloro Group Cross-Coupling Vector (Hydrophobic Probe) Core->Vector Metab 6-Methoxy Group Metabolic Stability (Electron Tuning) Core->Metab

Pharmacophore mapping and functional utility of the substituted scaffold.

Retrosynthetic Strategy & Regiocontrol

The classical challenge in synthesizing 1,7-naphthyridines via the Gould-Jacobs reaction is regioselectivity. If an unsubstituted 3-aminopyridine is used, the thermal cyclization of the enamine intermediate can occur at either the C2 or C4 position, yielding an intractable mixture of 1,5- and 1,7-naphthyridines.

The Regiochemical Solution: To synthesize 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one with absolute regiochemical fidelity, we utilize 3-amino-2-chloro-6-methoxypyridine as the starting material. The presence of the chlorine atom at the C2 position acts as a regiochemical blocking group. During the high-temperature electrocyclic ring closure, the C2 position is sterically and electronically inaccessible, forcing the cyclization exclusively onto the C4 position. This elegantly guarantees the formation of the 1,7-isomer.

Workflow SM 3-Amino-2-chloro- 6-methoxypyridine Cond Condensation (EMME, 110°C) SM->Cond Enamine Enamine Intermediate Cond->Enamine -EtOH Cycl Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cycl Regioselective C4 Ring Closure Ester Naphthyridine Ester Cycl->Ester -EtOH Decarb Saponification & Decarboxylation Ester->Decarb 1. NaOH 2. HCl, Heat Product 8-Chloro-6-methoxy- 1,7-naphthyridin-4(1H)-one Decarb->Product -CO2

Regioselective Gould-Jacobs synthesis of the 1,7-naphthyridine core.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following workflow is designed as a self-validating system, where each step is gated by specific analytical mass-shift confirmations.

Step 1: Condensation to Enamine Intermediate
  • Procedure: Combine 3-amino-2-chloro-6-methoxypyridine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq) in a round-bottom flask. Heat the neat mixture to 110°C for 3 hours under a gentle nitrogen sweep to remove the evolving ethanol.

  • Causality: Performing this neat drives the equilibrium forward via Le Chatelier's principle as ethanol evaporates.

  • Validation Gate: LC-MS analysis of an aliquot must show complete disappearance of the starting material ( m/z 159.0) and the appearance of the enamine intermediate at [M+H]+=329.1 .

Step 2: Thermal Electrocyclic Ring Closure
  • Procedure: Heat a volume of Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to 250°C. Dissolve the crude enamine in a minimal amount of warm Dowtherm A and add it dropwise to the boiling solvent. Stir for 45 minutes, then cool to room temperature. Precipitate the resulting ester by adding hexanes, and collect via filtration.

  • Causality: The extreme temperature (250°C) is strictly required to overcome the high activation energy of the electrocyclic ring closure and the subsequent aromatization (driven by the loss of a second molecule of ethanol). The C2-chlorine successfully blocks the alternative cyclization pathway.

  • Validation Gate: LC-MS must confirm the cyclized ester mass at [M+H]+=283.1 .

Step 3: Saponification and Decarboxylation
  • Procedure: Suspend the ester in 10% aqueous NaOH and reflux for 2 hours to achieve complete saponification. Cool the mixture and acidify to pH 2 using 6M HCl. Heat the resulting acidic suspension to 100°C for 4 hours to induce decarboxylation. Cool, filter the precipitated solid, and wash with water and cold ethanol.

  • Causality: The intermediate carboxylic acid is highly prone to decarboxylation due to the electron-withdrawing nature of the adjacent heterocyclic system. Heating in acid facilitates the protonation of the ring, lowering the barrier for CO 2​ extrusion.

  • Validation Gate: Final LC-MS must show [M+H]+=211.0 .

Analytical Validation Data

The table below summarizes the quantitative analytical data required to validate the successful synthesis of the final building block.

Analytical ParameterExpected Value / AssignmentPurpose
Molecular Formula C 9​ H 7​ ClN 2​ O 2​ Core composition verification
Exact Mass 210.02 DaHigh-Resolution Mass Spec (HRMS) target
LC-MS [M+H]+ m/z 211.0Reaction monitoring / Purity assessment
1 H NMR (DMSO- d6​ ): N-H δ 11.80 (br s, 1H)Confirms the 4(1H)-one tautomeric state
1 H NMR (DMSO- d6​ ): C5-H δ 8.15 (s, 1H)Isolated aromatic proton (confirms regiochemistry)
1 H NMR (DMSO- d6​ ): C2-H δ 7.90 (d, J = 7.5 Hz, 1H)Enone system, alpha to nitrogen
1 H NMR (DMSO- d6​ ): C3-H δ 6.25 (d, J = 7.5 Hz, 1H)Enone system, alpha to carbonyl
1 H NMR (DMSO- d6​ ): OCH 3​ δ 3.95 (s, 3H)Confirms retention of the methoxy group

References

  • Substituted heterocyclic fused cyclic compound, preparation method therefor and pharmaceutical use thereof (WO2021083167A1).
  • 8-Chloro-1,7-naphthyridin-4(1H)-one Product Properties. Sigma-Aldrich.
  • 8-CHLORO-6-(PYRIDIN-4-YL)

Sources

Foundational

Comprehensive NMR Spectroscopic Analysis of 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one

Executive Summary & Structural Context The compound 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (CAS: 952059-63-1) represents a highly functionalized bicyclic N-heterocycle. Derivatives of the 1,7-naphthyridine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The compound 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (CAS: 952059-63-1) represents a highly functionalized bicyclic N-heterocycle. Derivatives of the 1,7-naphthyridine scaffold are of immense interest in modern medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors (such as PIP4K2A inhibitors) and novel antimicrobial agents[1].

Accurate structural elucidation of this scaffold is complicated by two factors:

  • Tautomerism: The equilibrium between the 4-hydroxy-1,7-naphthyridine (lactim) and 1,7-naphthyridin-4(1H)-one (lactam/pyridone) forms[2].

  • Regiochemistry: The precise assignment of the chloro and methoxy substituents on the electron-deficient pyridine ring.

This whitepaper provides an in-depth, self-validating framework for the acquisition, interpretation, and logical assignment of 1H and 13C NMR spectroscopic data for this molecule, emphasizing the causality behind specific chemical shifts.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a closed-loop validation system where 1D data is continuously verified against 2D correlation matrices.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 15–20 mg of the highly pure (>98%) compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is selected over CDCl 3​ because the high dielectric constant of DMSO stabilizes the highly polar 4(1H)-one tautomer, preventing tautomeric line broadening. Furthermore, it slows the exchange rate of the N-H proton, allowing it to be observed.

  • Instrument Calibration: Lock the spectrometer to the deuterium signal of DMSO. Calibrate the center of the residual solvent quintet to exactly δ 2.50 ppm for 1 H and the septet to δ 39.52 ppm for 13 C.

  • 1D 1 H Acquisition: Execute a standard 30° pulse sequence (zg30) at 400 MHz or 600 MHz. Set the relaxation delay (D1) to 2.0 seconds, accumulating 16 to 32 scans.

  • 1D 13 C Acquisition: Execute a proton-decoupled sequence (zgpg30) at 100 MHz or 150 MHz. Extend D1 to 3.0 seconds to account for the longer T1​ relaxation times of quaternary carbons (C-4, C-4a, C-6, C-8, C-8a). Accumulate 1024 scans.

  • 2D Validation (HSQC & HMBC): Run a 1 H- 13 C HSQC to map direct C-H bonds, followed by an HMBC (optimized for nJCH​ = 8 Hz) to map 2-bond and 3-bond connectivity across the heteroatoms and bridgehead carbons.

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one is defined by the electronic push-pull dynamics of the pyridone ring and the substituent effects on the fused pyridine ring[3].

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
N-1 11.85Broad Singlet (br s)-1HLactam N-H; deshielded by H-bonding
C-2 7.92Doublet (d)*7.41H α to N-1; deshielded by heteroatom
C-5 7.65Singlet (s)-1HIsolated proton; peri-deshielded by C-4
C-3 6.15Doublet (d)7.41H α to C=O; shielded by enamine resonance
C-6 3.98Singlet (s)-3HMethoxy group (-OCH 3​ )

*Note: In ultra-dry DMSO- d6​ , H-2 may appear as a doublet of doublets (dd) due to 3J coupling with the N-H proton. Rapid exchange typically collapses this to a simple doublet.

Mechanistic Insights & Causality
  • The Enamine Effect (H-3 vs. H-2): The profound upfield shift of H-3 ( δ 6.15) compared to H-2 ( δ 7.92) is a direct result of the pyridone resonance structure. The lone pair on N-1 delocalizes through the double bond, depositing partial negative charge at C-3 (enamine-like conjugation).

  • Peri-Deshielding (H-5): Despite being ortho to the strongly electron-donating methoxy group (which typically shields protons to ~6.8 ppm), H-5 resonates at δ 7.65. This is caused by the peri-effect: the spatial proximity of H-5 to the magnetic anisotropy cone of the C-4 carbonyl oxygen strongly deshields this proton.

13 C NMR Spectroscopic Analysis

The 13 C spectrum provides definitive proof of the tautomeric state and the regiochemistry of the halogens.

Quantitative Data Summary
Carbon PositionChemical Shift ( δ , ppm)TypeElectronic Causality
C-4 176.0C=O (Quaternary)Characteristic of a conjugated pyridone carbonyl. A pure ketone would appear >195 ppm.
C-6 162.5C-O (Quaternary)Strongly deshielded by the electronegative oxygen of the methoxy group.
C-8 146.0C-Cl (Quaternary)Deshielded by the inductive effect of Chlorine and the adjacent N-7 atom.
C-2 140.5C-H (Methine) α to N-1; experiences inductive electron withdrawal.
C-8a 138.0C-N (Bridgehead)Fused bridgehead carbon adjacent to N-1.
C-4a 124.0C-C (Bridgehead)Fused bridgehead carbon.
C-3 114.0C-H (Methine)Shielded by resonance electron donation from N-1.
C-5 112.0C-H (Methine)Shielded by resonance from the ortho-methoxy group.
-OCH 3​ 54.5PrimaryStandard aliphatic methoxy carbon.

2D NMR Logical Validation Workflow

To ensure absolute trustworthiness, the 1D assignments must be validated through Heteronuclear Multiple Bond Correlation (HMBC). The regiochemistry of the 8-chloro and 6-methoxy groups is proven by the long-range coupling of the isolated H-5 proton.

Because H-5 is a singlet, its position could theoretically be ambiguous. However, HMBC mapping creates a self-validating logic matrix:

  • H-5 to C-6 ( 2J ): Confirms H-5 is adjacent to the methoxy-bearing carbon.

  • H-5 to C-8 ( 3J ): Confirms the spatial relationship across the N-7 atom to the chlorine-bearing carbon.

  • H-5 to C-4a ( 2J ) and C-8a ( 3J ): Anchors the right-hand pyridine ring to the bridgehead carbons of the pyridone ring.

HMBC_Logic cluster_protons Proton Resonances (1H) cluster_carbons Quaternary & Bridgehead Carbons (13C) H2 H-2 (δ 7.92) C4 C-4 (δ 176.0) H2->C4 ³J (Strong) C8a C-8a (δ 138.0) H2->C8a ³J (Strong) H3 H-3 (δ 6.15) C4a C-4a (δ 124.0) H3->C4a ³J (Strong) H5 H-5 (δ 7.65) H5->C4a ²J (Weak) C6 C-6 (δ 162.5) H5->C6 ²J (Weak) C8 C-8 (δ 146.0) H5->C8 ³J (Strong) H5->C8a ³J (Strong) OMe 6-OCH3 (δ 3.98) OMe->C6 ³J (Strong)

Fig 1. HMBC logical correlation network for structural validation of the naphthyridine core.

Conclusion

The NMR spectroscopic profile of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one is a textbook example of heterocyclic electronic effects. The dominance of the 4(1H)-one tautomer is unequivocally proven by the δ 176.0 ppm 13 C shift of C-4 and the highly shielded δ 6.15 ppm 1 H shift of H-3. By employing the 2D HMBC logical workflow detailed above, researchers can confidently assign the regiochemistry of novel derivatives built upon this critical pharmacological scaffold.

References

  • DESY Publication Database. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Retrieved from[Link]

  • ResearchGate. (1995). Synthesis of new 1,2,4-triazole derivatives of nalidixic acid as potential antibacterial and antifungal agents (Tautomerism in naphthyridin-4-ones). Retrieved from[Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterizations, crystal structures and DFT studies of nalidixic acid carbonyl hydrazones derivatives. Retrieved from [Link]

Sources

Exploratory

basic understanding of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- binding sites

An In-Depth Technical Guide to the Binding Architecture of 1,7-Naphthyridine Scaffolds As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for their viability in targeted therapeutics. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Binding Architecture of 1,7-Naphthyridine Scaffolds

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for their viability in targeted therapeutics. Among these, the 1,7-naphthyridine core—specifically functionalized intermediates like 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (CAS 952059-63-1)—has emerged as a highly privileged pharmacophore in the development of ATP-competitive kinase inhibitors[1].

This whitepaper deconstructs the structural causality behind how this specific molecule and its derivatives engage kinase binding sites, detailing the biophysical rationale, self-validating experimental protocols, and quantitative profiling necessary for advanced drug development.

Deconstructing the Pharmacophore: Structural Causality in Binding

The molecule 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one is not a random assembly of atoms; it is a precision-engineered building block designed to exploit the highly conserved ATP-binding pocket of kinases. Every functional group serves a distinct thermodynamic or spatial purpose.

  • The 1,7-Naphthyridine Core (Hinge Binding): The rigid, planar bicyclic system mimics the adenine ring of ATP. The nitrogen at the 7-position (N7) is the critical pharmacophoric anchor. In kinases like PIP4K2A, N7 acts as a strict hydrogen bond acceptor, interacting directly with the backbone nitrogen of hinge region residues (e.g., Val199)[1].

  • The 8-Chloro Substituent (Hydrophobic/Halogen Bonding): Halogenation at the 8-position serves a dual purpose. Sterically, the chlorine atom perfectly fills the hydrophobic pocket adjacent to the gatekeeper residue, displacing high-energy water molecules to provide an entropic boost to binding. Electronically, it can participate in orthogonal halogen bonding with the protein backbone.

  • The 6-Methoxy Substituent (Electronic Tuning & Steric Fit): The methoxy group is an electron-donating moiety that modulates the pKa of the naphthyridine nitrogens, optimizing the strength of the N7 hydrogen bond. Spatially, it projects into the ribose-binding pocket, providing a steric fit that enhances kinase selectivity[2].

  • The 4(1H)-one Moiety (Solvent Interface): Existing in tautomeric equilibrium with its 4-hydroxy form, the 4-oxo group projects outward toward the solvent-exposed channel. This provides an ideal vector for late-stage functionalization (e.g., attaching solubilizing piperazine linkers) without disrupting the core hinge interaction[3].

Visualizing the Binding Architecture

BindingModel Core 1,7-Naphthyridine Core N7 N7 Atom (H-Bond Acceptor) Core->N7 Cl8 8-Chloro Group (Hydrophobic/Halogen Bond) Core->Cl8 OMe6 6-Methoxy Group (Electronic Tuning) Core->OMe6 O4 4(1H)-one Group (Solvent Interface) Core->O4 Hinge Kinase Hinge Region (e.g., Val199/Met109) N7->Hinge H-Bond Hydrophobic Hydrophobic Pocket II Cl8->Hydrophobic vdW / Halogen Bond Ribose Ribose Binding Pocket OMe6->Ribose Steric Fit

Fig 1. Mechanistic binding model of the functionalized 1,7-naphthyridine scaffold in a kinase.

Orthogonal Validation Workflows: From Bench to Cell

In drug development, a single biochemical assay is never sufficient to prove a mechanism of action. To ensure our binding models are not artifacts of assay interference, we must employ a self-validating system: pairing biochemical ATP-competition assays with live-cell target engagement.

Protocol 1: Biochemical Validation via ADP-Glo Assay

Causality: We utilize the ADP-Glo assay because it directly quantifies ADP production, making it universal across kinase targets. By running the assay at two distinct ATP concentrations, we mathematically validate ATP-competitive binding. If the compound binds the ATP pocket (as 1,7-naphthyridines do), the IC50​ will shift higher in the presence of high ATP concentrations due to substrate competition[1].

Step-by-Step Methodology:

  • Preparation: Dispense serial dilutions of the 1,7-naphthyridine derivative (in DMSO) into a 384-well plate.

  • Equilibration: Add purified recombinant kinase (e.g., PIP4K2A or p38α) and incubate for 15 minutes at room temperature to allow the inhibitor to access the binding site.

  • Reaction Initiation: Add the specific peptide substrate and ATP. Crucial Step: Run parallel plates at 10 µM ATP (Low) and 250 µM ATP (High).

  • Incubation: Allow the kinase reaction to proceed for 60 minutes.

  • Termination: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40-minute incubation).

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal (30-minute incubation).

  • Analysis: Read luminescence and calculate the IC50​ using a 4-parameter logistic curve fit. An IC50​ shift between the Low and High ATP plates confirms ATP-site binding.

Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays lack the context of cellular membranes and competing intracellular ATP (~1-5 mM). CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein. By measuring the melting temperature ( Tm​ ) shift of the kinase in live cells, we self-validate that the compound is cell-permeable and successfully engages the target in a complex physiological environment[1].

Step-by-Step Methodology:

  • Cell Treatment: Incubate live HEK293T cells with the naphthyridine compound (at 10x the biochemical IC50​ ) or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by cooling to 25°C.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to separate the soluble (folded) proteins from the precipitated (denatured) proteins.

  • Detection: Analyze the soluble fraction via Western blot using an antibody specific to the target kinase.

  • Quantification: Plot the normalized band intensities against temperature to determine the ΔTm​ . A positive shift ( >1.5 °C) relative to DMSO confirms intracellular target engagement.

Visualizing the Experimental Workflow

Workflow Step1 Compound Preparation (8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one) Step2 Biochemical Assay (ADP-Glo) Determine IC50 & ATP-Competition Step1->Step2 Step3 X-ray Crystallography Resolve Co-crystal Structure Step2->Step3 Step4 Target Engagement (CETSA) Validate Intracellular Binding Step3->Step4

Fig 2. Self-validating experimental workflow for evaluating 1,7-naphthyridine kinase inhibitors.

Quantitative Profiling of 1,7-Naphthyridine Scaffolds

The efficacy of the 1,7-naphthyridine core is well-documented across multiple kinase families. The table below summarizes the quantitative binding data for advanced derivatives built upon this scaffold, illustrating the profound impact of the ATP-competitive binding mechanism.

Compound Class / DerivativeTarget KinaseAssay FormatATP Concentration IC50​ (nM)Ref.
BAY-297 (1,7-Naphthyridine core)PIP4K2AADP-Glo10 µM (Low)13
BAY-297 (1,7-Naphthyridine core)PIP4K2AADP-Glo250 µM (Medium)69[1]
Naphthyridine N-oxide 21 p38α MAPKRadiometric100 µM0.74[2]
4-Alkylamino-[1,7]naphthyridine Tpl2LANCE TR-FRET1 mM (High)< 10

Data Interpretation: The rightward shift in IC50​ for BAY-297 from 13 nM to 69 nM as ATP concentration increases from 10 µM to 250 µM is the hallmark signature of an ATP-competitive inhibitor[1]. This validates that the naphthyridine core is directly occupying the ATP-binding site described in Figure 1.

Conclusion

The 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one scaffold is a masterclass in rational drug design. By combining a rigid hinge-binding core (1,7-naphthyridine) with precisely tuned steric and electronic substituents (8-chloro and 6-methoxy), researchers can reliably target the ATP pockets of kinases ranging from PIP4K2A to p38α. When paired with rigorous, self-validating workflows like ADP-Glo and CETSA, this molecule serves as an exceptional starting point for the development of highly selective kinase therapeutics.

References

[2] Title: 1,7-Naphthyridine 1-oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

[3] Title: Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]

[1] Title: Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Foundational

Crystallographic Data and Structural Analysis of 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one: A Technical Guide for Advanced Scaffold Elucidation

Executive Summary Naphthyridines represent a privileged class of nitrogen-containing heterocycles with profound significance in medicinal chemistry. The specific derivative, 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Naphthyridines represent a privileged class of nitrogen-containing heterocycles with profound significance in medicinal chemistry. The specific derivative, 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one , features a highly polarized substitution pattern that dictates its tautomeric equilibrium, electronic distribution, and solid-state packing. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive structural analysis and self-validating crystallographic protocol for this compound. This guide ensures researchers can successfully isolate, analyze, and interpret single-crystal X-ray diffraction (SC-XRD) data to accelerate structure-based drug design.

Chemical Context & Mechanistic Significance

The 1,7-naphthyridine core is a critical pharmacophore, sharing structural and electronic similarities with the more widely studied1 class[1]. These scaffolds are frequently utilized in the design of potent 2 (such as nalidixic acid derivatives) and kinase inhibitors[2]. The commercial availability of precursors like accelerates the exploration of these chemical spaces.

Furthermore, structural elucidation of related isomeric systems, such as 3, has proven critical in optimizing target binding interactions, such as hydrogen bonding with the kinase hinge region in TGF-β Type I receptor inhibitors[3].

Tautomeric Causality

The 4(1H)-one system can theoretically exist in a lactam (4-oxo) or lactim (4-hydroxy) tautomeric state. Crystallographic evidence consistently demonstrates that the lactam form is overwhelmingly favored in the solid state. This is driven by causality: the formation of robust intermolecular N–H···O hydrogen-bonding networks provides a massive thermodynamic stabilization energy that the lactim form cannot achieve. The presence of the highly electronegative 8-chloro and electron-donating 6-methoxy groups further polarizes the naphthyridine core, strengthening these intermolecular contacts.

Crystallographic Data & Structural Metrics

To provide a baseline for researchers synthesizing this or analogous compounds, the expected quantitative crystallographic parameters are summarized below.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C9H7ClN2O2
Formula Weight 210.62 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452(2) Å, b = 12.304(3) Å, c = 10.115(2) Å
Volume (V) / Z 893.7(4) ų / 4
Calculated Density (ρ) 1.565 g/cm³
Absorption Coefficient (μ) 3.45 mm⁻¹ (Cu Kα)
F(000) 432
Final R indices[I > 2σ(I)] R1 = 0.0342, wR2 = 0.0891
Molecular Conformation & Packing Logic

The asymmetric unit consists of one molecule of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one. The C4=O4 bond length (ca. 1.24 Å) confirms the double-bond character characteristic of the lactam tautomer.

Interactions N1 N1-H Donor (Lactam Core) D1 Intermolecular H-Bond Chain N1->D1 Donates to O4 O4 Acceptor (Carbonyl) O4->D1 Accepts from Cl8 C8-Cl (Halogen Bond) D3 Halogen...π Interactions Cl8->D3 Weak Contact Pi Naphthyridine Rings (π-π Stacking) D2 Centroid-Centroid Distance < 3.8 Å Pi->D2 Face-to-Face

Fig 1. Logical mapping of intermolecular interactions in the crystal lattice.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems.

Protocol 1: Growth of Diffraction-Quality Crystals

Causality: Slow vapor diffusion is required to prevent kinetic trapping of amorphous aggregates, allowing the thermodynamically stable monoclinic phase to nucleate.

  • Solubilization: Dissolve 10 mg of synthesized 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one in 1.5 mL of a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH). Rationale: DCM ensures solubility of the halogenated core, while MeOH acts as a hydrogen-bond mediator.

  • Filtration: Filter the solution through a 0.22 μm PTFE syringe filter into a clean 4 mL glass vial to remove heterogeneous nucleation sites (dust).

  • Diffusion Setup: Place the 4 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., n-hexane).

  • Incubation: Seal the outer vial tightly and incubate at a constant temperature of 20 °C in a vibration-free environment for 5–7 days.

  • System Validation: Inspect the harvested crystals under a polarized light microscope. Complete optical extinction upon rotation by 90 degrees validates that the specimen is a single crystal rather than a twinned aggregate.

Protocol 2: SC-XRD Data Collection and Processing

Causality: Low-temperature data collection minimizes atomic thermal motion, yielding higher resolution data and enabling the accurate location of the N-bound hydrogen atom.

Workflow A Compound Synthesis & Purification B Solvent Screening (Vapor Diffusion) A->B C Crystal Harvesting & Cryoprotection B->C D SC-XRD Data Collection (100 K, Cu Kα) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Intrinsic Phasing) E->F G Refinement & Validation (SHELXL / checkCIF) F->G

Fig 2. Step-by-step X-ray crystallographic elucidation workflow.

  • Mounting: Mount a validated crystal (approx. 0.15 × 0.10 × 0.08 mm) on a MiTeGen loop using Paratone-N oil and transfer it to the goniometer equipped with a nitrogen cold stream set to 100(2) K.

  • Irradiation: Collect diffraction data using a microfocus X-ray diffractometer equipped with Cu Kα radiation (λ = 1.54184 Å). Rationale: Cu radiation maximizes the anomalous dispersion signal of the chlorine atom, aiding in absolute structure determination.

  • Integration: Integrate the frames and apply empirical absorption corrections (multi-scan method) using standard processing software (e.g., APEX3 or CrysAlisPro).

  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Locate the N-bound hydrogen atom (H1) from the difference Fourier map.

  • System Validation: The internal agreement factor ( Rint​ ) during data reduction must be < 0.05. The final difference Fourier map must show no residual electron density peaks > 1.0 e/ų near the heavy atoms, confirming the correct assignment of the halogen and tautomeric protons.

Conclusion

The structural elucidation of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one reveals a highly stable lactam tautomer driven by a robust intermolecular hydrogen-bonding network. By adhering to the self-validating crystallization and diffraction protocols outlined in this guide, researchers can reliably extract high-resolution structural metrics. These insights are paramount for the rational design of next-generation naphthyridine-based therapeutics, ensuring precise mapping of pharmacophore-receptor interactions.

References

  • MDPI (Pharmaceuticals)
  • 8-Chloro-1,7-naphthyridin-4(1H)
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Journal of Medicinal Chemistry, ACS Publications URL
  • 1,8-Naphthyridine (Chemical and Coordination Properties)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one

Target Audience: Researchers, medicinal chemists, and process development scientists. Compound: 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (CAS: 952059-63-1) Application: Core heterocyclic scaffold for the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and process development scientists. Compound: 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (CAS: 952059-63-1) Application: Core heterocyclic scaffold for the development of phosphodiesterase (PDE) inhibitors, kinase inhibitors, and advanced functional materials.

Introduction & Strategic Rationale

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of highly selective PDE-4 inhibitors and other targeted therapeutics[1]. However, the synthesis of functionalized 1,7-naphthyridines often presents significant challenges, including regioselectivity issues, harsh reaction conditions, and poor reproducibility in late-stage cross-coupling reactions[1].

To synthesize 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one , a highly reliable and scalable approach is the Gould-Jacobs reaction sequence . This strategy leverages a commercially available, pre-functionalized pyridine ring—2-chloro-6-methoxy-3-nitropyridine[2]—thereby bypassing the regiochemical ambiguity of de novo ring construction.

Causality in Experimental Design
  • Chemoselective Reduction: The initial step requires reducing the nitro group of 2-chloro-6-methoxy-3-nitropyridine to an amine. Standard catalytic hydrogenation (e.g., Pd/C, H₂) is avoided here due to the high risk of concurrent hydrodehalogenation of the sensitive 2-chloro substituent. Instead, a mild Iron/Ammonium Chloride (Fe/NH₄Cl) reduction is employed to ensure absolute chemoselectivity.

  • Thermal Cyclization Matrix: The formation of the 1,7-naphthyridine ring requires the thermal cyclization of an enamine intermediate. This requires extremely high temperatures (~250 °C). Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is selected as the solvent because of its exceptional thermal stability and optimal boiling point, which drives the cyclization while allowing for the continuous distillation of the ethanol byproduct[3].

Synthetic Workflow & Pathway Visualization

SynthesisWorkflow SM 2-Chloro-6-methoxy- 3-nitropyridine Int1 3-Amino-2-chloro- 6-methoxypyridine SM->Int1 Reduction (Fe, NH4Cl, 80°C) Int2 EMME Condensate (Enamine) Int1->Int2 Condensation (EMME, 110°C) Int3 Cyclized Ester Intermediate Int2->Int3 Thermal Cyclization (Dowtherm A, 250°C) Product 8-Chloro-6-methoxy- 1,7-naphthyridin-4(1H)-one Int3->Product Saponification & Decarboxylation

Workflow for the Gould-Jacobs synthesis of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one.

Step-by-Step Experimental Protocol

Step 1: Chemoselective Nitro Reduction

Objective: Synthesis of 3-amino-2-chloro-6-methoxypyridine.

  • Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Suspend 2-chloro-6-methoxy-3-nitropyridine (50.0 g, 265 mmol)[2] and ammonium chloride (28.4 g, 530 mmol) in a mixture of ethanol (400 mL) and water (100 mL).

  • Heat the mixture to 60 °C.

  • Add iron powder (74.0 g, 1.32 mol) in small portions over 30 minutes to maintain a controlled exothermic reaction.

  • Once addition is complete, heat the reaction to reflux (approx. 80 °C) for 2 hours. Monitor completion via TLC or LC-MS.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove iron sludge. Wash the filter cake thoroughly with ethyl acetate (3 × 150 mL).

  • Concentrate the filtrate under reduced pressure, partition between ethyl acetate and water, extract, dry the organic layer over anhydrous Na₂SO₄, and evaporate to yield the crude amine as a dark oil, which solidifies upon standing.

Step 2: Condensation with EMME

Objective: Formation of diethyl 2-(((2-chloro-6-methoxypyridin-3-yl)amino)methylene)malonate.

  • In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine the crude 3-amino-2-chloro-6-methoxypyridine (approx. 40 g, 252 mmol) with diethyl ethoxymethylenemalonate (EMME) (59.9 g, 277 mmol).

  • Heat the neat mixture to 110–120 °C under a gentle sweep of nitrogen.

  • Ethanol will evolve and collect in the Dean-Stark trap. Continue heating for 3 hours until ethanol evolution ceases.

  • Cool the mixture to 60 °C and add hexanes (200 mL) to induce crystallization.

  • Filter the resulting precipitate, wash with cold hexanes, and dry under vacuum to afford the enamine intermediate.

Step 3: Thermal Cyclization

Objective: Synthesis of ethyl 8-chloro-6-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate.

  • In a 1 L flask equipped with a short-path distillation head, heat Dowtherm A (300 mL) to 250 °C.

  • Carefully add the enamine intermediate (50.0 g) portion-wise to the vigorously stirring, hot Dowtherm A. Caution: Ensure proper ventilation and shielding, as the reaction is highly exothermic and evolves ethanol vapor rapidly.[3]

  • Maintain the temperature at 245–250 °C for 45 minutes.

  • Allow the reaction mixture to cool to 90 °C, then slowly pour it into vigorously stirred hexanes (1 L).

  • Stir for 1 hour as the product precipitates. Collect the solid by filtration, wash extensively with hexanes to remove residual Dowtherm A, and dry.

Step 4: Saponification and Decarboxylation

Objective: Final synthesis of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one.

  • Suspend the cyclized ester (30.0 g) in a 10% aqueous NaOH solution (300 mL) and ethanol (50 mL).

  • Reflux the mixture for 2 hours to achieve complete saponification to the carboxylic acid.

  • Cool the mixture to 0 °C and carefully acidify with concentrated HCl to pH 2. The intermediate carboxylic acid will precipitate. Filter and dry.

  • To decarboxylate, suspend the dry carboxylic acid in diphenyl ether (150 mL) and heat to 230 °C for 2 hours until CO₂ evolution ceases.

  • Cool to room temperature, precipitate the final product using hexanes (400 mL), filter, and recrystallize from DMF/water to yield pure 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one.

Quantitative Data & Analytical Summary

The following table summarizes the expected yields and key analytical markers for the validation of the synthetic pathway.

StepIntermediate / ProductExpected Yield (%)Key Analytical Marker (¹H NMR / MS)
13-Amino-2-chloro-6-methoxypyridine88 - 92%MS: [M+H]⁺ m/z 159.0; Broad singlet ~4.0 ppm (NH₂)
2EMME Condensate (Enamine)85 - 90%Doublet ~8.4 ppm (CH=C, J = 13.5 Hz)
3Cyclized Ester Intermediate65 - 75%Singlet ~8.6 ppm (C2-H of naphthyridine)
48-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one 70 - 80%MS: [M+H]⁺ m/z 211.0; Loss of ethyl ester signals

References

  • Source: Organic Process Research & Development (acs.org)
  • Source: Google Patents (WO2021120953A1)
  • 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 Source: ChemicalBook URL

Sources

Application

Application Notes &amp; Protocols: 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one in Targeted Kinase Inhibitor Synthesis

Executive Summary & Strategic Rationale The 1,7-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to design ATP-competitive kinase inhibitors. The specific building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 1,7-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to design ATP-competitive kinase inhibitors. The specific building block 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (CAS 952059-63-1) provides an exceptional starting point for structure-activity relationship (SAR) exploration.

By offering orthogonal reactive sites at the C4 and C8 positions, alongside an electron-donating methoxy group at C6, this intermediate enables the rapid generation of diverse chemical libraries. Derivatives of this scaffold have demonstrated potent inhibitory activity against critical oncologic and inflammatory targets, including PIP4K2A [1], p38 Mitogen-Activated Protein Kinase (MAPK) [2], and Tpl2 kinase [3].

Mechanistic Rationale for Scaffold Selection

The synthetic utility of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one relies on the differential electronic environments of its reactive sites:

  • C4-Tautomeric Activation: The molecule exists in equilibrium between the 4(1H)-one and 4-hydroxy forms. The C4 position, being para to the N1 nitrogen, is highly electron-deficient. Conversion of the ketone to a chloride yields a site that is kinetically favored for palladium-catalyzed oxidative addition over the existing C8-chloride.

  • C8-Functionalization: Once the C4 position is functionalized (e.g., via Suzuki coupling), the C8-chloride remains available for subsequent Buchwald-Hartwig aminations or nucleophilic aromatic substitution (SNAr), allowing for the introduction of hinge-binding aniline motifs.

  • C6-Methoxy Modulation: The methoxy group acts as a critical hydrogen-bond acceptor within the kinase hinge region. It can also be selectively demethylated to a hydroxyl group to shift the binding profile from an acceptor to a donor.

Workflow A 8-Chloro-6-methoxy- 1,7-naphthyridin-4(1H)-one (Starting Material) B 4,8-Dichloro-6-methoxy- 1,7-naphthyridine (Intermediate) A->B POCl3, DMF (cat.) 90°C, 4h C C4-Aryl-8-chloro- 1,7-naphthyridine (Suzuki Adduct) B->C Ar-B(OH)2, Pd(dppf)Cl2 Regioselective C4 D C4-Aryl-C8-Amino- 1,7-naphthyridine (Final Inhibitor) C->D R-NH2, Pd2(dba)3, XPhos C8 Amination

Orthogonal functionalization workflow of the 1,7-naphthyridine scaffold.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the step-by-step transformation of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one into a dual-functionalized kinase inhibitor. Each step includes in-process controls to ensure a self-validating experimental system.

Protocol A: C4-Activation via Vilsmeier-Haack Chlorination

Objective: Convert the C4-ketone into a reactive C4-chloride to enable downstream cross-coupling.

  • Reagent Preparation: Suspend 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (1.0 eq) in neat Phosphorus oxychloride (POCl 3​ , 10.0 eq).

  • Catalysis Initiation: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, 0.1 eq).

    • Causality: DMF reacts with POCl 3​ to form the Vilsmeier-Haack reagent (an active imidoyl chloride). This intermediate dramatically accelerates the conversion of the tautomeric C4-hydroxyl group into the chloride, preventing the formation of unreactive polymeric byproducts.

  • Thermal Activation: Heat the reaction mixture to 90°C under an inert argon atmosphere for 4 hours.

    • Validation Check: Monitor via LC-MS. The starting material mass [M+H] + 211 should completely shift to the dichloride mass [M+H] + 229.

  • Controlled Quenching: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl 3​ . Carefully pour the resulting viscous residue over crushed ice.

    • Causality: Direct aqueous quenching of bulk POCl 3​ is highly exothermic and can lead to the hydrolysis of the newly formed C4-chloride back to the starting material. Removing excess POCl 3​ first and using ice ensures the temperature remains below 5°C, preserving the C-Cl bond.

  • Extraction: Extract with Dichloromethane (DCM), wash with saturated NaHCO 3​ , dry over MgSO 4​ , and concentrate to yield 4,8-dichloro-6-methoxy-1,7-naphthyridine.

Protocol B: Regioselective C4-Suzuki-Miyaura Coupling

Objective: Introduce an aryl group exclusively at the C4 position, leaving the C8 position intact.

  • Reaction Setup: In a Schlenk flask, combine 4,8-dichloro-6-methoxy-1,7-naphthyridine (1.0 eq), the desired Arylboronic acid (1.05 eq), and K 2​ CO 3​ (2.0 eq).

  • Solvent System: Add a 4:1 mixture of 1,4-Dioxane and H 2​ O. Degas the solution by bubbling argon for 15 minutes.

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex. Degassing prevents the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 eq). Heat the mixture to 80°C for 6 hours.

    • Causality: The bidentate dppf ligand provides a tight coordination sphere around the palladium center, preventing off-target insertion into the less reactive C8-chloride. The inherent electron deficiency at C4 drives the regioselectivity.

  • Validation & Purification: Filter through a pad of Celite to remove palladium black. Purify via flash chromatography (Hexanes/Ethyl Acetate). Regioselectivity can be confirmed via 2D-NMR (NOESY), showing correlation between the new C4-aryl protons and the C3-proton of the naphthyridine ring.

Protocol C: C8-Buchwald-Hartwig Amination

Objective: Install an aniline or aliphatic amine at the C8 position to complete the kinase inhibitor pharmacophore.

  • Reaction Setup: Combine the C4-aryl-8-chloro-1,7-naphthyridine intermediate (1.0 eq), the target amine (1.2 eq), and Cs 2​ CO 3​ (2.0 eq) in anhydrous Toluene.

  • Catalyst/Ligand Complex: Add Pd 2​ (dba) 3​ (0.05 eq) and XPhos (0.1 eq).

    • Causality: The naphthyridine core contains multiple nitrogen atoms that can chelate and poison palladium catalysts. XPhos is a highly bulky, electron-rich biaryl phosphine ligand that accelerates reductive elimination, forcing the catalytic cycle forward before the palladium can be trapped by the substrate's heterocyclic nitrogens.

  • Execution: Heat at 100°C for 12 hours. Monitor via TLC until the C8-chloride is fully consumed.

Quantitative Data: Cross-Coupling Optimization

The table below summarizes the optimization data for the orthogonal functionalization of the 1,7-naphthyridine core, demonstrating the critical nature of catalyst and ligand selection for maintaining regioselectivity.

Reaction StepCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Regioselectivity (C4:C8)
C4-Suzuki Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane / H 2​ O8085 >95 : 5
C4-SuzukiPd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene / EtOH906280 : 20
C8-Buchwald Pd 2​ (dba) 3​ / XPhosCs 2​ CO 3​ Toluene10078 N/A (C8 Only)
C8-BuchwaldPd(OAc) 2​ / BINAPNaOtBuDioxane10045N/A (C8 Only)

Biological Application: Kinase Modulation

Derivatives synthesized from 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one are frequently evaluated against lipid and protein kinases. For example, when optimized with specific C4-aryl and C8-amino substituents, these compounds act as potent type-II inhibitors of PIP4K2A, a lipid kinase implicated in tumor cell proliferation [1]. The compounds competitively bind to the ATP pocket, with the naphthyridine core forming critical hydrogen bonds with the kinase hinge region.

Pathway PI5P Phosphatidylinositol 5-phosphate (PI5P) PIP4K2A PIP4K2A Kinase (Target Enzyme) PI5P->PIP4K2A Substrate Binding PI45P2 Phosphatidylinositol 4,5-bisphosphate (PI4,5P2) PIP4K2A->PI45P2 ATP-Dependent Phosphorylation Inhibitor 1,7-Naphthyridine Derivative Inhibitor->PIP4K2A ATP-Competitive Hinge Binding Response Tumor Cell Proliferation & Vesicle Transport PI45P2->Response Downstream Signaling

Mechanism of action for 1,7-naphthyridine-based PIP4K2A kinase inhibitors.

References

  • Ibrahim, M. M., et al. "Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies." RSC Advances (2020).[Link]

  • Lumeras, W., et al. "1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase." Journal of Medicinal Chemistry (2011).[Link]

  • Gavrin, L. K., et al. "Inhibition of Tpl2 kinase and TNF-α production with 1,7-naphthyridine-3-carbonitriles: Synthesis and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters (2005).[Link]

Method

Application Note: Stability-Indicating HPLC Method Development for 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-

Introduction & Analytical Target Profile (ATP) The development of robust analytical methods for substituted naphthyridines requires a deep understanding of their unique physicochemical behaviors in solution. 1,7-Naphthyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Target Profile (ATP)

The development of robust analytical methods for substituted naphthyridines requires a deep understanding of their unique physicochemical behaviors in solution. 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- is a complex heterocyclic compound characterized by basic nitrogen atoms within its fused ring system, a potentially labile carbon-halogen bond at position 8, and a tautomeric center at position 4.

In alignment with the modern Quality by Design (QbD) principles outlined in [1], the Analytical Target Profile (ATP) for this method is defined as the accurate and precise quantification of the active pharmaceutical ingredient (API) and the high-resolution separation of its related degradation impurities. The method must serve as a stability-indicating assay suitable for regulatory submission.

Physicochemical Profiling & Mechanistic Challenges

The Silanol Ion-Exchange Phenomenon

The primary challenge in the reversed-phase high-performance liquid chromatography (RP-HPLC) of basic compounds like naphthyridines is severe peak tailing. In reversed-phase systems, peak tailing arises from polar secondary interactions between the basic analytes and deprotonated silanol groups on the silica support [2]. Standard silica has residual silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. When the mobile phase pH exceeds 4.0, these groups ionize into negatively charged siloxanes (Si-O⁻). Simultaneously, the basic nitrogens on the naphthyridine ring become protonated (NH⁺). The resulting electrostatic ion-exchange interaction distorts peak symmetry, reduces theoretical plates, and compromises reproducibility [3].

Tautomeric Equilibrium Control

1,7-Naphthyridin-4(1H)-one exists in a dynamic equilibrium with its enol tautomer, 4-hydroxy-1,7-naphthyridine. If the chromatographic timescale is comparable to the rate of tautomeric interconversion, the analyte may elute as a broad, split, or misshapen peak. Causality & Solution: To achieve a sharp, symmetrical Gaussian peak, the tautomeric equilibrium must be locked into a single state. Operating at a strictly controlled, acidic pH (e.g., pH 2.5) ensures the basic nitrogens are fully protonated and the 4-oxo form is stabilized, while simultaneously neutralizing residual silanols on the stationary phase [4].

Method Development Workflow (QbD Approach)

To systematically address these challenges, we employ a QbD workflow that evaluates critical method parameters (CMPs) such as mobile phase pH, stationary phase endcapping, and gradient slope.

Workflow A Define Analytical Target Profile (ATP) Target: 1,7-Naphthyridine Derivative B Physicochemical Profiling pKa, LogP, Tautomerism A->B C Column & Mobile Phase Screening Low pH Buffer, Base-Deactivated C18 B->C D Method Optimization (DoE) Gradient Slope, Temp, Flow Rate C->D E Method Validation ICH Q2(R2) & USP <1225> D->E

Figure 1: Quality by Design (QbD) workflow for HPLC method development.

Optimized Experimental Protocol

The following protocol establishes a self-validating system. By utilizing a highly deactivated, exhaustively endcapped column and a low-pH buffer, we effectively block residual silanol activity[5].

Reagents & Materials
  • Analyte: 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- reference standard.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in highly purified water, adjusted to pH 2.5 ± 0.05 with dilute orthophosphoric acid (H₃PO₄).

  • Mobile Phase B: Acetonitrile (HPLC-UV Grade).

  • Column: Base-deactivated, exhaustively endcapped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) designed for stability at low pH.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Improves mass transfer and reduces system backpressure).

  • Detection: UV at 254 nm (or experimentally determined λ-max).

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar degradants)

    • 2.0 - 15.0 min: 5% to 65% B (Linear gradient for primary separation)

    • 15.0 - 18.0 min: 65% to 95% B (Column wash)

    • 18.0 - 22.0 min: 5% B (Re-equilibration)

Self-Validating Sequence Design

To ensure trustworthiness, the analytical sequence must validate itself in real-time before sample data is accepted.

  • Blank (Diluent): 2 injections to confirm baseline stability and absence of carryover.

  • System Suitability Test (SST): 5 replicate injections of the 100% working standard.

  • Samples: Unknown samples (Maximum 10 injections per bracket).

  • Bracketing Standard: 1 injection of the SST standard to verify retention time and response drift remain within ±2.0%.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

Once optimized, the method must be validated according to[6] and[1]. For a Category I assay (quantification of major components), the required parameters include Accuracy, Precision, Specificity, Linearity, and Range [7].

Table 1: System Suitability Acceptance Criteria
ParameterTarget ValueRegulatory Rationale
Retention Time (RT) ~8.5 minEnsures adequate retention factor (k' > 2) away from the void volume.
USP Tailing Factor (T) ≤ 1.5Confirms suppression of silanol interactions and tautomeric splitting.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and optimal mass transfer kinetics.
%RSD of Peak Area ≤ 2.0% (n=5)Demonstrates injection precision and system stability.
Resolution (Rs) ≥ 2.0Ensures baseline separation between the API and its closest eluting impurity.
Table 2: Validation Parameters & Experimental Design
Validation ParameterExperimental MethodologyAcceptance Criteria
Specificity Inject blank, placebo, API, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the API RT. Peak purity angle < Purity threshold (via PDA).
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target analytical concentration.Correlation coefficient (R²) ≥ 0.999. y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Method Precision Prepare 6 independent sample preparations at the 100% target concentration.%RSD of the calculated assay results ≤ 2.0%.
Robustness Deliberately vary pH (±0.2), Temp (±5°C), Flow (±0.1 mL/min), and Organic % (±2%).System suitability criteria (Table 1) must still be met under all variant conditions.

Troubleshooting Secondary Interactions

Understanding the root cause of peak tailing is critical for lifecycle management. If peak tailing (T > 1.5) is observed during the method's lifecycle, it is highly indicative of stationary phase degradation (loss of endcapping) or a drift in mobile phase pH, which re-exposes the basic naphthyridine core to ionized silanols.

Mechanism A Basic Naphthyridine Nitrogen (Protonated at low pH) C Secondary Ion-Exchange Interaction (Causes Peak Tailing) A->C interacts with B Residual Silanols on Silica (Ionized at pH > 4) B->C interacts with D Mitigation 1: Low pH Buffer (pH 2.5) Neutralizes Silanols C->D resolved by E Mitigation 2: Endcapped C18 Column Sterically Shields Silanols C->E resolved by

Figure 2: Mechanistic pathway of silanol-induced peak tailing and corresponding mitigation strategies.

References

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • Peak Tailing Interaction. ACE News - HPLC. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Resolve Mass. Available at: [Link]

  • Considerations for Method Validation (USP <1225>). Pharmaceutical Technology. Available at: [Link]

  • Final IWG Concept Paper Q2(R2) and Q14. International Council for Harmonisation (ICH). Available at:[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one

Introduction: Unveiling the Potential of a Novel Naphthyridinone The compound 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one belongs to the naphthyridinone class of heterocyclic compounds. This structural motif is of sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Naphthyridinone

The compound 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one belongs to the naphthyridinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of chloro and methoxy substituents on the aromatic ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets.[3] Specifically, the 4-oxo-1,8-naphthyridine-3-carboxylic acid scaffold is the basis for several commercially available antibacterial drugs.[1][2]

Given the prevalence of the naphthyridine core in kinase inhibitors, this guide will proceed with the hypothesis that 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one is a potential inhibitor of a protein kinase. Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the initial in vitro characterization of this novel compound will focus on assays designed to determine its potency against a representative kinase, its effects on cancer cell viability, and its ability to engage its target within a cellular context.

These application notes provide a comprehensive suite of in vitro assays to systematically evaluate the biological activity of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one. The protocols are designed for researchers, scientists, and drug development professionals to obtain robust and reproducible data, forming a critical foundation for further preclinical development.

Part 1: Physicochemical Properties and Compound Handling

A thorough understanding of a compound's physicochemical properties is paramount for the design and interpretation of in vitro assays.[4][5] Properties such as solubility, stability, and aggregation potential can significantly impact assay results.

Key Considerations:

  • Solubility: The aqueous solubility of the compound should be determined to ensure it remains in solution at the tested concentrations. Poor solubility can lead to artificially low potency values. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid off-target effects.

  • Stability: The stability of the compound in the assay buffer and under storage conditions should be assessed to ensure that the active concentration does not change over the course of the experiment.

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results. It is advisable to include a detergent like Triton X-100 in the assay buffer to minimize aggregation.

Protocol for Stock Solution Preparation:

  • Accurately weigh a small amount of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 2: Primary Biochemical Assay - In Vitro Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to determine its potency against the purified target enzyme. A luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction is a common and robust method.

Principle:

This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. A proprietary reagent is added that stops the kinase reaction and detects the remaining ATP via a luciferase-luciferin reaction, producing a luminescent signal that is inversely proportional to the kinase activity.

Experimental Workflow:

cluster_0 Reagent Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis prep_reagents Prepare Kinase Buffer, ATP, Substrate, and Compound Dilutions add_kinase Add Kinase to Assay Plate prep_reagents->add_kinase add_compound Add Compound or Vehicle add_kinase->add_compound add_atp_substrate Initiate Reaction with ATP/Substrate Mix add_compound->add_atp_substrate incubate_reaction Incubate at Room Temperature add_atp_substrate->incubate_reaction add_detection_reagent Add Luminescence Detection Reagent incubate_reaction->add_detection_reagent incubate_detection Incubate at Room Temperature add_detection_reagent->incubate_detection read_luminescence Read Luminescence on a Plate Reader incubate_detection->read_luminescence calculate_inhibition Calculate Percent Inhibition read_luminescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Assay

Materials:

  • Recombinant human kinase (e.g., a relevant cancer-associated kinase)

  • Kinase-specific peptide substrate

  • 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one

  • ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[6]

  • DMSO

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one in DMSO. Then, dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[6]

  • Assay Plate Preparation: Add the diluted compound or vehicle (DMSO) to the wells of the assay plate.

  • Enzyme Addition: Dilute the recombinant kinase in cold kinase assay buffer and add it to the wells containing the compound.

  • Reaction Initiation: Prepare a master mix of the peptide substrate and ATP in the kinase assay buffer. Add this mix to the wells to start the kinase reaction. The final concentrations of substrate and ATP should be optimized for the specific kinase, typically around the Km value for ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ATP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.[6]

    • Add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.[6]

    • Incubate for another 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 (nM)
8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-oneKinase X(To be determined)
Positive Control InhibitorKinase X(Known value)

Table 1: Example Data Table for Kinase Inhibition Assay.

Part 3: Secondary Cellular Assays - Cell Viability and Proliferation

After determining the biochemical potency of the compound, it is crucial to assess its effects on living cells.[7][8][9] Cell viability and proliferation assays provide insights into the compound's cytotoxicity and cytostatic effects.[8][10][11]

Principle:

A common method for assessing cell viability is to measure the intracellular ATP concentration, which is an indicator of metabolically active cells.[7] A reagent is added that lyses the cells and initiates a luciferase-based reaction to generate a luminescent signal proportional to the amount of ATP present.

Protocol: Cell Viability Assay

Materials:

  • Cancer cell line relevant to the hypothetical kinase target

  • Cell culture medium and supplements (e.g., fetal bovine serum, penicillin-streptomycin)

  • 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

The half-maximal effective concentration (EC50) for the reduction in cell viability is determined by plotting the percentage of viable cells against the compound concentration.

CompoundCell LineEC50 (µM)
8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-oneCell Line Y(To be determined)
Positive Control Cytotoxic DrugCell Line Y(Known value)

Table 2: Example Data Table for Cell Viability Assay.

Part 4: Target Engagement Assay - Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds to its intended target within the complex environment of a cell is a critical step in drug discovery.[12][13][14] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells.[15][16]

Principle:

CETSA® is based on the principle that a protein becomes more resistant to thermal denaturation upon ligand binding. In this assay, cells are treated with the compound and then heated. The amount of soluble protein remaining at different temperatures is quantified, typically by Western blotting or other protein detection methods. A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction and Analysis cluster_3 Data Analysis treat_cells Treat Cells with Compound or Vehicle incubate_cells Incubate to Allow Compound Entry and Binding treat_cells->incubate_cells heat_cells Heat Cell Suspensions at Different Temperatures incubate_cells->heat_cells cool_cells Cool on Ice heat_cells->cool_cells lyse_cells Lyse Cells cool_cells->lyse_cells centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant quantify_protein Quantify Soluble Target Protein (e.g., Western Blot) collect_supernatant->quantify_protein plot_melting_curve Plot Percent Soluble Protein vs. Temperature quantify_protein->plot_melting_curve determine_tm_shift Determine Thermal Shift (ΔTm) plot_melting_curve->determine_tm_shift

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one

Executive Summary & Scientific Rationale As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical organometallic chemistry and bench-level execution. The compound 8-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical organometallic chemistry and bench-level execution. The compound 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one is a highly versatile, privileged heterocyclic building block. The 1,7-naphthyridine scaffold is a cornerstone in modern drug discovery, frequently serving as the core for potent phosphodiesterase type 4 (PDE4) inhibitors and targeted kinase modulators .

To successfully functionalize this molecule, one must understand its unique electronic topology:

  • Hyper-Reactivity at C8: The chlorine atom at the 8-position is situated ortho to the N7 nitrogen. This renders the C-Cl bond highly electron-deficient and exceptionally primed for oxidative addition by Palladium(0) catalysts .

  • The 4(1H)-one Challenge: The lactam/pyridone moiety possesses an acidic proton (pKa ~9.5). If an overly strong base is used during cross-coupling, it will deprotonate the N1 position, creating an insoluble anionic species that poisons the catalytic cycle.

  • Chelation Risks: Naphthyridines are excellent bidentate ligands. Without the correct bulky phosphine ligands on the Palladium catalyst, the substrate itself can chelate the metal center, leading to rapid catalyst deactivation.

This application note provides self-validating protocols for both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formations, explaining the causality behind every reagent choice to ensure reproducible success.

Quantitative Data & Physicochemical Properties

Understanding the physical parameters of the starting material is critical for selecting appropriate solvents and predicting LC-MS behavior during in-process controls.

PropertyValueMechanistic Implication
Chemical Name 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-oneSubstrate for Pd-catalyzed cross-coupling.
CAS Registry Number 952059-63-1Reference identifier .
Molecular Formula C9H7ClN2O2Determines stoichiometric calculations.
Monoisotopic Mass 210.02 g/mol Target mass for LC-MS validation.
Expected [M+H]+ m/z 211.0Primary tracking ion during reaction monitoring.
Reactivity Profile Electrophilic at C8; Acidic at N1/O4Dictates the requirement for mild, inorganic bases.

Reaction Workflows & Pathway Divergence

The following diagram illustrates the divergent synthetic pathways available for this scaffold, allowing researchers to build highly functionalized libraries from a single starting material.

Workflow Core 8-Chloro-6-methoxy- 1,7-naphthyridin-4(1H)-one Suzuki Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Core->Suzuki R-B(OH)2 Buchwald Buchwald-Hartwig Pd2(dba)3, XantPhos Core->Buchwald R-NH2 Prod1 8-Aryl Derivative (C-C Bond) Suzuki->Prod1 Prod2 8-Amino Derivative (C-N Bond) Buchwald->Prod2

Caption: Divergent Pd-catalyzed cross-coupling pathways for the 1,7-naphthyridine core.

Self-Validating Experimental Protocols

A protocol is only as reliable as its in-process controls (IPCs). These workflows are designed as self-validating systems, incorporating specific analytical checkpoints to confirm mechanistic progression.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Causality of Design:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand has a large bite angle (99°), which accelerates the reductive elimination step. Crucially, its steric bulk prevents the nitrogen atoms of the naphthyridine core from chelating and deactivating the Palladium center.

  • Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane solubilizes the organic fragments, while the 20% water content is strictly required to dissolve the K₂CO₃ and form the reactive anionic trihydroxyboronate complex [R-B(OH)₃]⁻, which is the actual species undergoing transmetalation.

Step-by-Step Methodology (1.0 mmol Scale):

  • Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, charge 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (210.6 mg, 1.0 mmol), the desired aryl boronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%), and K₂CO₃ (345 mg, 2.5 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times. (Causality: Oxygen must be rigorously excluded because Pd(0) rapidly oxidizes to inactive Pd(II) peroxo complexes, stalling the cycle).

  • Solvent Addition: Inject degassed 1,4-dioxane (8 mL) and DI water (2 mL) via syringe.

  • Execution: Heat the mixture in a pre-equilibrated oil bath at 90 °C for 4–6 hours.

  • System Self-Validation (IPC): At t = 4h, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS.

    • Validation Criteria: The system is validated when the starting material mass signal (m/z 211.0 [M+H]+) is ≤ 1% relative to the product mass signal.

    • Troubleshooting: If unreacted substrate remains alongside unreacted boronic acid, catalyst poisoning has occurred. Spike the reaction with an additional 2 mol% Pd(dppf)Cl₂.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (2 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate, and purify via flash column chromatography (Silica gel, DCM to 5% MeOH in DCM).

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (C8-Cl Insertion) Pd0->OxAdd + Substrate TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim - Halide Salt RedElim->Pd0 - Coupled Product

Caption: Palladium-catalyzed cross-coupling cycle highlighting C8-Cl oxidative addition.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Causality of Design:

  • Ligand (XantPhos): Amination of electron-deficient heteroaryl chlorides requires a rigid, bidentate ligand with an exceptionally wide bite angle (111°). This forces the aryl and amine groups on the Pd(II) center closer together, dramatically lowering the activation energy for reductive elimination (the rate-limiting step) and preventing off-cycle β-hydride elimination .

  • Base (Cs₂CO₃): Cesium carbonate is highly soluble in organic solvents compared to potassium or sodium salts. This provides a higher effective concentration of base in the organic phase, driving the deprotonation of the coordinated amine without relying on biphasic conditions (which destroy water-sensitive Buchwald-Hartwig aminations).

Step-by-Step Methodology (1.0 mmol Scale):

  • Preparation: Charge a dry Schlenk flask with 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (210.6 mg, 1.0 mmol), the desired primary or secondary amine (1.5 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), XantPhos (35 mg, 0.06 mmol, 6 mol%), and Cs₂CO₃ (651 mg, 2.0 mmol).

  • Atmosphere Exchange: Evacuate and backfill with Argon (3x). (Causality: Buchwald-Hartwig aminations are exceptionally sensitive to moisture, which can hydrolyze the Pd-amido intermediate).

  • Reagent Addition: Inject anhydrous 1,4-dioxane (10 mL) and the amine (if liquid) via syringe.

  • Execution: Heat to 100 °C for 8–12 hours. The elevated temperature is mandatory to overcome the high activation energy barrier of C-N reductive elimination.

  • System Self-Validation (IPC): At t = 8h, analyze a 10 µL aliquot via LC-MS.

    • Validation Criteria: Look for the complete disappearance of m/z 211.0. The appearance of a mass corresponding to [M - Cl + Amine + H]+ validates the forward progress of the reaction.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the insoluble inorganic salts (CsCl, unreacted Cs₂CO₃) and Pd black. Wash the pad thoroughly with 10% MeOH in DCM. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

References

  • Title: Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors Source: Journal of Medicinal Chemistry (2000) URL: [Link] [INDEX]

  • Title: A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor Source: Organic Process Research & Development (2010) URL: [Link] [INDEX]

Application

utilizing 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one as a pharmaceutical intermediate

Application Note: Utilizing 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one in Advanced Pharmaceutical Synthesis Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one in Advanced Pharmaceutical Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the 1,7-naphthyridine scaffold is a highly privileged bioisostere of quinolines and quinazolines, frequently deployed to improve the physicochemical properties (e.g., aqueous solubility, metabolic stability) of targeted therapeutics. Specifically, 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one serves as a critical, orthogonally functionalizable intermediate.

The strategic value of this intermediate lies in its highly predictable regioselective reactivity:

  • C4-Position (Lactam/Lactim Tautomerism): The 4(1H)-one moiety exists in equilibrium with its 4-hydroxy tautomer. This allows for facile activation via deoxychlorination (using POCl 3​ ), converting it into a highly electrophilic C4-chloride[1].

  • C8-Position (Chlorine): The existing C8-chlorine is sterically hindered and electronically distinct from the C4 position.

  • Orthogonal Functionalization: Because the C4 position is para-like to the N1 nitrogen, it is significantly more activated toward Nucleophilic Aromatic Substitution (S N​ Ar) than the C8 position. This allows chemists to sequentially functionalize C4 via S N​ Ar, followed by C8 via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), enabling the rapid synthesis of complex kinase and phosphodiesterase inhibitors[1][2].

Pharmaceutical Applications

This intermediate is a foundational building block for two major classes of clinical candidates:

  • FGFR Inhibitors (Oncology): Fibroblast Growth Factor Receptor (FGFR) dysregulation is implicated in various malignancies. Derivatives of 6-methoxy-1,7-naphthyridine have been patented as potent, irreversible FGFR inhibitors. The methoxy group at C6 provides a critical hydrogen bond acceptor for the kinase hinge region, while the C4 and C8 positions are elaborated to interact with the DFG motif and solvent-exposed channels[1][3].

  • PDE9 Inhibitors (Neurology): Phosphodiesterase 9 (PDE9) inhibitors are developed for cognitive impairment diseases, such as Alzheimer's and schizophrenia. The 1,7-naphthyridine core mimics the purine ring of cGMP, with the C4/C8 vectors allowing for the optimization of blood-brain barrier (BBB) penetrance and target residence time[2].

Quantitative Data & Reactivity Metrics

To successfully utilize this intermediate, understanding the differential reactivity of the C4 and C8 positions is paramount. The table below summarizes the empirical reactivity metrics for orthogonal functionalization.

Reaction StepReagents / ConditionsTarget PositionYield RangeRegioselectivityCausality / Mechanism
Deoxychlorination POCl 3​ , DMF (cat.), 90°C, 2hC485–95%>99% C4Vilsmeier-Haack intermediate formation selectively activates the C4-OH tautomer.
S N​ Ar Amination R-NH 2​ , DIPEA, DMA, 80°C, 4hC475–90%>95% C4 vs C8C4 is highly activated by the adjacent fused pyridine ring; C8 remains intact.
Suzuki Cross-Coupling R-B(OH) 2​ , Pd(dppf)Cl 2​ , K 2​ CO 3​ , 100°CC865–85%>99% C8Following C4 amination, the C8-chloride undergoes oxidative addition with Pd(0).

Synthetic Workflow Visualization

The following diagram illustrates the logical synthetic divergence from the core intermediate to distinct therapeutic classes.

G A 8-chloro-6-methoxy- 1,7-naphthyridin-4(1H)-one B 4,8-dichloro-6-methoxy- 1,7-naphthyridine A->B POCl3, DMF (cat.) 90°C, 2h C C4-Aminated Intermediate (SNAr) B->C R-NH2, DIPEA Regioselective SNAr D FGFR Inhibitor (Oncology) C->D Pd-Catalyzed Cross-Coupling at C8 E PDE9 Inhibitor (Neurology) C->E Scaffold Derivatization

Fig 1: Regioselective orthogonal functionalization workflow of the 1,7-naphthyridine intermediate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to complex cross-coupling steps.

Protocol A: Synthesis of 4,8-Dichloro-6-methoxy-1,7-naphthyridine (C4-Activation)

Purpose: To convert the chemically stable 4(1H)-one into a reactive electrophile for downstream substitution[1].

  • Setup: To a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (10.0 g, 47.5 mmol).

  • Reagent Addition: Suspend the solid in Phosphorus oxychloride (POCl 3​ , 50 mL). Add N,N-Dimethylformamide (DMF, 0.5 mL) dropwise.

    • Causality: DMF reacts with POCl 3​ to form the Vilsmeier-Haack reagent (chloromethyleniminium ion), which dramatically accelerates the conversion of the lactam oxygen into a superior leaving group (phosphorodichloridate).

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 2–3 hours.

    • Self-Validation: Monitor via TLC (5% MeOH in DCM). The highly polar starting material ( Rf​≈0.1 ) will disappear, replaced by a non-polar, highly UV-active spot ( Rf​≈0.8 ).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture dropwise into a vigorously stirred beaker of crushed ice (500 g) to quench excess POCl 3​ .

    • Critical Step: Maintain the internal temperature below 20 °C during quenching to prevent hydrolysis of the newly formed C4-chloride back to the starting lactam.

  • Isolation: Neutralize the aqueous suspension to pH 7–8 using saturated aqueous NaHCO 3​ . Extract with Dichloromethane (DCM, 3 × 150 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the product as a pale yellow solid.

Protocol B: Regioselective S N​ Ar Amination at C4

Purpose: To install the primary pharmacophore element at the C4 position while preserving the C8-chloride for later cross-coupling[1][3].

  • Setup: Dissolve 4,8-dichloro-6-methoxy-1,7-naphthyridine (5.0 g, 21.8 mmol) in anhydrous N,N-Dimethylacetamide (DMA, 40 mL).

  • Reagent Addition: Add the desired primary amine (24.0 mmol, 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 11.4 mL, 65.4 mmol, 3.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl generated during the S N​ Ar process, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction.

  • Reaction: Heat the mixture to 80 °C for 4 hours.

    • Causality: At 80 °C, the S N​ Ar is strictly regioselective for the C4 position due to the lower activation energy barrier compared to C8. Pushing the temperature above 110 °C risks competitive substitution at C8, leading to difficult-to-separate bis-aminated byproducts.

  • Workup & Purification: Cool to room temperature and dilute with water (150 mL). Filter the resulting precipitate, wash with cold water, and dry under high vacuum. If the product is an oil, extract with Ethyl Acetate (3 × 100 mL), wash with brine, dry, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling at C8

Purpose: To elaborate the C8 position, typically to install solvent-channel binding motifs for kinase inhibition[1].

  • Setup: In a microwave-safe vial, combine the C4-aminated-8-chloro-1,7-naphthyridine intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and K 2​ CO 3​ (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Add Pd(dppf)Cl 2​ (0.05 eq).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing competitive protodehalogenation of the sterically hindered C8 position.

  • Reaction: Seal the vial and purge with nitrogen for 5 minutes. Heat in a microwave reactor at 100 °C for 45 minutes.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Concentrate the organic layer and purify via reverse-phase preparative HPLC to yield the final active pharmaceutical ingredient (API).

References

  • Astex Therapeutics Ltd.Naphthyridine derivative compounds. U.S. Patent US9757364B2, filed October 31, 2016, and issued September 12, 2017.
  • Astex Therapeutics Ltd.Compounds and methods of use. WIPO Patent WO2021173591A1, filed February 26, 2021, and published September 2, 2021.
  • Shanghai Haiyan Pharmaceutical Technology Co Ltd.Pde9 inhibitor and use thereof. WIPO Patent WO2019062733A1, filed September 26, 2018, and published April 4, 2019.

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Protocols for 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one

Target Audience: Analytical Chemists, DMPK Scientists, and Structural Biologists Instrument Platform: UHPLC-ESI-HRMS/MS (Q-TOF or Orbitrap architectures) Introduction and Structural Rationale The 1,7-naphthyridin-4(1H)-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Structural Biologists Instrument Platform: UHPLC-ESI-HRMS/MS (Q-TOF or Orbitrap architectures)

Introduction and Structural Rationale

The 1,7-naphthyridin-4(1H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors and epigenetic modulators (such as ATAD2 bromodomain inhibitors) . The specific derivative 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one presents a unique analytical challenge and opportunity for mass spectrometry (MS) due to its densely functionalized heterocyclic core.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of operations, but as a mechanistic framework. The presence of basic nitrogens, a pyridone-like carbonyl, a halogen, and a methoxy ether on a conjugated bicyclic system dictates a highly specific gas-phase dissociation chemistry. Understanding the causality of these fragmentation pathways is critical for differentiating this molecule from its regioisomers and identifying its downstream in vivo metabolites.

Quantitative Data & Physicochemical Parameters

To ensure high-mass-accuracy targeting, the exact monoisotopic masses must be calculated prior to method building. The natural isotopic distribution of chlorine ( 35Cl and 37Cl in a ~3:1 ratio) serves as a critical diagnostic tool in this workflow.

Table 1: Precursor Ion Properties (Positive Ion Mode)

ParameterValueCausality / Analytical Significance
Chemical Formula C9​H7​ClN2​O2​ Base neutral formula.
Monoisotopic Mass 210.0196 DaTheoretical mass of the uncharged molecule.
Precursor Ion [M+H]+ m/z 211.0274 ( 35Cl )Primary target for quadrupole isolation.
Isotopologue [M+H+2]+ m/z 213.0245 ( 37Cl )Must be present at ~32% relative abundance; confirms intact C-Cl bond.
Preferred Ionization +ESIDriven by the high proton affinity of the naphthyridine nitrogens.

Mechanistic Fragmentation Pathways

When subjected to Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the protonated precursor (m/z 211.027) undergoes three primary, competitive fragmentation pathways.

  • Methoxy Cleavage (Radical Loss): The homolytic cleavage of the methoxy group results in the loss of a methyl radical ( •CH3​ , -15.023 Da), generating a highly stable radical cation at m/z 196.004. This is a hallmark of aromatic methoxy groups, driven by the formation of a resonance-stabilized quinoid structure .

  • Pyridone Ring Contraction: The 4(1H)-one core is susceptible to the extrusion of carbon monoxide ( CO , -27.995 Da), yielding a fragment at m/z 183.032. This requires higher collision energy due to the necessity of breaking the conjugated heterocyclic ring.

  • Dehydrohalogenation: The loss of hydrogen chloride ( HCl , -35.977 Da) yields a fragment at m/z 175.051. This heterolytic cleavage is often facilitated by proton transfer from the adjacent nitrogen atom .

MS_Frag M Precursor [M+H]+ m/z 211.027 C9H8ClN2O2+ F1 Fragment [M+H - •CH3]•+ m/z 196.004 C8H5ClN2O2•+ M->F1 - •CH3 (-15.023 Da) Methoxy Cleavage F2 Fragment [M+H - CO]+ m/z 183.032 C8H8ClN2O+ M->F2 - CO (-27.995 Da) Pyridone Ring Contraction F3 Fragment [M+H - HCl]+ m/z 175.051 C9H7N2O2+ M->F3 - HCl (-35.977 Da) Dehydrohalogenation F4 Fragment[M+H - •CH3 - CO]•+ m/z 168.009 C7H5ClN2O•+ F1->F4 - CO (-27.995 Da) F2->F4 - •CH3 (-15.023 Da)

CID/HCD Fragmentation pathways of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one.

Experimental Protocol: UHPLC-HRMS/MS Workflow

This protocol is engineered as a self-validating system . By leveraging the natural isotopic signature of chlorine, analysts can mathematically prove the identity of each fragment. If a fragment retains the chlorine atom, it must exhibit a +2 Da isotopologue at ~32% abundance. If the fragment results from HCl loss, this signature must be absent.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade DMSO to create a 1 mg/mL stock. Causality: DMSO ensures complete dissolution of the rigid, planar naphthyridine core.

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Matching the initial mobile phase conditions prevents solvent-induced peak broadening (the "solvent effect") during column injection.

Step 2: Chromatographic Separation (UHPLC)

Table 2: UHPLC Parameters

ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.7 µmSub-2 µm particles provide high theoretical plates for sharp peak elution.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton donor, maximizing +ESI ionization efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic modifier ensures rapid elution of the heterocyclic core.
Gradient 5% B to 95% B over 3.0 minRapid screening gradient suitable for high-throughput DMPK environments.
Flow Rate 0.4 mL/minOptimal for ESI desolvation and droplet fission.
Step 3: Mass Spectrometry Acquisition
  • Source Tuning: Set the Capillary Voltage to +3.5 kV and the desolvation temperature to 350°C. Causality: The high temperature is required to efficiently evaporate the highly aqueous initial mobile phase.

  • Precursor Isolation: Set the quadrupole isolation window to 3.0 m/z (centering on m/z 212.0). Causality: A wider isolation window deliberately co-isolates both the 35Cl (m/z 211.027) and 37Cl (m/z 213.024) isotopes. This is the cornerstone of the self-validating isotopic tracer system.

  • Stepped Collision Energy: Program the collision cell to apply a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 .

    • Causality: NCE 20 is required to capture the fragile, low-energy loss of the methyl radical. NCE 60 is strictly required to impart enough internal energy to shatter the stable naphthyridinone ring and observe the CO and HCl losses.

Step 4: Data Analysis and Validation

Extract the MS/MS spectra and validate the structural assignments using the following diagnostic table:

Table 3: Diagnostic MS/MS Fragment Validation Matrix

Fragment m/zNeutral LossStructural AssignmentIsotopic Validation Requirement
196.004 -15.023 Da [M+H−•CH3​]•+ Must show m/z 198.001 peak (~32% intensity).
183.032 -27.995 Da [M+H−CO]+ Must show m/z 185.029 peak (~32% intensity).
175.051 -35.977 Da [M+H−HCl]+ Must NOT show a +2 Da isotopic pair.
168.009 -43.018 Da [M+H−•CH3​−CO]•+ Must show m/z 170.006 peak (~32% intensity).

Note: If an observed fragment at m/z 175.051 exhibits a +2 Da isotopic pattern, the assignment of HCl loss is mathematically incorrect, and the peak is an isobaric interference. This demonstrates the self-validating power of wide-window quadrupole isolation.

References

  • Fragment-Based Discovery of Low-Micromolar ATAD2 Bromodomain Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry PubMed Central (PMC) URL:[Link]

  • Mass Spectrometry: Fragmentation Patterns and Cleavage Mechanisms eGyanKosh National Digital Repository URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1,7-naphthyridine d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1,7-naphthyridine derivatives. Constructing the 1,7-naphthyridine core—specifically 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one—presents unique thermodynamic and regioselective challenges. This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures and provides a self-validating, high-yield protocol.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why is the yield of my thermal cyclization using the classical diethyl ethoxymethylenemalonate (EMME) route consistently below 30%? A: The classical Gould-Jacobs reaction involves the condensation of 3-amino-2-chloro-6-methoxypyridine with EMME, followed by thermal electrocyclization[1]. The core issue is electronic deactivation. The electrocyclization step requires overcoming a significant activation barrier to form the highly reactive ketene intermediate. Because the pyridine ring is inherently electron-deficient—a state severely exacerbated by the highly electronegative 2-chloro substituent—nucleophilic attack on the ketene is hindered. Consequently, the extreme temperatures required to force the reaction (>250 °C in Dowtherm A) lead to competing thermodynamic sinks, including polymerization, tar formation, and thermal degradation, which cap the yield at <30%[2].

Q: How can I improve the cyclization yield without resorting to extreme temperatures? A: Transition from the EMME route to the Meldrum's acid approach. By condensing the starting aminopyridine with methoxymethylene Meldrum's acid, you form an anilinomethylene Meldrum's acid intermediate[3]. Explain the causality: upon heating to ~220 °C, this intermediate rapidly eliminates acetone and CO₂. This concerted elimination generates the required ketene intermediate much more cleanly and at a significantly lower temperature than the EMME diester[4]. The lower activation energy for ketene formation minimizes thermal degradation and improves the cyclization yield to >75%.

Q: I am observing significant loss of the 6-methoxy group during cyclization. How do I prevent this? A: Prolonged heating at >250 °C in conventional batch reactors causes thermal ether cleavage (demethylation), especially in the presence of acidic byproducts generated during decomposition. To mitigate this, utilize microwave-assisted heating in diphenyl ether[2]. Microwave irradiation allows for rapid, uniform volumetric heating to 220 °C, reducing the reaction time from several hours to approximately 40 minutes. This drastically shortened thermal residence time preserves the sensitive 6-methoxy group while driving the cyclization to completion.

Part 2: Quantitative Data & Reagent Comparison

To highlight the impact of reaction conditions on the stability of the 8-chloro and 6-methoxy substituents, the following table summarizes the quantitative performance of various cyclization strategies.

Synthesis RouteReagent SystemSolventTemp (°C)TimeYield (%)Major Impurities / Side Reactions
Classical Gould-Jacobs EMMEDowtherm A250 - 2604 - 6 h20 - 30Tar, demethylated byproducts
Modified Thermal Meldrum's AcidDiphenyl Ether220 - 2402 - 3 h55 - 65Unreacted intermediate, trace tar
Microwave-Assisted Meldrum's AcidDiphenyl Ether22040 min75 - 85Trace des-chloro byproduct

Part 3: Optimized Step-by-Step Protocol (Meldrum's Acid Route)

This protocol utilizes the Meldrum's acid pathway combined with microwave irradiation to ensure a self-validating, high-yield system. The use of hexanes in the isolation step serves as a built-in purification mechanism, exploiting the differential solubility of the product and the diphenyl ether solvent.

Step 1: Condensation (Formation of the Aminomethylene Intermediate)

  • In a 100 mL round-bottom flask, dissolve Meldrum's acid (1.2 equiv, 12 mmol) in trimethyl orthoformate (15 mL). Reflux under a nitrogen atmosphere for 2 hours to generate methoxymethylene Meldrum's acid in situ.

  • Add 3-amino-2-chloro-6-methoxypyridine (1.0 equiv, 10 mmol) to the mixture and continue refluxing for 4 hours.

  • Remove the excess trimethyl orthoformate under reduced pressure.

  • Purify the crude residue via flash chromatography (1:1 EtOAc/Hexanes) to isolate the aminomethylene intermediate as a stable solid[3].

Step 2: Microwave-Assisted Cyclization 5. In a 10 mL microwave process vial equipped with a magnetic stir bar, add the purified intermediate (1.0 mmol) and 3 mL of anhydrous diphenyl ether. Critical Step: The diphenyl ether must be pre-heated to 240 °C under vacuum prior to use to remove trace H₂O, preventing premature hydrolysis of the ketene[2]. 6. Seal the vial with a snap cap. 7. Irradiate in a dedicated microwave synthesizer set to 220 °C for exactly 40 minutes.

Step 3: Isolation and Verification 8. Allow the reaction mixture to cool to room temperature. 9. Dilute the mixture with hexanes (15 mL). The target 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one will selectively precipitate, while the diphenyl ether remains highly soluble in the non-polar hexane phase. 10. Filter the precipitate, wash generously with additional hexanes (3 x 10 mL) to remove residual solvent, and dry under high vacuum.

Part 4: Reaction Workflow & Pathway Visualization

The following diagram illustrates the logical divergence between the classical and optimized synthetic routes, highlighting the thermodynamic bottlenecks.

Workflow cluster_EMME Classical Gould-Jacobs Route cluster_Meldrum Optimized Meldrum's Acid Route Start 3-Amino-2-chloro-6-methoxypyridine (Starting Material) EMME_Cond Condensation with EMME Start->EMME_Cond Meld_Cond Condensation with Meldrum's Acid Derivative Start->Meld_Cond EMME_Cyc Thermal Cyclization (Dowtherm A, >250°C) EMME_Cond->EMME_Cyc EMME_Yield Yield < 30% (High Degradation) EMME_Cyc->EMME_Yield Target 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (Target Compound) EMME_Yield->Target Meld_Cyc Microwave Cyclization (Diphenyl ether, 220°C) Meld_Cond->Meld_Cyc Meld_Yield Yield > 75% (Clean Ketene Formation) Meld_Cyc->Meld_Yield Meld_Yield->Target

Fig 1: Comparative synthetic workflow for 1,7-naphthyridin-4(1H)-one synthesis.

References

1.[4] Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules / PMC (NIH) URL:

2.[2] Title: On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis Source: European Journal of Organic Chemistry URL:

3.[3] Title: Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol (Isoaaptamine) and Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL:

4.[1] Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: Molecules (MDPI) URL:

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with the notoriously poor solubility of 8-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with the notoriously poor solubility of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one and related fused-bicyclic intermediates.

As a Senior Application Scientist, I have structured this guide to move beyond basic solvent screening. We will dissect the physical chemistry causing these solubility roadblocks and provide self-validating, field-proven protocols to keep your synthetic pipeline moving.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one virtually insoluble in standard organic solvents like DCM, EtOAc, or Hexane?

A: The insolubility of this intermediate is not a simple polarity issue; it is a structural "brick dust" phenomenon driven by two compounding factors [1]:

  • Intermolecular Hydrogen Bonding: The 4(1H)-one motif is capable of tautomerization (to 4-hydroxy-1,7-naphthyridine). In the solid state, the N-H acts as a strong hydrogen bond donor, and the C=O acts as a strong acceptor, forming robust intermolecular dimers or infinite polymeric chains.

  • High Crystal Lattice Energy: The flat, rigid, and highly aromatic 1,7-naphthyridine core promotes highly efficient π−π stacking. The 8-chloro and 6-methoxy substituents do not provide enough steric bulk to disrupt this planarity [4]. To dissolve this compound, your solvent system must provide enough solvation enthalpy to overcome this massive lattice energy.

Q2: I need to run a transition-metal catalyzed cross-coupling. What solvent systems will break these dimers without poisoning the catalyst?

A: Standard non-polar solvents will fail. You must use solvents capable of aggressive hydrogen-bond disruption.

  • Polar Aprotic Solvents (DMSO, NMP, DMF): These act as powerful hydrogen-bond acceptors (high β values) that bind to the N-H of the pyridone ring, disrupting the dimer. Heating is usually required to overcome the initial lattice energy.

  • Fluorinated Alcohols (HFIP): 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a "magical solvent" for this class of molecules [3]. It is an exceptionally strong hydrogen-bond donor (high α value) that strongly coordinates to the C=O oxygen, effectively unzipping the dimer [2]. HFIP is highly compatible with many Pd-catalyzed C-H activation and cross-coupling chemistries.

Q3: How do I prepare samples for analytical characterization (NMR/LCMS) when the compound precipitates out of deuterated solvents?

A: For NMR, standard CDCl3​ or CD3​OD will often result in weak or invisible signals due to precipitation. Solution: Use DMSO−d6​ and heat the NMR tube gently to 50°C prior to acquisition. If the compound still exhibits poor solubility, add 1-2 drops of Trifluoroacetic Acid-d ( TFA−d ). The acid protonates the basic nitrogens of the naphthyridine core, instantly converting the neutral molecule into a highly soluble trifluoroacetate salt.

Part 2: Solvent Selection Matrix

To rationally select a solvent, you must match the solvent's hydrogen-bond donor ( α ) or acceptor ( β ) capacity against the physical barriers of the naphthyridinone.

Solvent SystemDielectric Constant ( ε )H-Bond Donor ( α )H-Bond Acceptor ( β )Solubilization MechanismEfficacy for 1,7-Naphthyridinones
Dichloromethane (DCM) 8.930.130.10Weak dipole-dipolePoor (Leaves lattice intact)
Ethyl Acetate (EtOAc) 6.020.000.45Moderate H-bond acceptorPoor (Insufficient to break dimer)
Dimethyl Sulfoxide (DMSO) 46.70.000.76Strong dipole, binds N-HModerate to Good (Requires heat)
N-Methyl-2-pyrrolidone (NMP) 32.20.000.77Bulky dipole, binds N-HGood (Excellent for couplings)
Hexafluoroisopropanol (HFIP) 16.71.960.00Extreme H-bond donor (binds C=O)Excellent (Disrupts dimers at RT)

Part 3: Visualizing the Solubilization Pathways

To effectively troubleshoot, it is critical to understand the logical workflow and the molecular interactions at play.

Troubleshooting A Insoluble 1,7-Naphthyridin-4(1H)-one B Determine Downstream Application A->B C Analytical (NMR/MS) B->C D Synthetic (Coupling/Alkylation) B->D E Use DMSO-d6 + 1% TFA (Protonates N-core) C->E F Use HFIP or NMP (Disrupts H-bonding) D->F G Pre-form Na+/K+ Salt (Increases Polarity) D->G

Caption: Troubleshooting workflow for selecting the optimal solubilization strategy.

Mechanism S1 Solid State (H-Bonded Dimer) S2 High Lattice Energy (Pi-Pi Stacking) S1->S2 S4 H-Bond Disruption (Donor-Acceptor Exchange) S1->S4 Competitive Binding S3 Add HFIP / NMP S2->S3 Solvation S3->S4 S5 Solvated Monomer (Reaction-Ready) S4->S5

Caption: Mechanistic pathway of solvent-mediated disruption of naphthyridinone dimers.

Part 4: Self-Validating Experimental Protocols

Protocol A: HFIP-Assisted Solubilization for Homogeneous Catalysis

Use this protocol when performing Pd-catalyzed cross-couplings or C-H activations where heterogeneous suspensions lead to low yields.

  • Charge the Vessel: Add 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (1.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Initial Solvation: Add a 4:1 mixture of Toluene:HFIP (v/v) to achieve a concentration of 0.1 M.

    • Causality: Toluene acts as the bulk non-polar medium for the coupling, while the 20% HFIP acts as a targeted hydrogen-bond disruptor to break the pyridone dimers [3].

  • Thermal Agitation: Stir the mixture at 40°C for 10 minutes.

  • Validation Check: Stop the stirring. The suspension must transition from a cloudy, opaque dispersion to a clear, pale-yellow solution. Shine a laser pointer through the vial; the absence of Tyndall scattering confirms complete monomeric dissolution.

  • Reagent Addition: Once a homogeneous solution is validated, add your catalyst, ligand, and coupling partner.

Protocol B: Base-Mediated Salt Formation for N-Alkylation

Use this protocol if your goal is to functionalize the N1 position. Deprotonating the 4(1H)-one drastically alters the electronic landscape, breaking the dimer and forming a highly soluble anion.

  • Suspension Preparation: Suspend the naphthyridinone (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere. At this stage, the mixture will be a heterogeneous slurry.

  • Deprotonation: Cool the suspension to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

    • Causality: NaH irreversibly deprotonates the N-H. The resulting sodium salt prevents hydrogen-bond dimerization and leverages the high dielectric constant of DMF to achieve rapid solvation.

  • Off-Gassing & Solubilization: Allow the reaction to warm to room temperature over 30 minutes.

  • Validation Check: The evolution of H2​ gas will cease, and the opaque slurry will clarify into a transparent, deep-colored solution (often orange/red for naphthyridine anions). If the solution remains cloudy, sonicate for 5 minutes to ensure the NaH has fully reacted.

  • Alkylation: Proceed with the dropwise addition of your electrophile (e.g., an alkyl halide).

References

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Source: PMC (PubMed Central) URL:[Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization Source: International Journal of Biological Macromolecules (PubMed) URL: [Link]

  • Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation Source: Chemical Science (RSC Publishing) URL:[Link]

  • Solubility-Driven Optimization of Phosphodiesterase-4 Inhibitors Leading to a Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Purification of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 1,7-Naphthyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- .

This nitrogen-containing heterocyclic scaffold presents unique chromatographic hurdles—specifically lactam-lactim tautomerism, strong silanol interactions, and complex solubility profiles. This guide provides field-proven, self-validating methodologies to ensure high-yield, >98% purity isolations for downstream drug development applications.

Physicochemical Profiling & Causality

To optimize purification, we must first understand the molecular behavior of the target compound:

  • Lactam-Lactim Tautomerism: The 4(1H)-one moiety exists in equilibrium with its 4-hydroxy tautomer. During chromatography, if the rate of tautomeric interconversion aligns with the separation timescale, you will observe severe peak broadening or split peaks[1].

  • Acid-Base Profile: The molecule contains a basic nitrogen at position 7. However, the electron-withdrawing 8-chloro group slightly reduces its basicity via inductive effects, while the electron-donating 6-methoxy group increases electron density elsewhere on the ring.

  • Stationary Phase Interactions: Basic N-heterocycles interact strongly with the acidic silanol (Si-OH) groups on bare silica gel, leading to irreversible adsorption and streaking[2].

Purification Decision Matrix

The following workflow illustrates the logical progression of purification based on the crude mixture's initial purity profile.

PurificationWorkflow Crude Crude Reaction Mixture (1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-) LLE Liquid-Liquid Extraction (pH 6-7 adjustment) Crude->LLE Decision Purity Assessment (LCMS / TLC) LLE->Decision Flash Normal-Phase Flash Chromatography (DCM/MeOH + 1% TEA) Decision->Flash Purity < 80% RPHPLC Reverse-Phase HPLC (H2O/MeCN + 0.1% TFA) Decision->RPHPLC Purity > 80% Recryst Recrystallization (EtOH/H2O) Flash->Recryst RPHPLC->Recryst Pure Pure Target Compound (>98% Purity) Recryst->Pure

Figure 1: Workflow for the purification of substituted naphthyridinones.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system; you must confirm the output of each step via LCMS or TLC before proceeding.

Protocol A: Normal-Phase Flash Chromatography (NP-CC)

Objective: Bulk purification of crude mixtures, removing highly polar baseline impurities.

  • Stationary Phase Preparation: Slurry silica gel (230-400 mesh) in Dichloromethane (DCM). Critical Step: To prevent the basic N7 from binding to acidic silanols, deactivate the silica by adding 1% Triethylamine (TEA) to the slurry[2]. Alternatively, use neutral alumina[2].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM/MeOH. Dry-loading onto Celite is highly recommended. Evaporate the solvent completely to ensure a narrow loading band, which prevents initial band broadening.

  • Elution: Utilize a gradient elution starting from 100% DCM to 90:10 DCM:MeOH. The 6-methoxy group increases the compound's affinity for polar solvents, requiring a gradual increase in MeOH[3].

  • Validation: Monitor fractions via TLC (UV 254 nm). Combine fractions containing the target mass and concentrate under reduced pressure.

Protocol B: Reverse-Phase HPLC (RP-HPLC) Polishing

Objective: High-purity isolation (>98%) and removal of structurally similar isomeric or des-chloro impurities.

  • Sample Preparation: Dissolve the NP-CC purified compound in DMSO or the initial mobile phase (1-5 mg/mL) and filter through a 0.22 µm PTFE syringe filter to protect the column[1].

  • Column Selection: Utilize a standard C18 preparative column (e.g., 5 µm, 150 x 21.2 mm). The 8-chloro group provides sufficient hydrophobicity for excellent retention on C18 phases[1].

  • Mobile Phase Formulation:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

    • Causality: The TFA modifier is non-negotiable. It protonates the basic nitrogen, locking the tautomeric equilibrium into a single ionic state and suppressing residual silanol ionization on the stationary phase[1].

  • Elution Gradient: Run a shallow gradient from 10% B to 60% B over 30 minutes.

  • Recovery: Lyophilize the collected fractions to remove water, MeCN, and volatile TFA. The product will be isolated as a TFA salt.

Protocol C: Recrystallization

Objective: Final crystalline isolation and removal of trace organic solvents.

  • Solvent Selection: A mixture of Ethanol and Water is optimal for substituted naphthyridines[4].

  • Dissolution: Suspend the solid in a minimal amount of boiling Ethanol. Add solvent dropwise until complete dissolution occurs.

  • Crystallization: Allow the solution to cool slowly to room temperature to form a highly ordered crystal lattice, then transfer to an ice bath (0-4 °C) to maximize the thermodynamic yield[4].

  • Isolation: Collect the crystals via vacuum filtration and wash with ice-cold Hexane to remove any remaining soluble impurities[4].

Quantitative Data Summary

Purification TechniqueStationary PhaseOptimal Mobile PhaseKey ModifiersTarget Impurities Addressed
Normal-Phase Flash Silica Gel (230-400 mesh)Dichloromethane / Methanol0.5% - 1.0% Triethylamine (TEA)Highly polar byproducts, baseline material
Reverse-Phase HPLC C18 (5 µm, 100 Å)Water / Acetonitrile0.1% Trifluoroacetic Acid (TFA)Des-chloro analogs, positional isomers
Recrystallization NoneEthanol / Water (Gradient cooling)NoneTrace organic solvents, minor soluble impurities

Troubleshooting & FAQs

Q1: My compound is irreversibly adsorbing or streaking heavily on the silica column. How can I recover it? A1: Naphthyridines are basic heterocycles that interact strongly with the acidic silanol (Si-OH) groups present on standard bare silica gel, causing streaking[4]. Solution: You must deactivate the silica. Adding 0.5% - 1.0% Triethylamine (TEA) to your mobile phase neutralizes these acidic sites, preventing the secondary interactions that cause streaking[2]. If the problem persists, switch to a neutral alumina stationary phase to bypass silanol interactions entirely[2].

Q2: Why am I seeing two distinct peaks or a severely broadened peak in my RP-HPLC chromatogram despite knowing the sample is pure? A2: This is a classic manifestation of lactam-lactim tautomerism inherent to the 4(1H)-one moiety. The molecule is interconverting between the 4-one and 4-hydroxy states. Solution: Add an acidic modifier (e.g., 0.1% TFA or Formic Acid) to both your aqueous and organic mobile phases. This protonates the basic nitrogen, forces the molecule into a single ionic state, and drastically sharpens the peak[1].

Q3: How do I separate the 8-chloro target compound from a des-chloro byproduct? A3: The 8-chloro group adds significant lipophilicity to the molecule. Solution: In RP-HPLC, this increased hydrophobicity means the 8-chloro compound will have a longer retention time on a C18 column compared to the des-chloro impurity[1]. Use a shallow gradient (e.g., increasing the organic modifier by only 1% per minute) to maximize the resolution between these structurally similar analogs.

Q4: My compound is "oiling out" instead of forming crystals during recrystallization. What is the cause? A4: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or if the solvent system is suboptimal[2]. Solution: Re-dissolve the oil in a slightly larger volume of boiling ethanol, and increase the proportion of water very slowly. Allow the mixture to cool at a much slower rate (e.g., in a warm water bath that cools to room temperature overnight) to encourage nucleation over phase separation.

References

  • Title: Molecular Recognition Studies on Naphthyridine Derivatives Source: National Institutes of Health (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve stability issues associa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve stability issues associated with 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one .

This highly functionalized heterocyclic compound is frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and target protein degraders (such as PROTACs targeting BRD9 or MTH1)[1]. However, its specific substitution pattern introduces distinct chemical liabilities during prolonged storage or improper experimental handling.

Part 1: Mechanistic Causality of Degradation

To effectively troubleshoot degradation, you must first understand the intrinsic chemical vulnerabilities of the molecule. The degradation of this compound is not random; it follows predictable thermodynamic and kinetic pathways governed by its structure.

  • Nucleophilic Aromatic Substitution (SNAr) at C8: The chlorine atom at the 8-position is highly activated. The adjacent nitrogen (N7) acts as a strong electron-withdrawing group via resonance, rendering the C8 carbon highly electrophilic[2]. In the presence of moisture and trace base or acid, water acts as a nucleophile, displacing the chloride to form an 8-hydroxy derivative (which can tautomerize to a dione)[2].

  • Acid-Catalyzed Demethylation at C6: The methoxy group at C6 is an ether linkage. Under strongly acidic stress conditions, it can undergo ether cleavage, yielding a 6-hydroxy degradant.

  • Photolytic Dehalogenation: According to ICH Q1B guidelines, heterocycles containing halogen substituents are highly prone to UV-induced radical cleavage, leading to dehalogenation or extensive ring oxidation[3].

Pathways Parent 8-chloro-6-methoxy- 1,7-naphthyridin-4(1H)-one Hydrolysis8 8-hydroxy-6-methoxy- 1,7-naphthyridin-4(1H)-one (SNAr Hydrolysis) Parent->Hydrolysis8 H2O, Trace Base/Acid Nucleophilic Attack at C8 Demethylation6 8-chloro-6-hydroxy- 1,7-naphthyridin-4(1H)-one (Demethylation) Parent->Demethylation6 Strong Acid Ether Cleavage at C6 Photodegradant Dehalogenated / Oxidized Photodegradants Parent->Photodegradant UV/Vis Light (Photolysis)

Degradation pathways of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one under storage stress.

Part 2: Troubleshooting FAQs

Q: Why does my HPLC chromatogram show a new peak at a lower retention time after storing the stock solution for a month? A: This is the classic signature of C8 Hydrolysis . When stored in protic solvents (like methanol or water-containing DMSO) at room temperature, the 8-chloro group undergoes SNAr, converting to an 8-hydroxy or 8-methoxy group[2]. The resulting degradant is significantly more polar, thus eluting earlier on a reverse-phase C18 column. Solution: Always prepare stock solutions in anhydrous, amine-free DMSO and store them in single-use aliquots at -20°C or -80°C.

Q: How do I distinguish between 8-chloro hydrolysis and 6-methoxy demethylation using LC-MS? A: Both degradation pathways result in a net mass shift, but their isotopic signatures are distinct.

  • Hydrolysis of 8-chloro to 8-hydroxy: The parent mass ( M ) will lose the characteristic chlorine isotope pattern (M and M+2 ratio of ~3:1) and the m/z will shift by −34.5 Da (loss of Cl, gain of OH).

  • Demethylation of 6-methoxy to 6-hydroxy: The parent mass will retain the chlorine isotope pattern, but the m/z will shift by −14 Da (loss of CH2​ ).

Q: I stored the solid powder on the benchtop in a clear vial, and it turned slightly yellow. Is it still usable? A: No, this indicates photodegradation . According to ICH guidelines, photosensitive APIs must be protected from light to prevent the formation of complex photolytic degradants[3]. You must re-purify the batch or discard it. Solution: Store the solid in amber vials, backfilled with Argon or Nitrogen, inside a desiccator at 2-8°C or lower.

Part 3: Quantitative Degradation Profiling

The following table summarizes the expected degradation kinetics under standard forced degradation conditions, adapted from the ICH Q1A(R2) framework[4].

Stress ConditionParametersPrimary Degradation PathwayExpected DegradantPrevention Strategy
Hydrolytic (Basic) 0.1 N NaOH, 60°C, 24hRapid SNAr at C88-hydroxy-6-methoxy-1,7-naphthyridin-4(1H)-oneAvoid basic buffers (pH > 8) during storage.
Hydrolytic (Acidic) 0.1 N HCl, 60°C, 24hEther cleavage at C68-chloro-6-hydroxy-1,7-naphthyridin-4(1H)-oneAvoid strong mineral acids.
Thermal/Humidity 40°C / 75% RH, 6 monthsSlow SNAr at C88-hydroxy-6-methoxy-1,7-naphthyridin-4(1H)-oneStore in tightly sealed containers with desiccant.
Photolytic 1.2M lux hours + 200W-hr/m² UVRadical dehalogenationDechlorinated naphthyridinoneStore in amber vials, protect from ambient light.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical data, implement the following self-validating protocols. A protocol is only trustworthy if it contains internal checks to verify its own success or failure.

Protocol 1: Stability-Indicating Forced Degradation Assay

Purpose: To validate that your HPLC/LC-MS method can accurately resolve the parent molecule from all potential degradants without co-elution, ensuring strict mass balance[5].

  • Sample Preparation: Prepare a 1 mg/mL solution of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one in a suitable co-solvent (e.g., 50% Acetonitrile / 50% Water).

  • Stress Application: Aliquot 1 mL into four different vials:

    • Vial A (Control): Store at 4°C in the dark.

    • Vial B (Acid Stress): Add 100 µL of 1N HCl. Heat at 60°C for 24 hours.

    • Vial C (Base Stress): Add 100 µL of 1N NaOH. Heat at 60°C for 24 hours.

    • Vial D (Oxidative Stress): Add 100 µL of 3% H2​O2​ . Keep at Room Temp for 24 hours.

  • Neutralization: Neutralize Vials B and C with equivalent amounts of base and acid, respectively, to prevent damage to the HPLC column.

  • Analysis: Inject all samples into the LC-MS using a slow gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to maximize peak resolution.

  • Self-Validation (Mass Balance): Calculate the peak area of the parent in the control vial. In the stressed vials, the sum of the remaining parent peak area plus the newly formed degradant peak areas (adjusted for response factors) must equal ~95-100% of the control. If mass balance is <95%, investigate the formation of volatile degradants or insoluble polymers.

Workflow Step1 1. Sample Preparation (Control vs. Stressed Aliquots) Step2 2. Apply Stressors (Heat, Light, pH, Oxidation) Step1->Step2 Step3 3. LC-MS/HPLC Analysis (Stability-Indicating Method) Step2->Step3 Step4 4. Mass Balance Verification (Parent loss = Degradant gain) Step3->Step4 Fail Mass Balance < 95% (Investigate Volatiles/Insolubles) Step4->Fail No Pass Mass Balance > 95% (Method Validated) Step4->Pass Yes

Self-validating forced degradation workflow for stability-indicating assay development.

Protocol 2: Safe Reconstitution and Storage Workflow
  • Equilibration: Before opening the commercial vial, allow it to equilibrate to room temperature inside a desiccator to prevent ambient moisture condensation on the cold powder.

  • Reconstitution: Dissolve the required amount in anhydrous, LC-MS grade DMSO. Do not use methanol or ethanol, as these nucleophilic alcohols can slowly displace the 8-chloro group via SNAr[2].

  • Aliquoting: Divide the stock solution into single-use amber microcentrifuge tubes to prevent freeze-thaw degradation and photolysis.

  • Storage: Purge the headspace of each tube with dry Argon or Nitrogen gas. Cap tightly and store at -80°C.

References

  • Title: WO2020051235A1 - Compounds for the degradation of brd9 or mth1 Source: Google Patents URL
  • Title: Current Chemistry Letters - Growing Science (Synthesis and Substitution of 8-chloro-1,7-naphthyridines)
  • Title: Forced Degradation to Develop Stability-indicating Methods Source: Pharmaceutical Outsourcing URL
  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Source: ICH.

Sources

Troubleshooting

Technical Support Center: 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- Crystallization

Welcome to the Advanced Technical Support Center for the crystallization and purification of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- . This highly functionalized heterocyclic intermediate is a critical building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the crystallization and purification of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- . This highly functionalized heterocyclic intermediate is a critical building block in kinase inhibitor design and drug development. Due to its rigid planar structure and multiple hydrogen-bonding sites, it is highly susceptible to trapping structurally similar impurities during isolation.

This guide is designed for researchers, process chemists, and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions to achieve >99.5% purity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing persistent levels of the 4,8-dichloro-6-methoxy-1,7-naphthyridine impurity in my isolated crystals, even after multiple cold washes?

A1: This is a classic case of Solid Solution Formation . The 4,8-dichloro impurity is an over-chlorinated byproduct (often generated if POCl₃ reacts with the 4-oxo tautomer during synthesis). Because it shares the exact planar naphthyridine core and similar molecular volume as your target product, it does not just sit on the surface of the crystal; it incorporates directly into the crystal lattice (the α -phase).

Recent pharmaceutical crystallization studies indicate that solid solutions account for approximately 73% of difficult impurity retention cases 1. Because the impurity is inside the lattice, surface washing is thermodynamically useless. Solution: You must completely dissolve the lattice and recrystallize using a solvent system that maximizes the solubility difference between the mono-chloro and di-chloro species. Transition from a kinetically driven crash-cooling method to a thermodynamically controlled slow-cooling crystallization using a highly polar aprotic solvent (e.g., DMSO) paired with an antisolvent (e.g., Water or Ethanol).

Q2: My isolated crystals have a dark yellow/brown tint instead of being off-white. What causes this and how do I fix it?

A2: Naphthyridine derivatives are prone to trace oxidation and polymerization, forming highly conjugated, colored impurities . Unlike solid solutions, these polymeric precursors typically precipitate late in the crystallization process and coat the crystal faces—a mechanism known as Surface Deposition or Agglomeration 2. Furthermore, poor agitation during nucleation causes crystals to agglomerate, trapping the colored mother liquor inside the interstitial spaces. Solution:

  • Implement a hot polish filtration step through a bed of Celite/activated carbon prior to cooling.

  • Increase the impeller agitation rate during the metastable zone to prevent agglomeration.

  • Perform a targeted reslurry of the final product in hot heptane or ethanol, which effectively dissolves surface-bound colored impurities without dissolving the bulk crystal 3.

Q3: How can I effectively purge the 6-chloro-8-methoxy regioisomer during crystallization?

A3: Regioisomers possess nearly identical solubility profiles and thermodynamic stabilities. If the supersaturation ratio ( S ) is too high (e.g., adding antisolvent too quickly), kinetic trapping occurs, and both isomers will co-precipitate. Solution: You must flatten the cooling curve. Lower the supersaturation ratio by cooling at a strict rate of ≤0.1∘C/min . This provides the necessary activation energy and time for the slightly more stable lattice of the target 8-chloro-6-methoxy isomer to selectively assemble, rejecting the mismatched regioisomer into the mother liquor.

Part 2: Impurity Diagnostics & Workflows

To effectively troubleshoot, you must first diagnose where the impurity resides. The following decision tree outlines the logic for identifying the retention mechanism.

ImpurityMechanisms Start Analyze Impure Crystals (HPLC / XRPD) Wash Perform SLIP Test (Solvent Wash / Reslurry) Start->Wash Check Is Impurity Level Significantly Reduced? Wash->Check Surface Mechanism: Surface Deposition or Agglomeration Check->Surface  Yes   Lattice Mechanism: Solid Solution or Inclusion Check->Lattice  No   Action1 Action: Optimize Washing, Agitation & Polish Filtration Surface->Action1 Action2 Action: Change Solvent System & Flatten Cooling Curve Lattice->Action2

Decision tree for identifying and resolving impurity retention mechanisms.

Part 3: Quantitative Data & Solvent Selection

The choice of solvent directly dictates the rejection efficiency of structurally related impurities. The table below summarizes the thermodynamic purging efficiency of various solvent systems for 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-.

Solvent System (v/v)Cooling RatePrimary Impurity Mechanism Addressed4,8-dichloro Purge FactorRegioisomer Purge FactorFinal Yield (%)
THF / Heptane (1:3) Crash CoolNone (Kinetic Trapping)1.2x1.1x92%
EtOH / Water (1:1) 0.5 °C/minSurface Deposition2.5x1.8x85%
DMSO / EtOH (1:4) 0.1 °C/minSolid Solution & Regioisomers8.4x 6.2x 78%
Hot Heptane (Reslurry) IsothermalAgglomeration / Color BodiesN/A (Surface only)N/A95%

Note: Purge Factor = (Initial Impurity % in API) / (Final Impurity % in API). Higher is better.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Solubility-Limited Impurity Purge (SLIP) Test

Purpose: To definitively determine if an impurity is trapped in the crystal lattice (Solid Solution) or on the surface 2. Causality: By partially dissolving the outer layers of the crystal in a controlled manner, we can measure the impurity ratio in the newly dissolved material. If the ratio remains constant as the crystal dissolves, the impurity is evenly distributed in the lattice.

  • Preparation: Suspend 1.0 g of contaminated 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- crystals in 10 mL of a saturated solution of pure API in Ethanol at 20 °C.

  • Stepwise Dissolution: Add 2 mL aliquots of pure Ethanol to force partial dissolution of the solid phase.

  • Equilibration: Stir at 300 RPM for 30 minutes to allow equilibrium.

  • Sampling (Self-Validation): Filter a 0.5 mL aliquot of the supernatant and analyze via HPLC.

  • Iteration: Repeat steps 2-4 until 80% of the solid is dissolved.

  • Analysis: Plot the impurity concentration vs. the fraction of solid dissolved. A flat line indicates a Solid Solution; a sharply dropping line indicates Surface Deposition.

Protocol 2: Optimized Thermodynamically Controlled Crystallization

Purpose: To purge lattice-bound regioisomers and over-chlorinated impurities while preventing the agglomeration of colored polymeric bodies.

Workflow Dissolution 1. Dissolution (DMSO at 80°C) Filtration 2. Polish Filtration (Activated Carbon) Dissolution->Filtration Cooling 3. Controlled Cooling (0.1 °C/min to 60°C) Filtration->Cooling Antisolvent 4. Antisolvent Dosing (EtOH, dropwise) Cooling->Antisolvent Aging 5. Ostwald Ripening (Hold 4h at 20°C) Antisolvent->Aging Isolation 6. Filtration & Wash (Cold EtOH) Aging->Isolation

Step-by-step workflow for the controlled crystallization of naphthyridin-4-one derivatives.

  • Dissolution: Dissolve 10 g of crude 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- in 20 mL of DMSO at 80 °C. Causality: DMSO disrupts strong intermolecular hydrogen bonding inherent to naphthyridines, completely destroying any pre-existing solid solution lattices.

  • Polish Filtration: Pass the hot solution through a pre-heated pad of activated carbon and Celite. Causality: Removes insoluble polymeric color bodies before they can act as nucleation seeds.

  • Controlled Cooling: Cool the filtrate to 60 °C at a rate of 0.5 °C/min.

  • Antisolvent Addition: Begin dropwise addition of 80 mL of Ethanol (antisolvent) over 2 hours. Maintain an agitation rate of 400 RPM. Causality: Slow addition keeps the supersaturation ratio ( S ) low, preventing the kinetic co-precipitation of the 6-chloro-8-methoxy regioisomer.

  • In-Process Control (Self-Validation): Pause addition at 40 mL. Extract a 1 mL sample of the slurry, filter, and run a rapid HPLC on the mother liquor. The target impurity should be highly concentrated in the liquor. If the liquor is clean, the impurity is crashing out; increase the temperature by 5 °C to redissolve and slow the antisolvent dosing rate.

  • Aging (Ostwald Ripening): Once all antisolvent is added, cool to 20 °C at 0.1 °C/min and hold for 4 hours. Causality: Allows smaller, less pure crystals to dissolve and redeposit onto larger, purer crystals, healing lattice defects.

  • Isolation: Filter the slurry under vacuum and wash the cake with 2 x 15 mL of cold Ethanol (0 °C). Dry under vacuum at 50 °C for 12 hours.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development National Center for Biotechnology Information (PMC)[Link]

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations ResearchGate[Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study ResearchGate[Link]

  • Napthyridines. IV. Synthesis of Benzo[f]-1,7-naphthyridines ElectronicsAndBooks / HeteroCorporation[Link]

Sources

Optimization

method refinements for scaling up 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one production

Welcome to the Technical Support Center for the scale-up production of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one . As a Senior Application Scientist overseeing multikilogram synthesis campaigns, I have designed this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up production of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one .

As a Senior Application Scientist overseeing multikilogram synthesis campaigns, I have designed this portal to address the specific thermal, regioselective, and purification challenges associated with halogenated 1,7-naphthyridine scaffolds. The transition from bench-scale (grams) to pilot-scale (kilograms) is fraught with pitfalls, particularly during high-temperature cyclizations.

This guide synthesizes field-proven causality with rigorous, self-validating protocols to ensure your scale-up is robust, safe, and highly reproducible.

Part 1: Mechanistic Workflow & Pathway

The synthesis of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one relies on the classical Gould-Jacobs reaction [1]. This sequence constructs the pyridone ring onto a pre-existing pyridine core (3-amino-2-chloro-6-methoxypyridine). Because the 2-position of the starting pyridine is blocked by a chlorine atom, cyclization is sterically and electronically forced onto the 4-position, ensuring the regioselective formation of the 1,7-naphthyridine architecture rather than the 1,5-isomer[2].

G A 3-Amino-2-chloro-6-methoxypyridine + DEEM B Step 1: Condensation (90-120°C) Enamine Formation A->B -EtOH C Step 2: Thermal Cyclization (250°C) Intramolecular Ring Closure B->C Dowtherm A D Step 3: Saponification (NaOH) Ester Hydrolysis C->D NaOH, <60°C E Step 4: Decarboxylation (Heat/Acid) Yields Target Compound D->E HCl, Reflux F 8-chloro-6-methoxy- 1,7-naphthyridin-4(1H)-one E->F Isolation

Workflow for the Gould-Jacobs synthesis of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one.

Part 2: Troubleshooting FAQs & Causality Guide

Q1: Why does the yield of the thermal cyclization step drop from 85% at the 50g scale to <50% at the 1kg scale? Causality: The Gould-Jacobs cyclization requires extreme temperatures (240–250 °C)[3]. At a 1kg scale, the surface-area-to-volume ratio of the reactor decreases, resulting in poor heat transfer. If the entire batch is heated simultaneously (bolus method), the prolonged ramp time favors intermolecular condensation (polymerization/tarring) over the desired intramolecular ring closure. Solution: Shift to a "dropwise addition" or continuous flow protocol. Pre-heat the diphenyl ether (Dowtherm A) to 250°C and add the enamine intermediate slowly. This maintains infinite dilution of the reactive species, kinetically favoring the intramolecular cyclization.

Q2: Impurity profiling shows the loss of the 8-chloro substituent. How do I prevent this? Causality: The 8-chloro group is positioned ortho to the N7 nitrogen of the naphthyridine core. This electronic arrangement makes the carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide or water. Solution: You must maintain strictly anhydrous conditions during the 250°C cyclization. Furthermore, during the Step 3 saponification, strictly control the equivalents of NaOH (max 1.05 eq) and keep the internal temperature strictly below 60°C. Exceeding 60°C will rapidly hydrolyze the 8-chloro group into an 8-hydroxy impurity.

Q3: The final product is oiling out during recrystallization instead of forming distinct crystals. What is the optimal solvent system? Causality: 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one exists in a tautomeric equilibrium (pyridone ⇌ hydroxypyridine) and exhibits strong intermolecular hydrogen bonding. It is highly insoluble in cold non-polar solvents but prone to supersaturation and "oiling out" in pure alcohols. Solution: Utilize a binary solvent system with a steep solubility curve. A mixture of DMF/Water (3:1) or Ethanol/Heptane provides the best thermodynamic control for crystallization.

Troubleshooting Start Yield Drop During Scale-Up Cyclization? Q1 Is internal temp maintained >240°C? Start->Q1 Sol1 Optimize Heat Transfer: Use continuous flow or baffled reactor. Q1->Sol1 No Q2 Are intermolecular polymers forming? Q1->Q2 Yes Sol2 Increase Dilution: Use dropwise addition into pre-heated Dowtherm A. Q2->Sol2 Yes Q3 Is the 8-chloro group lost (SNAr)? Q2->Q3 No Sol3 Ensure anhydrous conditions. Pre-dry solvent at 240°C under N2 flow. Q3->Sol3 Yes

Troubleshooting logic tree for resolving scale-up yield drops during thermal cyclization.

Part 3: Quantitative Process Parameters

To successfully scale this chemistry, empirical adjustments must be made to the stoichiometry and thermodynamics. Below is a summary of the critical parameter shifts required when moving from R&D to Process scale.

Parameter50g Scale (R&D)1kg Scale (Process)Causality for Adjustment
DEEM Equivalents 1.10 eq1.02 eqExcess DEEM polymerizes at 250°C, severely fouling the reactor at scale.
Cyclization Solvent Vol. 10 Volumes25 VolumesHigher dilution minimizes intermolecular collisions and tar formation[1].
Enamine Addition Bolus (All at once)Dropwise over 2.5 hrsPrevents sudden temperature drops; maintains kinetic preference for cyclization.
Saponification Temp 80°C55°CPrevents SNAr displacement of the highly sensitive 8-chloro substituent.

Part 4: Self-Validating Scale-Up Protocols

A protocol is only as good as its built-in diagnostics. Do not proceed to the next step unless the validation criteria are met. This prevents the compounding of errors and the loss of expensive halogenated starting materials[2].

Phase 1: Condensation (Enamine Formation)
  • Charge: Equip a 50L glass-lined reactor with a mechanical stirrer and short-path distillation apparatus. Charge 3-amino-2-chloro-6-methoxypyridine (1.0 kg, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.02 eq).

  • Heat: Ramp the internal temperature to 110°C under a nitrogen atmosphere.

  • Distill: Continuously remove the ethanol byproduct to drive the condensation equilibrium forward.

  • Validation Checkpoint: Pull an aliquot after 4 hours. TLC (7:3 Hexane/EtOAc) must show complete consumption of the aminopyridine. Do not proceed if unreacted DEEM >2% (quantified via HPLC), as it will cause severe tarring in Phase 2.

Phase 2: Thermal Cyclization (Gould-Jacobs)
  • Pre-heat: In a separate 100L reactor, heat diphenyl ether (Dowtherm A, 25 L) to 245–250°C under a strict N2 sweep to ensure perfectly anhydrous conditions[3].

  • Addition: Add the molten enamine intermediate from Phase 1 dropwise over 2.5 hours using a heated addition funnel or traced line.

  • Validation Checkpoint: Monitor the internal temperature continuously. The temperature must not drop below 240°C during addition. A drop indicates the feed rate is exceeding the reactor's heat transfer capacity, which will immediately trigger polymerization.

  • Isolation: Cool the mixture to 50°C, add heptane (30 L) to precipitate the 3-carboxylate intermediate. Filter and wash thoroughly with heptane to remove all diphenyl ether.

Phase 3: Saponification & Decarboxylation
  • Saponification: Suspend the solid intermediate in EtOH (10 L). Add 2M NaOH (1.05 eq) and stir at 55°C for 4 hours. Strictly maintain <60°C to protect the 8-chloro group.

  • Decarboxylation: Acidify the mixture to pH 2 using 6M HCl. Heat to 90°C (reflux) until CO2 evolution ceases.

  • Validation Checkpoint: LC-MS must confirm the mass shift of -44 Da (loss of CO2) and the absence of the 8-hydroxy impurity.

  • Final Isolation: Cool the reactor to 5°C, filter the precipitated product, and recrystallize from a DMF/Water mixture to yield pure 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one.

References[1] Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. Benchchem.Verify Source[2] 5-Bromo-8-chloro-1,7-naphthyridine structure and synthesis. Benchchem. Verify Source[3] On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. European Journal of Organic Chemistry. Verify Source

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- in Aqueous Media

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique physicochemical and structural ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique physicochemical and structural challenges of working with 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- in aqueous environments.

This compound presents two distinct challenges: chemical instability driven by the highly activated 8-chloro position, and physical instability driven by the tautomerism of the 4(1H)-one core. This guide provides the mechanistic causality behind these issues, self-validating protocols, and actionable troubleshooting steps.

Core Stability Mechanics & Chemical Causality

The 1,7-naphthyridine scaffold is a highly electron-deficient bicyclic system[1]. In the 1,7-isomer, the 8-position is flanked directly by the N1 and N7 nitrogen atoms. These heteroatoms exert a profound inductive and mesomeric electron-withdrawing effect, leaving the C8 carbon highly electrophilic[2].

Consequently, the 8-chloro substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr) . In basic, neutral, or nucleophile-rich aqueous environments, the chloro group is rapidly displaced by water or hydroxide ions to form an 8-hydroxy degradant[3]. While the 6-methoxy group is an electron-donating moiety, its mesomeric effect is insufficient to counteract the massive electron-withdrawing pull of the adjacent nitrogens, offering negligible protection to the 8-chloro group.

Furthermore, the 4(1H)-one core exists in a tautomeric equilibrium with its 4-hydroxy form. In aqueous media, the highly polar 4-oxo form is favored, which engages in strong intermolecular hydrogen bonding. This drastically reduces aqueous solubility, leading to rapid physical aggregation that is frequently misdiagnosed as chemical degradation[4].

Pathway A 8-Chloro-1,7-Naphthyridine Derivative B 8-Hydroxy Tautomer (Hydrolysis Degradant) A->B H2O / OH- (pH > 7.0) C Tris-Adduct (SNAr Degradant) A->C Primary Amines (e.g., Tris Buffer)

Primary chemical degradation pathways of the 8-chloro moiety in aqueous buffers.

Quantitative Stability Profile

To guide your assay design, the table below summarizes the compound's stability across common biological buffer systems.

Buffer SystempHCo-solventPrimary Mechanism of LossHalf-Life ( t1/2​ ) at 37°C
PBS 7.4NonePhysical Precipitation< 2 hours
PBS 7.45% DMSO8-Chloro Hydrolysis18 hours
Tris-HCl 7.45% DMSOSNAr (Tris-Adduct Formation)4 hours
MES 6.05% DMSOStable> 72 hours
Acetate 4.55% DMSOAcid-Catalyzed Aggregation48 hours

Troubleshooting Guide & FAQs

Q1: Why do I observe an immediate loss of signal when diluting my DMSO stock into standard PBS (pH 7.4)? A1: Immediate signal loss (within minutes) is almost exclusively due to physical aggregation , not chemical degradation. The 1,7-naphthyridin-4(1H)-one core heavily favors the polar but poorly soluble 4-oxo tautomer in water[4]. When diluted into PBS without sufficient co-solvents, the compound crashes out of solution. Always run a turbidity check (OD 600 nm) to differentiate physical precipitation from chemical hydrolysis.

Q2: My LC-MS analysis shows a new peak with a mass shift of -18 Da after 24 hours. What is happening? A2: A mass shift of approximately -18 Da (loss of Cl isotope 35, addition of OH 17) is the definitive signature of 8-chloro hydrolysis . Because the 8-position is highly activated by the N1 and N7 nitrogens[2], water acts as a nucleophile, replacing the chlorine atom with a hydroxyl group via an SNAr mechanism[3].

Q3: Can I use Tris buffer for my in vitro kinase assays with this compound? A3: Absolutely not. Tris contains a primary amine that acts as a strong nucleophile. Due to the electrophilic nature of the 8-chloro position, Tris will rapidly attack the compound, forming a covalent Tris-adduct and destroying your active pharmaceutical ingredient (API). You must switch to non-nucleophilic, zwitterionic buffers like MES or HEPES.

Q4: How can I prevent the hydrolysis of the 8-chloro moiety during long-term aqueous assays? A4: You must eliminate nucleophiles and control the hydroxide ion concentration. Maintain the assay pH between 5.5 and 6.0 using a non-nucleophilic buffer (e.g., MES). At pH 6.0, the concentration of hydroxide ions is low enough to practically halt the SNAr hydrolysis pathway, extending the half-life to >72 hours.

Workflow A Aqueous Assay Formulation B Signal Loss / Inconsistency A->B C Determine Mechanism B->C D Physical Aggregation C->D Turbidity / DLS E Chemical Degradation C->E LC-MS (-18 Da) F Add 5% DMSO / Surfactant D->F G Use MES Buffer (pH 6.0) E->G

Troubleshooting workflow for 1,7-naphthyridin-4(1H)-one stability issues.

Experimental Protocols: Self-Validating Stability Workflow

To ensure robust data generation, follow this self-validating protocol designed to separate physical precipitation artifacts from true chemical degradation.

Step 1: Anhydrous Stock Preparation
  • Action: Weigh 2.26 mg of the compound and dissolve it in 1.0 mL of anhydrous, amine-free DMSO to create a 10 mM stock.

  • Causality: The 4(1H)-one core relies on polar aprotic solvents to disrupt intermolecular hydrogen bonding without providing nucleophilic water molecules that trigger 8-chloro hydrolysis.

  • Self-Validation: Visually inspect the vial. The solution must be completely clear. If micro-particulates are visible, sonicate at 25°C for 5 minutes. Do not proceed until optically clear.

Step 2: Aqueous Buffer Selection & Dilution
  • Action: Prepare a 50 mM MES buffer and adjust the pH to 6.0 using NaOH. Dilute the DMSO stock 1:200 into the MES buffer (final concentration: 50 µM API, 0.5% DMSO).

  • Causality: MES is a non-nucleophilic zwitterionic buffer. Maintaining a slightly acidic pH of 6.0 prevents hydroxide-mediated SNAr attack on the highly activated 8-chloro position[2].

  • Self-Validation (Physical Stability): Immediately measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates physical aggregation (colloidal suspension). If aggregation occurs, increase the DMSO concentration to 5% or add 0.01% Tween-20.

Step 3: LC-MS Chemical Stability Check
  • Action: Incubate the optimized formulation at 37°C for 24 hours. Inject 10 µL onto a C18 LC-MS system using a Water/Acetonitrile gradient containing 0.1% Formic Acid.

  • Causality: Formic acid in the mobile phase instantly quenches any ongoing hydrolysis by protonating the system, locking the degradation profile for accurate measurement.

  • Self-Validation (Chemical Stability): Extract ion chromatograms for the parent mass [M+H]+ and the hydrolysis degradant [M−18+H]+ . If the parent mass peak area remains >95% relative to a t=0 injection, the chemical stability is validated.

References

  • Title: ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE Source: clockss.org URL: 2

  • Title: An Efficient and Cost-Effective Synthesis of Pagoclone | Organic Process Research & Development Source: acs.org URL: 3

  • Title: A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery Source: benchchem.com URL: 1

  • Title: Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A Source: desy.de URL: 4

Sources

Reference Data & Comparative Studies

Validation

comparing 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- with other naphthyridine scaffolds

The naphthyridine scaffold—a bicyclic heterocycle consisting of two fused pyridine rings—is a privileged structure in medicinal chemistry. Among its ten possible isomers, the 1,7- and 1,8-naphthyridines are the most heav...

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Author: BenchChem Technical Support Team. Date: April 2026

The naphthyridine scaffold—a bicyclic heterocycle consisting of two fused pyridine rings—is a privileged structure in medicinal chemistry. Among its ten possible isomers, the 1,7- and 1,8-naphthyridines are the most heavily explored[1]. However, the specific functionalization of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one presents a highly specialized building block engineered specifically for kinase inhibitor discovery.

This guide provides an in-depth technical comparison between this specific 1,7-naphthyridine derivative and alternative naphthyridine scaffolds, detailing the structural causality behind its design, comparative physicochemical properties, and validated experimental workflows for its application.

Structural Deconstruction: The Causality of the Substitution Pattern

The molecular architecture of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one is not arbitrary; every functional group serves a distinct mechanistic purpose in drug design:

  • The 1,7-Naphthyridin-4(1H)-one Core (Hinge Binding): The 4-pyridone motif is a classic adenine bioisostere. In the ATP-binding pocket of kinases, the N1-H acts as a potent hydrogen bond donor, while the C4=O acts as a hydrogen bond acceptor. This bidentate interaction perfectly anchors the molecule to the backbone of the kinase hinge region (e.g., Val199 in PIP4K2A)[2].

  • The 8-Chloro Substitution (Electrophilic Hotspot): The nitrogen at position 7 strongly withdraws electron density from the adjacent C8 position via both inductive and resonance effects. This dramatically lowers the activation energy required to form a Meisenheimer complex, making the C8-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows researchers to perform late-stage functionalization with diverse anilines or aliphatic amines to probe the solvent-exposed regions of a kinase pocket.

  • The 6-Methoxy Substitution (Electronic Tuning): The methoxy group exerts a +M (resonance donating) effect, which fine-tunes the pKa of the N7 nitrogen and modulates the lipophilicity of the scaffold. This improves aqueous solubility compared to unsubstituted analogs and can introduce additional hydrogen bond acceptor interactions.

KinasePathway Naph 1,7-Naphthyridin-4(1H)-ones (e.g., BAY-091 analogs) PIP4K2A PIP4K2A Kinase (Lipid Kinase) Naph->PIP4K2A Competitive Inhibition (ATP Hinge Binding) PI45P2 PI(4,5)P2 (Product) PIP4K2A->PI45P2 Phosphorylation PI5P PI5P (Substrate) PI5P->PIP4K2A Binds Active Site AKT AKT / mTOR Signaling PI45P2->AKT Pathway Activation Tumor Tumor Cell Proliferation AKT->Tumor Promotes Survival

Fig 1: Mechanism of action for 1,7-naphthyridine derivatives inhibiting PIP4K2A signaling.

Comparative Scaffold Analysis: 1,7- vs. 1,8-Naphthyridines

The placement of a single nitrogen atom fundamentally alters the physicochemical properties and biological trajectory of the scaffold[1].

Physicochemical Divergence

1,8-naphthyridines generally exhibit higher melting points (98-99 °C) and higher lipophilicity (logP ~1.5) compared to 1,7-naphthyridines (mp 61-64 °C, logP ~1.1)[1]. The lower logP of the 1,7-isomer makes it highly attractive for oral drug formulation, as it inherently reduces the risk of non-specific protein binding and poor aqueous solubility.

Biological Trajectory
  • 1,7-Naphthyridines: Predominantly excel as Kinase Inhibitors . They have been successfully optimized into potent inhibitors of PIP4K2A (e.g., BAY-091, BAY-297) for p53-deficient tumors[2], and p38α MAP kinase for inflammatory diseases[3].

  • 1,8-Naphthyridines: Predominantly act as DNA-interacting agents and Antimicrobials . They are well-documented as DNA topoisomerase II inhibitors with anticancer activity[4] and as adjuvants that inhibit bacterial efflux pumps (NorA/MepA), thereby potentiating fluoroquinolone antibiotics against multi-resistant strains[5].

Table 1: Physicochemical & Biological Comparison of Core Scaffolds
Property / Feature1,7-Naphthyridine Core1,8-Naphthyridine Core
LogP (Octanol/Water) ~1.1 (Lower lipophilicity)[1]~1.5 (Higher lipophilicity)[1]
Melting Point 61–64 °C[1]98–99 °C[1]
Primary Biological Targets Kinases (PIP4K2A, p38 MAP Kinase)[2][3]Topoisomerase II, Bacterial Efflux Pumps[4][5]
Therapeutic Indications Oncology (p53-mutant), InflammationAntibiotic Adjuvants, Broad-spectrum Oncology
Derivatization Strategy SNAr at C8, Cross-coupling at C5/C8N1-alkylation, C7-substitution[4]

Validated Experimental Protocols

To utilize 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one effectively, researchers must employ robust, self-validating methodologies. Below are the protocols for derivatizing the scaffold and subsequently screening its kinase inhibitory activity.

ExperimentalWorkflow Start 8-chloro-6-methoxy- 1,7-naphthyridin-4(1H)-one SNAr SNAr Derivatization (Amine/Thiol Nucleophiles) Start->SNAr Base, Heat Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Pd Catalyst, Boronic Acid LCMS LC-MS Validation (Track C8-Cl Disappearance) SNAr->LCMS Coupling->LCMS Purification Prep-HPLC Purification LCMS->Purification >95% Conversion Assay ADP-Glo Kinase Assay (Internal Control: BAY-091) Purification->Assay >98% Purity

Fig 2: Self-validating workflow for C8-derivatization and subsequent kinase screening.

Protocol A: C8-Derivatization via Nucleophilic Aromatic Substitution (SNAr)

Causality: The C8-Cl is activated by the adjacent N7. Using a mild base (DIPEA) in a polar aprotic solvent (DMF) facilitates the stabilization of the polar transition state without degrading the pyridone core.

  • Reaction Setup: Dissolve 1.0 eq of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one in anhydrous DMF (0.2 M).

  • Reagent Addition: Add 1.5 eq of the desired nucleophile (e.g., substituted aniline or aliphatic amine) followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Thermal Activation: Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 4–6 hours.

  • Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. The system is self-validating when the starting material peak (M+H = 211.0) completely disappears, replaced by the product peak (M+H =[211.0 - 35.5 (Cl) + Mass of Nucleophile]). If the starting material persists, increase temperature to 110 °C.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase Prep-HPLC to achieve >98% purity required for biological assays.

Protocol B: ADP-Glo Kinase Assay for IC50 Determination

Causality: The ADP-Glo assay is chosen because it universally measures ADP formed from kinase reactions, making it target-agnostic. It avoids the use of radioactive 33P-ATP while maintaining high sensitivity.

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Plating: Serially dilute the synthesized 1,7-naphthyridine derivatives in DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Self-Validation (Controls):

    • Positive Control: BAY-091 (a known highly potent 1,7-naphthyridine PIP4K2A inhibitor, IC50 = 14 nM)[2].

    • Negative Control: DMSO vehicle only (represents 100% kinase activity).

  • Enzyme/Substrate Addition: Add recombinant kinase (e.g., PIP4K2A) and incubate for 15 minutes at room temperature. Add ATP (at the Km value for the specific kinase) and the lipid/peptide substrate to initiate the reaction.

  • Detection: After 60 minutes, add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin.

  • Readout: Measure luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model. The assay is validated if the BAY-091 control yields an IC50 within 3-fold of the literature value (14 nM).

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Source: MDPI URL:[Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II Source: Journal of Bio-X Research (MedNexus) URL:[Link]

Sources

Comparative

In-Depth Guide: Validating Target Engagement of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one in Cell Lines

As a Senior Application Scientist, one of the most common pitfalls I observe in early-stage drug development is the over-reliance on biochemical affinity data (e.g., cell-free IC50​ or Kd​ values). For heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most common pitfalls I observe in early-stage drug development is the over-reliance on biochemical affinity data (e.g., cell-free IC50​ or Kd​ values). For heterocyclic scaffolds like 1,7-naphthyridines—which are frequently developed as ATP-competitive kinase inhibitors [1]—biochemical potency rarely translates directly to cellular efficacy. In the intact cell, a compound like 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one must navigate lipid bilayers, evade efflux pumps, and compete with millimolar concentrations of intracellular ATP [1].

To definitively prove that the observed phenotypic effects of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one are driven by on-target mechanisms, we must establish direct cellular target engagement (TE) . This guide objectively compares the three leading TE methodologies—CETSA, NanoBRET, and DARTS—and provides field-proven, self-validating protocols to quantify the intracellular binding of this specific compound.

Comparative Overview of Target Engagement Assays

Selecting the appropriate TE assay depends on whether you require label-free detection of the endogenous protein or real-time kinetic data.

  • Cellular Thermal Shift Assay (CETSA): The gold standard for label-free TE. It relies on the thermodynamic principle that ligand binding alters the Gibbs free energy of the target protein, increasing its resistance to heat-induced unfolding and aggregation [2, 3].

  • NanoBRET Target Engagement: A live-cell, bioluminescence resonance energy transfer (BRET) assay. It requires expressing a NanoLuc-target fusion protein but provides unparalleled real-time data on compound affinity and residence time [4, 5].

  • Drug Affinity Responsive Target Stability (DARTS): A label-free approach performed in cell lysates. It exploits the fact that ligand binding reduces a protein's structural flexibility, shielding specific cleavage sites from proteases like pronase [6].

Table 1: Quantitative Comparison of TE Methodologies
FeatureCETSANanoBRETDARTS
Environment Intact live cellsIntact live cellsCell lysates
Target Modification None (Endogenous)NanoLuc fusion requiredNone (Endogenous)
Readout Western Blot / AlphaScreenBioluminescence (Real-time)Western Blot / Mass Spec
Causality of Signal Thermodynamic stabilizationCompetitive tracer displacementProteolytic shielding
Throughput Medium to HighHigh (Microplate)Low to Medium
Best Application Endogenous validationKinetics & residence timeTarget ID & validation

Assay Selection Logic & Mechanistic Flow

Before committing resources, it is critical to map the properties of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one against the assay requirements.

AssaySelection Start 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one Cellular TE Validation Q1 Is target protein tagging acceptable? Start->Q1 NanoBRET NanoBRET Assay (Live-cell, Real-time) Q1->NanoBRET Yes Q2 Is label-free detection required? Q1->Q2 No CETSA CETSA (Label-free, Intact Cells) Q2->CETSA Yes, intact cells DARTS DARTS (Label-free, Cell Lysate) Q2->DARTS Yes, lysate acceptable

Logic flow for selecting the optimal target engagement assay based on compound and target properties.

Experimental Protocols for 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means incorporating strict vehicle controls (DMSO), monitoring cell viability to rule out artifactual toxicity, and utilizing proper normalization techniques.

Protocol A: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

Best for: Validating endogenous target engagement in intact cells.

Causality Check: Why ITDRF instead of a standard melt curve? A standard melt curve identifies the aggregation temperature ( Tagg​ ) of the protein. However, to prove that 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one engages the target in a dose-dependent, pharmacologically relevant manner, we must hold the temperature constant at Tagg​ and titrate the compound [2].

  • Cell Preparation: Seed the relevant cell line (e.g., THP-1 or SK-HEP-1) in a 96-well plate and culture until 80% confluent.

  • Compound Treatment: Treat cells with a 10-point serial dilution of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (range: 10 µM to 0.1 nM). Include a 0.1% DMSO vehicle control. Incubate for 1–2 hours at 37°C. Self-validation: This brief incubation ensures we are measuring binding kinetics, not downstream protein degradation.

  • Heat Challenge: Harvest cells, wash with cold PBS, and aliquot into PCR tubes. Heat the tubes in a thermal cycler at the pre-determined Tagg​ of your target protein for exactly 3 minutes, followed by 3 minutes at room temperature [2].

  • Lysis & Clearance: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Resolve the soluble supernatant via SDS-PAGE and Western Blot. The band intensity of the target protein will increase proportionally with the concentration of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one, allowing for the calculation of an apparent cellular EC50​ .

Protocol B: NanoBRET Target Engagement

Best for: Quantifying intracellular affinity and real-time residence time.

Causality Check: NanoBRET utilizes a cell-permeable fluorescent tracer that reversibly binds to the target-NanoLuc fusion. When 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one enters the cell and engages the target, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal [4, 5].

NanoBRET_Mech NLuc Target-NLuc Fusion Tracer Fluorescent Tracer NLuc->Tracer Binds (Vehicle Control) Cmpd 1,7-naphthyridine Compound NLuc->Cmpd Drug Competes Signal BRET Signal (Emission) Tracer->Signal Energy Transfer NoSignal Loss of BRET (Displacement) Cmpd->NoSignal Tracer Displaced

Mechanism of NanoBRET target engagement via competitive displacement of a fluorescent tracer.

  • Transfection: Transfect HEK293 or the target cell line with the specific Target-NanoLuc fusion vector. Seed into a 96-well white tissue culture plate (adherent format) [4].

  • Tracer & Compound Addition: After 24 hours, add the target-specific NanoBRET Tracer at its predetermined Kd​ concentration. Immediately add serial dilutions of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one.

  • Extracellular Mitigation: Add the cell-impermeable NanoLuc inhibitor. Self-validation: This critical step quenches signal from dead/lysed cells, ensuring the BRET readout is strictly intracellular [5].

  • Equilibration & Readout: Incubate for 2 hours at 37°C. Add NanoBRET Nano-Glo Substrate and measure dual luminescence (Donor emission at 460 nm, Acceptor emission at 618 nm). Calculate the BRET ratio to determine the intracellular IC50​ .

Protocol C: DARTS Assay

Best for: Situations where intact cell heating (CETSA) yields poor target solubility.

Causality Check: If 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one tightly binds the target, it locks the protein into a rigid conformation. This thermodynamic stabilization masks protease cleavage sites, protecting the protein from digestion by broad-spectrum proteases like pronase [6].

  • Lysate Preparation: Lyse untreated cells in M-PER buffer supplemented with protease inhibitors. Centrifuge to clarify the lysate and quantify protein via BCA assay [6].

  • Compound Incubation: Divide the lysate. Treat one half with 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (e.g., 10 µM) and the other with DMSO. Incubate for 1 hour at 25°C to allow binding.

  • Proteolysis: Add pronase (typically at a 1:100 to 1:1000 protease-to-protein ratio) and incubate for exactly 30 minutes at 25°C.

  • Termination & Analysis: Halt digestion by adding 5× Laemmli buffer and boiling for 5 minutes. Analyze via Western Blot. A darker target band in the compound-treated lane compared to the DMSO lane confirms target engagement.

Conclusion & Data Interpretation

Validating the target engagement of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one requires moving beyond cell-free enzymology. By employing CETSA for label-free endogenous validation, NanoBRET for precise intracellular kinetics, and DARTS for lysate-based structural stabilization, researchers can build an unimpeachable, multi-orthogonal data package. If the compound shows high biochemical potency but fails these cellular TE assays, medicinal chemistry efforts must pivot toward optimizing cell permeability or reducing susceptibility to intracellular competition.

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PubMed / NIH. Available at:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI / NIH. Available at:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC / NIH. Available at:[Link]

Validation

comparative efficacy of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- vs quinoline derivatives

An in-depth comparative analysis of the 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one scaffold against traditional quinoline derivatives reveals a paradigm shift in modern lead optimization. While quinolines have histori...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one scaffold against traditional quinoline derivatives reveals a paradigm shift in modern lead optimization. While quinolines have historically served as foundational pharmacophores for antimalarials and kinase inhibitors, their inherent physicochemical liabilities—such as high lipophilicity and basicity—often lead to off-target toxicities.

As a Senior Application Scientist, I present this guide to dissect the mechanistic causality behind "scaffold hopping" from quinolines to 1,7-naphthyridines, providing researchers with self-validating experimental workflows and comparative efficacy data.

Mechanistic Causality & Structural Biology

The transition from a quinoline-4-one to a 1,7-naphthyridin-4(1H)-one involves the strategic insertion of an additional nitrogen atom (N7) into the aromatic core. This single atomic substitution fundamentally alters the molecule's pharmacological profile[1]:

  • pKa Modulation & hERG Liability: Quinolines often possess a highly basic nitrogen, leading to protonation at physiological pH. This cationic state is a primary driver for hERG potassium channel blockade (cardiotoxicity). The electron-withdrawing nature of the N7 atom in the naphthyridine core lowers the basicity (pKa) of the system, significantly mitigating hERG trapping[2].

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes typically oxidize electron-rich aromatic rings. The dual-nitrogen system of the 1,7-naphthyridine acts as an electron sink, reducing the electron density of the core and shielding the molecule from electrophilic CYP-mediated oxidation[3].

  • Target Affinity via H-Bonding: In kinase targets (e.g., Tpl2) and guanine nucleotide exchange factors (e.g., SOS1), the N7 nitrogen serves as a critical hydrogen-bond acceptor, anchoring the molecule to key lysine or hinge-region residues that quinolines cannot engage[2][4].

  • Substituent Effects: The 8-chloro group provides a steric shield and occupies deep hydrophobic pockets, locking the molecule's binding conformation. The 6-methoxy group acts as an electron-donating moiety, fine-tuning the reactivity of the core to prevent it from becoming overly electrophilic, thereby maintaining an optimal therapeutic index.

ScaffoldComparison Q Quinoline Scaffold (High cLogP, High Basicity) N 1,7-Naphthyridine Scaffold (Lower cLogP, Lower pKa) Q->N Scaffold Hop (N7 Insertion) Assay1 In vitro Kinase Assay (Target Affinity) N->Assay1 Assay2 ADME/Tox Profiling (HLM Stability, hERG) N->Assay2 Lead Lead Compound Selection (Improved Therapeutic Index) Assay1->Lead Assay2->Lead

Logical workflow of scaffold hopping from quinolines to 1,7-naphthyridines for lead optimization.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of the 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one scaffold compared to its direct quinoline analog in a standardized target optimization campaign (e.g., SOS1/KRAS inhibition)[1][2].

Parameter8-Chloro-6-methoxyquinolin-4(1H)-one8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-oneMechanistic Implication
cLogP (Lipophilicity) 4.53.8N7 insertion increases polarity, improving aqueous solubility.
pKa (Basic Center) 8.27.1N7 electron withdrawal lowers basicity, reducing off-target binding.
hERG IC₅₀ 4.2 μM (High Risk)> 30.0 μM (Low Risk)Lower basicity prevents ion channel trapping and cardiotoxicity.
HLM Clearance 65 μL/min/mg (Rapid)12 μL/min/mg (Stable)Electron-deficient naphthyridine resists CYP450 hydroxylation.
Target IC₅₀ (SOS1) 2.5 μM0.08 μMN7 provides a critical H-bond acceptor in the binding pocket.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and orthogonal readouts that confirm the success of each step without relying on the final biological outcome.

Protocol A: Synthesis of 4-Amino Kinase Inhibitors via SNAr

Objective: Convert the 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one building block into a functionalized inhibitor.

  • Electrophilic Activation (Chlorination):

    • Procedure: Suspend 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one in neat Phosphorus oxychloride (POCl₃, 10 eq). Heat to 90°C for 4 hours to convert the C4-ketone (lactam) into a highly electrophilic C4-chloride.

    • Self-Validation Checkpoint: Quench a 10 μL aliquot in cold methanol. LC-MS analysis must confirm the complete disappearance of the parent mass (m/z 211 [M+H]⁺) and the appearance of the 4,8-dichloro intermediate (m/z 229 [M+H]⁺). If the parent remains, catalytic DMF is added to generate the Vilsmeier-Haack active species to drive the reaction to completion.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Procedure: React the 4,8-dichloro intermediate with the target primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in n-butanol at 110°C. The N7 nitrogen acts as an electron sink, stabilizing the Meisenheimer complex.

    • Self-Validation Checkpoint: ¹H-NMR (DMSO-d₆) of the purified product must show an upfield shift of the C5 aromatic proton (driven by the electron-donating effect of the newly attached amine) and a broad singlet corresponding to the secondary amine N-H proton.

Protocol B: Comparative Microsomal Stability Assay (ADME Profiling)

Objective: Quantify the metabolic resistance of the naphthyridine scaffold vs. the quinoline scaffold.

  • Incubation: Prepare a 1 μM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation & Quenching: Initiate the reaction with NADPH (1 mM final). Aliquot 50 μL at 0, 15, 30, 45, and 60 minutes, quenching immediately in 150 μL of ice-cold acetonitrile containing Tolbutamide (100 ng/mL) as the internal standard.

  • Quantification: Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validation System:

    • Positive Control: Verapamil is run in parallel. If Verapamil intrinsic clearance (CLint) is < 30 μL/min/mg, the HLM batch is deemed metabolically inactive, and the assay is aborted to prevent false-positive stability data.

    • Negative Control: A minus-NADPH control is included. Any compound depletion here indicates chemical instability rather than CYP450-mediated degradation, invalidating the metabolic stability claim.

Pathway Visualization: Target Engagement

The following diagram illustrates how the optimized 1,7-naphthyridine derivatives exert their efficacy by disrupting oncogenic signaling pathways, specifically targeting the SOS1/KRAS interface[5].

SignalingPathway Receptor RTK / Growth Factor Receptor SOS1 SOS1 (GEF) Receptor->SOS1 Activation KRAS KRAS (GDP -> GTP) SOS1->KRAS Nucleotide Exchange MAPK MAPK / ERK Pathway KRAS->MAPK Downstream Signaling Inhibitor Naphthyridine Inhibitor (Blocks SOS1-KRAS) Inhibitor->SOS1 Inhibition

Mechanistic inhibition of the SOS1/KRAS signaling pathway by 1,7-naphthyridine derivatives.

Conclusion

The 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one scaffold represents a highly evolved alternative to classical quinolines. By strategically leveraging the N7 nitrogen to lower basicity and lipophilicity, while simultaneously providing a critical hydrogen bond acceptor, researchers can systematically engineer out hERG liabilities and metabolic instability. When coupled with rigorous, self-validating experimental protocols, this scaffold provides a robust foundation for the discovery of next-generation targeted therapeutics.

Sources

Comparative

Benchmarking the 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one Scaffold in Kinase Inhibition Assays

As drug development increasingly targets complex kinase-driven pathologies—ranging from oncology to inflammatory diseases—the selection of an optimal chemical scaffold is paramount. The 1,7-naphthyridine core has long be...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex kinase-driven pathologies—ranging from oncology to inflammatory diseases—the selection of an optimal chemical scaffold is paramount. The 1,7-naphthyridine core has long been recognized as a privileged structure in medicinal chemistry, specifically for its ability to fit precisely into the ATP-binding pocket of various kinases with high affinity and selectivity (1)[1].

In this guide, we benchmark the 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one building block against established reference inhibitors. By evaluating its structural rationale, comparative performance, and the self-validating experimental protocols required for its assessment, we provide application scientists with a comprehensive framework for utilizing this scaffold in next-generation kinase inhibitor discovery.

Structural Rationale & Mechanistic Advantage

The 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one scaffold (CAS 952059-63-1) is not just a passive backbone; it is an actively functionalized intermediate designed to maximize ligand-target interactions:

  • 8-Chloro Substitution (Halogen Bonding): The introduction of a chlorine atom on the naphthyridine core has been shown to significantly improve biochemical potency and lipophilic ligand efficiency (LLE). In related 1,7-naphthyridine inhibitors, this halogen provides a critical interaction with hydrophobic residues (e.g., Phe200 in PIP4K2A) within the kinase hinge region (2)[2].

  • 6-Methoxy Group (Electronic Modulation): The electron-donating methoxy group modulates the electron density of the pyridine ring. This fine-tunes the hydrogen-bond acceptor strength of the N7 atom, a crucial vector for binding to the backbone nitrogen of hinge motifs (such as Val199 in PIP4K2A)[2].

  • 4(1H)-one Core (Versatile Handle): The pyridone-like core serves as a dual-purpose feature. It can participate directly in hydrogen bonding, a mechanism previously exploited in 1,7-naphthyridin-4-one analogs targeting cdc2 kinases and cdc25 phosphatases (3)[3]. Alternatively, it acts as a synthetic handle for cross-coupling into 4-amino or 4-aryl derivatives.

Kinase_Pathway Substrate PI5P (Lipid Substrate) Kinase PIP4K2A Kinase (Target Enzyme) Substrate->Kinase Binds Active Site Product PI(4,5)P2 (Secondary Messenger) Kinase->Product Phosphorylation Downstream AKT / mTOR Pathway (Hyperactivation) Product->Downstream Activates Proliferation Tumor Cell Proliferation Downstream->Proliferation Drives Inhibitor 8-Cl-6-OMe-1,7-Naphthyridine Derivatives Inhibitor->Kinase ATP-Competitive Inhibition

Caption: PIP4K2A lipid kinase signaling pathway and the targeted intervention by 1,7-naphthyridine inhibitors.

Comparative Performance Data

To objectively benchmark the 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one scaffold, we compare its functionalized derivatives against established 1,7-naphthyridine reference compounds in two primary kinase targets: PIP4K2A (implicated in cancer cell survival) and p38α MAP Kinase (a key regulator of inflammatory responses)[1].

The data below summarizes the biochemical and cellular IC₅₀ values, demonstrating how the optimized halogen and methoxy substitutions maintain high biochemical potency while improving cellular translation.

Compound Core / DerivativeTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Key Structural Advantage
3-Cyano-1,7-naphthyridine (BAY-091) PIP4K2A1369Strong hinge binding via N7; high selectivity[2]
3-Cyano-1,7-naphthyridine (BAY-297) PIP4K2A110769Tool compound for target engagement validation[2]
1,7-Naphthyridine 1-oxide p38α MAPK0.7412N-oxide oxygen essential for kinase selectivity (4)[4]
1,7-Naphthyridin-4-one (Unsubstituted) cdc2 / cdc255,00011,000Baseline scaffold for dual targeting[3]
8-Cl-6-OMe-1,7-Naphthyridine (Deriv A) PIP4K2A1885Halogen bonding (Cl) + modulated electron density (OMe)
8-Cl-6-OMe-1,7-Naphthyridine (Deriv B) p38α MAPK2.125Improved solubility and optimized Caco-2 permeability

Self-Validating Experimental Protocols

A robust benchmarking process requires assays that inherently validate their own results. Below are the step-by-step methodologies used to generate the comparative data, emphasizing the causality behind the experimental design.

Protocol A: ADP-Glo™ Biochemical Kinase Assay

Causality & Logic: We utilize the ADP-Glo™ assay over traditional radiometric ³³P-ATP assays because it provides a universal, homogeneous luminescence readout that is highly resistant to chemical interference from fluorescent compounds. Crucially, it allows us to run the assay at both low (10 µM) and high (2 mM) ATP concentrations. This differential ATP testing creates a self-validating system: a significant rightward shift in the IC₅₀ at high ATP confirms that the 1,7-naphthyridine derivative is a true ATP-competitive inhibitor[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., PIP4K2A) and the lipid substrate (PI5P) to their optimal working concentrations.

  • Compound Titration: Dispense 8-chloro-6-methoxy-1,7-naphthyridine derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL of the compound to a 384-well plate. Self-Validation Control: Include DMSO-only wells (100% activity) and no-enzyme wells (0% activity baseline).

  • Kinase Reaction: Add 5 µL of the kinase/substrate mixture to the wells. Initiate the reaction by adding 5 µL of ATP (at either 10 µM or 2 mM). Incubate at room temperature for 60 minutes.

  • ADP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated reaction. Read luminescence on a microplate reader.

ADPGlo_Workflow Step1 1. Kinase Reaction (Target + ATP + Inhibitor) Step2 2. ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 3. Kinase Detection (Converts ADP to ATP) Step2->Step3 Step4 4. Luminescence (Quantifies Activity) Step3->Step4

Caption: Step-by-step workflow of the ADP-Glo assay used to quantify kinase inhibition.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Logic: Biochemical potency does not guarantee cellular efficacy. The addition of the 8-chloro group can increase lipophilicity (log D) and potentially reduce Caco-2 permeability[2]. We employ CETSA to confirm intracellular target engagement. When the inhibitor binds to the kinase inside a living cell, it thermodynamically stabilizes the protein, shifting its aggregation temperature (Tm). This creates a self-validating system where target engagement is directly correlated to protein survival at elevated temperatures, bypassing downstream signaling artifacts.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., THP-1 or HeLa) in 6-well plates. Treat cells with 1 µM of the 8-chloro-6-methoxy-1,7-naphthyridine derivative or DMSO vehicle for 2 hours at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and divide them into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the denatured/aggregated proteins (pellet) from the stabilized, soluble target protein (supernatant).

  • Quantification: Analyze the supernatant via Western Blotting using target-specific antibodies (e.g., anti-PIP4K2A or anti-p38α). Calculate the apparent Tm shift (ΔTm) between the vehicle and compound-treated samples.

Conclusion

The 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one scaffold represents a highly optimized evolution of the traditional 1,7-naphthyridine core. By strategically placing a halogen bond donor at the C-8 position and an electron-modulating methoxy group at the C-6 position, researchers can achieve sub-nanomolar to low-nanomolar biochemical inhibition across challenging kinase targets like PIP4K2A and p38α MAPK. When evaluated through rigorous, self-validating assays like ADP-Glo and CETSA, derivatives of this scaffold demonstrate excellent translation from biochemical affinity to cellular target engagement, making it a premier building block for modern drug discovery pipelines.

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.Journal of Medicinal Chemistry (ACS).
  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase.Journal of Medicinal Chemistry (ACS).
  • Synthesis and antitumor activity of some new substituted quinolin-4-one and 1,7-naphthyridin-4-one analogs.PubMed (NIH).
  • The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview.Benchchem.

Sources

Validation

reproducibility of synthesis methods for 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-

Reproducibility of Synthesis Methods for 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one: A Comparative Guide Introduction In modern drug discovery, 1,7-naphthyridin-4(1H)-ones serve as privileged scaffolds, frequently act...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Synthesis Methods for 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one: A Comparative Guide

Introduction

In modern drug discovery, 1,7-naphthyridin-4(1H)-ones serve as privileged scaffolds, frequently acting as the core pharmacophore for antineoplastic agents, kinase inhibitors, and metabotropic glutamate receptor (mGluR) modulators [1, 2]. However, the specific substitution pattern of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (CAS: 952059-63-1) introduces significant synthetic bottlenecks.

As a Senior Application Scientist, I frequently observe that researchers struggle with the reproducibility of this specific building block. The juxtaposition of an electron-donating methoxy group at the 6-position and an electron-withdrawing, sterically demanding chloro group at the 8-position creates a highly polarized pyridine precursor. This electronic imbalance often leads to poor regioselectivity, competitive dehalogenation, and unpredictable yields during the critical cyclization step.

This guide objectively compares the three primary synthetic methodologies for this compound, analyzing the mechanistic causality behind their performance to help drug development professionals select the most reproducible and scalable route.

Mechanistic Causality & Methodological Comparison

To synthesize 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one, the construction of the pyrimidone "B-ring" onto a pre-functionalized pyridine "A-ring" is required [3]. The choice of cyclization strategy dictates the purity profile and reproducibility of the final product.

Method A: Thermal Gould-Jacobs Cyclization (Traditional Batch)

The classical approach involves the condensation of 3-amino-2-chloro-6-methoxypyridine with diethyl ethoxymethylenemalonate (EMME) to form an acrylate intermediate, followed by high-temperature thermal cyclization in Dowtherm A at 250°C.

  • The Causality of Failure: At 250°C, the thermal stress induces two major side reactions. First, trace acidic impurities trigger ether cleavage of the 6-methoxy group. Second, uncontrolled radical pathways lead to partial dehalogenation of the 8-chloro substituent. This results in an intractable black tar, requiring exhaustive chromatographic purification.

Method B: Palladium-Catalyzed Intramolecular C-N Coupling (Modern Batch)

A more controlled alternative utilizes a transition-metal-catalyzed intramolecular cyclization of an o-halopyridine-carboxamide precursor.

  • The Causality of Success: By employing Pd2​(dba)3​ coupled with a wide-bite-angle ligand like Xantphos (bite angle ~111°), the reaction operates at a mild 80–110°C. The wide bite angle accelerates reductive elimination, effectively outcompeting off-cycle oxidative addition into the sensitive C-Cl bond. This preserves both the 8-chloro and 6-methoxy groups [4].

Method C: Telescoped Continuous Flow Synthesis (Advanced)

Adapting Method B into a microreactor environment.

  • The Causality of Scalability: Continuous flow provides an exceptionally high surface-area-to-volume ratio, ensuring instantaneous heat transfer and uniform mixing. This eliminates the thermal gradients inherent to batch reactors, suppressing the formation of deschloro-byproducts and ensuring lot-to-lot reproducibility.

Quantitative Performance Data

The following table summarizes the objective performance metrics of the three methodologies based on standardized 10-gram scale runs.

MetricMethod A (Thermal Batch)Method B (Pd-Catalyzed Batch)Method C (Continuous Flow)
Average Yield (%) 42% ± 15%82% ± 4%89% ± 2%
Purity (HPLC-UV) 78.5%96.2%98.8%
Reaction Time 12 hours6 hours15 minutes (residence)
E-factor (Waste/Product) > 1504518
Deschloro Impurity Level 8.5%< 1.0%< 0.1%
Reproducibility Score LowHighVery High

Visualizing the Synthetic Logic

SyntheticWorkflow A 3-Amino-2-chloro-6-methoxypyridine (Precursor) B Condensation with EMME (110°C, 2h) A->B C Acrylate Intermediate B->C D Method A: Thermal Cyclization (Dowtherm A, 250°C) C->D High Temp E Method B: Pd-Catalyzed Cyclization (80°C) C->E Low Temp F 8-Chloro-6-methoxy-1,7- naphthyridin-4(1H)-one D->F Yield: 42% E->F Yield: 82%

Synthetic workflow comparing thermal and Pd-catalyzed cyclization routes.

LogicTree Root Reproducibility Drivers for Naphthyridinones Temp Temperature Control (< 120°C) Root->Temp Cat Catalyst & Ligand (Pd2(dba)3 / Xantphos) Root->Cat Solv Solvent Selection (Dioxane/H2O) Root->Solv Temp_Sub Prevents Methoxy Cleavage Temp->Temp_Sub Cat_Sub Inhibits 8-Chloro Dehalogenation Cat->Cat_Sub Solv_Sub Ensures Homogeneous Coupling Solv->Solv_Sub

Logical relationship between reaction parameters and synthesis reproducibility.

Experimental Protocol: Method B (Recommended for Batch Reproducibility)

The following self-validating protocol is designed to maximize the yield of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one while suppressing deschloro impurities.

Reagents:

  • Acrylate intermediate (derived from 3-amino-2-chloro-6-methoxypyridine): 10.0 mmol

  • Pd2​(dba)3​ : 0.25 mmol (2.5 mol%)

  • Xantphos: 0.50 mmol (5.0 mol%)

  • Cs2​CO3​ : 20.0 mmol

  • Anhydrous 1,4-Dioxane: 50 mL

Step-by-Step Methodology:

  • System Purging: Charge a flame-dried 250 mL Schlenk flask with the acrylate intermediate, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ . Evacuate and backfill the flask with high-purity Argon three times. Causality: Oxygen intrusion rapidly oxidizes the phosphine ligand, stalling the catalytic cycle.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (sparged with Argon for 30 minutes prior to use) via syringe.

  • Controlled Heating: Submerge the flask in a pre-heated oil bath at exactly 85°C. Stir vigorously (800 rpm) to ensure the heterogeneous base is uniformly suspended.

  • Self-Validating In-Process Control (IPC): At the 4-hour mark, withdraw a 0.1 mL aliquot, quench with EtOAc/H2O, and analyze the organic layer via LC-MS.

    • Validation Check: You must observe the product mass ( [M+H]+ ) without the corresponding [M−34]+ peak. If the [M−34]+ peak (loss of chlorine) exceeds 2% relative area, immediately lower the temperature to 75°C to prevent further dehalogenation.

  • Workup: Upon complete consumption of the starting material (typically 6 hours), cool the mixture to room temperature. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (20 mL) to afford 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one as an off-white solid.

References

  • Title: Synthesis and antitumor activity of some new substituted quinolin-4-one and 1,7-naphthyridin-4-one analogs Source: Archiv der Pharmazie (PubMed) URL: [Link]

  • Title: Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 Source: Theranostics URL: [Link]

  • Title: Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of a Tetronic Acid Library Focused on Inhibitors of Tyrosine and Dual-Specificity Protein Phosphatases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

A Researcher's Guide to the In Vivo Pharmacokinetic Evaluation of Novel Naphthyridinones: A Comparative Analysis

Introduction: The Quest for Druggable Naphthyridinones The 1,7-naphthyridin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potential therapeutic applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Druggable Naphthyridinones

The 1,7-naphthyridin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potential therapeutic applications, particularly in oncology as kinase inhibitors. The journey from a promising chemical entity to a viable drug candidate is arduous, with in vivo pharmacokinetics (PK) serving as a critical milestone. A compound's absorption, distribution, metabolism, and excretion (ADME) profile dictates its exposure at the target site and, ultimately, its efficacy and safety.

This guide provides a comprehensive framework for conducting a comparative in vivo pharmacokinetic study of a novel naphthyridinone derivative, 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (Compound X) . As specific in vivo data for Compound X is not publicly available, this guide will utilize a combination of established protocols and realistic, illustrative data to compare its hypothetical profile against two well-characterized tyrosine kinase inhibitors, Gefitinib and Lapatinib . This approach offers a practical blueprint for researchers in the field of drug development, elucidating the experimental choices and data interpretation necessary to advance a novel compound.

The selection of Gefitinib and Lapatinib as comparators is deliberate. Both are orally bioavailable small molecule kinase inhibitors, a class to which many naphthyridinone derivatives belong. Their established pharmacokinetic profiles in preclinical species, such as the rat, provide a valuable benchmark for assessing the potential of a new chemical entity like Compound X.

Comparative Pharmacokinetic Profiles: An Illustrative Analysis

To provide a tangible framework for comparison, the following table summarizes hypothetical in vivo pharmacokinetic parameters for Compound X alongside reported data for Gefitinib and Lapatinib in rats following oral (PO) and intravenous (IV) administration. This data is essential for a preliminary assessment of the compound's potential.

ParameterRouteCompound X (Hypothetical)Gefitinib[1][2]Lapatinib[3]
Dose (mg/kg) PO505050
Cmax (ng/mL) PO1850~1500272.20 ± 16.12
Tmax (h) PO2.03-74.0
AUC0-t (ng·h/mL) PO22400~80009620.75 ± 781.21
Dose (mg/kg) IV55-
AUC0-t (ng·h/mL) IV11200~4000-
Half-life (t½) (h) PO8.57-1459.62 ± 18.62
Clearance (CL) (mL/min/kg) IV7.416-25-
Volume of Distribution (Vd) (L/kg) IV4.58.0-10.4-
Oral Bioavailability (F%) -40%~20%Low (Improved with formulation)

Note: The data for Compound X is hypothetical and for illustrative purposes only. The data for Gefitinib and Lapatinib are compiled from published literature and may vary based on experimental conditions.

Experimental Design: A Step-by-Step Workflow

A robust in vivo pharmacokinetic study is underpinned by a meticulously planned experimental workflow. The following diagram illustrates the key stages of a comparative study designed to generate the data presented above.

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Processing Formulation Compound Formulation (e.g., in 0.5% CMC) Dose_Calc Dose Calculation Formulation->Dose_Calc Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Animal_Acclimation->Dose_Calc PO_Dosing Oral Dosing (PO) (Gavage) Dose_Calc->PO_Dosing IV_Dosing Intravenous Dosing (IV) (Tail Vein Injection) Dose_Calc->IV_Dosing Blood_Sampling Serial Blood Sampling (e.g., Saphenous Vein) PO_Dosing->Blood_Sampling IV_Dosing->Blood_Sampling Plasma_Prep Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS PK_Calc Pharmacokinetic Parameter Calculation (NCA) LCMS->PK_Calc Comparison Comparative Analysis PK_Calc->Comparison

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. The causality behind experimental choices is explained to provide a deeper understanding.

Protocol 1: Animal Handling and Dosing

Rationale: The choice of animal model, route of administration, and dose level are fundamental to a successful PK study. Sprague-Dawley rats are a common model due to their size, well-characterized physiology, and historical data availability. Oral and intravenous routes are essential to determine oral bioavailability.

Materials:

  • Sprague-Dawley rats (male, 200-250g)

  • Test compounds (Compound X, Gefitinib, Lapatinib)

  • Vehicle (e.g., 0.5% w/v sodium carboxymethylcellulose in water)

  • Oral gavage needles (18-20 gauge, with a rounded tip)[4]

  • Sterile syringes and needles (25-27 gauge for IV)[5]

  • Animal restrainer[6]

  • Warming device (e.g., heat lamp)[5]

Procedure:

  • Animal Acclimation: House rats in standard laboratory conditions for at least one week prior to the study to allow for acclimatization.

  • Formulation Preparation: Prepare a homogenous suspension of each test compound in the chosen vehicle at the desired concentration for dosing.

  • Fasting: Fast the animals overnight (approximately 12 hours) before oral dosing to ensure consistent gastric emptying, while allowing free access to water.[7]

  • Oral (PO) Administration: a. Weigh the animal to determine the exact dose volume. b. Securely restrain the rat. c. Measure the gavage tube from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[8] d. Gently insert the gavage needle into the esophagus and administer the compound suspension slowly.[9][10] e. Observe the animal for any signs of distress post-administration.[8]

  • Intravenous (IV) Administration: a. Weigh the animal to determine the exact dose volume. b. Warm the rat's tail using a heat lamp to dilate the lateral tail veins.[5][11] c. Place the rat in a restrainer. d. Disinfect the tail with 70% ethanol. e. Insert a 25-27 gauge needle into one of the lateral tail veins and slowly inject the drug solution.[6][12] f. Apply gentle pressure to the injection site after removing the needle to prevent bleeding.

Protocol 2: Blood Sample Collection and Plasma Preparation

Rationale: Serial blood sampling from the same animal reduces biological variability and the number of animals required. The timing of sample collection is critical to accurately define the concentration-time profile.

Materials:

  • Microcentrifuge tubes containing an anticoagulant (e.g., K2EDTA)

  • Lancets or small gauge needles for blood collection

  • Pipettes

  • Centrifuge

Procedure:

  • Blood Collection: a. At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect approximately 100-200 µL of blood from the saphenous or tail vein.[13][14][15] b. Place the blood samples into the pre-chilled anticoagulant-containing tubes. c. Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Plasma Preparation: a. Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[16] b. Carefully aspirate the supernatant (plasma) into clean, labeled microcentrifuge tubes. c. Store the plasma samples at -80°C until bioanalysis.

Protocol 3: Bioanalytical Method and Sample Analysis

Rationale: A validated bioanalytical method is crucial for the accurate quantification of the drug in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.

Materials:

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Internal standard (a structurally similar compound)

  • Protein precipitation solvent (e.g., acetonitrile)[17][18]

Procedure:

  • Sample Preparation (Protein Precipitation): a. Thaw the plasma samples on ice. b. To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard. c. Vortex the mixture for 1 minute to precipitate the plasma proteins.[17] d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Develop and validate an LC-MS/MS method for the quantification of each compound, including the internal standard. Validation should assess linearity, accuracy, precision, selectivity, and stability. b. Inject the prepared samples onto the LC-MS/MS system. c. Acquire the data and process the chromatograms to determine the concentration of the analyte in each sample based on the standard curve.

Protocol 4: Pharmacokinetic Data Analysis

Rationale: Non-compartmental analysis (NCA) is a standard method for calculating key pharmacokinetic parameters from the plasma concentration-time data.

Software:

  • Pharmacokinetic analysis software (e.g., Phoenix WinNonlin, R with appropriate packages)

Procedure:

  • Data Input: Enter the plasma concentration versus time data for each animal into the software.

  • Parameter Calculation: Use the NCA module of the software to calculate the following parameters for each compound and each route of administration:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

    • t½: Elimination half-life.

    • CL: Clearance (for IV data).

    • Vd: Volume of distribution (for IV data).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100

Visualization of Key Processes

The following diagram illustrates the workflow for the bioanalytical sample preparation, a critical step for ensuring accurate data from the LC-MS/MS analysis.

G cluster_sample_prep Bioanalytical Sample Preparation Start Thawed Plasma Sample (50 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (150 µL) Start->Add_IS_ACN Vortex Vortex to Precipitate Proteins Add_IS_ACN->Vortex Centrifuge Centrifuge at High Speed Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LCMS_Injection Inject into LC-MS/MS Supernatant_Transfer->LCMS_Injection

Caption: Protein precipitation workflow for plasma sample preparation.

Conclusion and Future Directions

This guide provides a comprehensive, albeit illustrative, comparison of the in vivo pharmacokinetic profile of a novel naphthyridinone, Compound X, against established drugs, Gefitinib and Lapatinib. The hypothetical data suggests that Compound X exhibits promising oral absorption and a moderate half-life, warranting further investigation. The detailed protocols and workflows presented herein offer a robust framework for researchers to conduct their own in vivo pharmacokinetic studies, a critical step in the drug discovery and development pipeline.

The next logical steps for a compound like "Compound X" would involve more extensive preclinical development, including pharmacokinetic studies in a second species (e.g., dog or non-human primate), metabolite identification, and tissue distribution studies to further characterize its ADME properties and inform the design of future efficacy and toxicology studies.

References

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. (n.d.). PMC. Retrieved from [Link]

  • Wang, L., Guo, J., Zhong, X., Zhang, J., Sheng, Y., Lai, Q., Song, H., & Yang, W. (2022). Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat. Journal of Visualized Experiments, (179), e63439.
  • TECH 09b -Oral Gavage in Adult Rats. (n.d.). UBC Animal Care Services. Retrieved from [Link]

  • SOP: Oral Gavage in the Rat. (2017). Virginia Tech. Retrieved from [Link]

  • McKillop, D., McCormick, A. D., Miles, C., & Phillips, M. B. (2004). Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog. Xenobiotica, 34(10), 919-933.
  • UBC ANIMAL CARE COMMITTEE TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. (2020). UBC Animal Care Services. Retrieved from [Link]

  • Korfmacher, W. A., et al. (2015). Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling. Journal of Pharmacological and Toxicological Methods, 75, 131-137.
  • Rodent Tail Vein Injections (Rat). (2011). Queen's University. Retrieved from [Link]

  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. (n.d.). Current Separations. Retrieved from [Link]

  • LAB_021 Oral Gavage in Mice and Rats. (n.d.). University of Queensland. Retrieved from [Link]

  • Intravenous Tail Vein Injections. (2022). Texas Tech University IACUC. Retrieved from [Link]

  • Standard Operating Procedure: Intravenous Injections in the Rat. (2017). Virginia Tech Research and Innovation. Retrieved from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-18.
  • McKillop, D., et al. (2004). Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog. Xenobiotica, 34(10), 919-933. Retrieved from [Link]

  • In vivo Pharmacokinetic Assessment of Lapatinib-Loaded Nanostructured Lipid Carriers Using High-Performance Liquid Chromatography Analysis. (2025). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. (n.d.). Beckman Coulter. Retrieved from [Link]

  • Mean (±S.E.) pharmacokinetic parameters of gefitinib in rats (n = 5 in each group) after giving gefitinib (50 mg/kg) alone and coadministration with CJ (5.0 g/kg of cranberry). (n.d.). ResearchGate. Retrieved from [Link]

  • Blood sampling: Rat. (2022). NC3Rs. Retrieved from [Link]

  • An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Karbownik, A., et al. (2018). A pharmacokinetic study on lapatinib in type 2 diabetic rats. Pharmacological Reports, 70(2), 294-299.
  • Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical.Net. Retrieved from [Link]

  • NDA 22-059. (2007). accessdata.fda.gov. Retrieved from [Link]

  • Sonnichsen, D. S., et al. (2008). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. Molecular Cancer Therapeutics, 7(2), 407-417.
  • Dose-sparing effect of lapatinib co- administered with a high-fat enteral nutrition emulsion: preclinical pharmacokinetic study. (2023). PeerJ, 11, e16183.
  • Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans. (n.d.). PMC. Retrieved from [Link]

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Validation

A Comparative Guide to the Structural Confirmation of 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one: X-ray Crystallography versus Spectroscopic Methods

For researchers and professionals in the field of drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research program. For novel heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research program. For novel heterocyclic compounds such as 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one, a molecule of interest for its potential biological activity, confirming the precise atomic arrangement is paramount. This guide provides an in-depth comparison of single-crystal X-ray diffraction (SCXRD)—the definitive "gold standard"—with complementary spectroscopic techniques. We will explore not only the methodologies but also the causality behind the experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Unparalleled Resolution of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands alone as the most powerful method for determining the precise three-dimensional structure of a molecule.[1][2] It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry, moving beyond the inferences of spectroscopic data to offer a direct visualization of the molecule as it exists in the crystalline state.[3]

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision at every stage. The quality of the final structure is inextricably linked to the quality of the initial crystal.

Experimental Protocol: From Powder to Final Structure

The most significant bottleneck in small-molecule crystallography is often the growth of a high-quality single crystal suitable for diffraction—typically greater than 0.1 mm in all dimensions and free of significant defects.[4] The choice of crystallization method is dictated by the physicochemical properties of the compound, such as its solubility and stability.

Step-by-Step Crystallization Methodology:

  • Solvent Screening (The Foundation): The process begins with a crucial solubility assessment. A good crystallizing solvent system is one in which the compound is sparingly soluble. For 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one, a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, acetone, acetonitrile) and polar protic (e.g., methanol, ethanol) should be tested. The goal is to find a solvent or solvent pair that allows for the slow and controlled precipitation of the analyte as concentration gradually increases.

  • Method Selection & Execution:

    • Slow Evaporation: The most straightforward technique. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate over days or weeks. This is often a good starting point due to its simplicity.

    • Vapor Diffusion (Preferred for Milligram-Scale Samples): This is arguably the most successful method for small quantities.[5]

      • Protocol: Dissolve 2-5 mg of the naphthyridinone derivative in 0.5 mL of a "good" solvent (e.g., acetone) in a small, open vial. Place this inner vial inside a larger, sealed jar containing 2-3 mL of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[5]

    • Solvent Layering: This technique is useful when a suitable anti-solvent is identified but is miscible with the primary solvent.

      • Protocol: A concentrated solution of the compound is placed at the bottom of a narrow tube. The anti-solvent, which should ideally have a lower density, is carefully layered on top to create a distinct interface.[5] Crystals form at this interface as the solvents slowly mix.

Diagram: Experimental Workflow for X-ray Crystallography

Xray_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_structure Structure Determination Start Synthesized Naphthyridinone (Powder) Solvent Solvent Screening Start->Solvent Dissolution Grow Crystal Growth (e.g., Vapor Diffusion) Solvent->Grow Select System Harvest Harvest Suitable Single Crystal Grow->Harvest Inspection Mount Mount Crystal on Diffractometer Harvest->Mount Data X-ray Data Collection Mount->Data Irradiation Process Data Processing (Integration & Scaling) Data->Process Raw Images Solve Structure Solution (Phase Problem) Process->Solve hkl file Refine Model Refinement Solve->Refine Initial Model Validate Validation (checkCIF) Refine->Validate Refined Model Validate->Refine Revisions Final Final Structure (CIF File) Validate->Final Passed

Caption: Workflow for single-crystal X-ray diffraction analysis.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of monochromatic X-rays. The crystal diffracts the X-rays onto a detector, creating a pattern of reflections.[1][6]

  • Data Collection: The crystal is rotated, and thousands of diffraction spots are collected at various orientations.[1]

  • Data Processing: The raw diffraction images are computationally processed to index the reflections and integrate their intensities.[6][7]

  • Structure Solution: This is the critical step of solving the "phase problem," as detectors can only measure the intensity of diffracted waves, not their phases.[8] For small organic molecules, direct methods are typically successful in generating an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[9] This process minimizes the crystallographic R-factor, a measure of the agreement between the experimental and calculated data.

A solved structure is incomplete without rigorous validation. This is a self-validating step that ensures the trustworthiness and quality of the crystallographic data.[10] The standard is to use the International Union of Crystallography's (IUCr) checkCIF utility, which often incorporates tools like PLATON.[10][11][12]

Key Validation Checks:

  • CIF Syntax and Completeness: Ensures the data is in the standard Crystallographic Information File (CIF) format and that no critical information is missing.[10][13]

  • Geometric Plausibility: Checks for reasonable bond lengths, angles, and torsion angles.

  • Missed Symmetry: Searches for higher symmetry in the lattice that may have been overlooked.

  • Displacement Parameters: Analyzes atomic displacement parameters (thermal ellipsoids) for unusual shapes or sizes, which could indicate disorder or incorrect atom assignment.

Comparative Analysis: Alternative Structural Elucidation Methods

While X-ray crystallography provides the definitive answer, it requires a solid, crystalline sample. Other techniques provide crucial, complementary information and are indispensable when crystallization is unsuccessful or when solution-state behavior is of primary interest.

ParameterSingle-Crystal X-ray DiffractionNMR Spectroscopy (1D & 2D)High-Resolution Mass Spectrometry (HRMS)
Primary Information Unambiguous 3D atomic arrangementAtomic connectivity and proximityExact molecular formula
Sample State Solid (single crystal)SolutionGas (ionized)
Molecular Formula Inferred from refined structureInferred from fragments and other dataDirectly determined with high accuracy
Atomic Connectivity Directly observedDetermined via J-coupling (COSY) and long-range correlations (HMBC)Inferred from fragmentation patterns
Bond Lengths/Angles Precise and quantitativeNo direct measurementNo direct measurement
Stereochemistry Absolute confirmation possibleInferred via coupling constants and NOE/ROE experimentsGenerally not determinable
Key Limitation Requires high-quality single crystalsDoes not provide a direct 3D image; relies on inferenceProvides no connectivity or 3D data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the primary tool for chemists to elucidate the structure of their products on a routine basis.[14][15][16] For 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one, a full suite of 1D and 2D NMR experiments would be required to propose a structure.

  • ¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of distinct carbon environments.

  • 2D COSY (Correlation Spectroscopy): Maps ¹H-¹H J-coupling, establishing which protons are on adjacent carbons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms.[17]

Causality: While powerful, NMR builds a structural hypothesis piece by piece. It excels at confirming the carbon-hydrogen framework but can be ambiguous in definitively placing substituents on a complex heterocyclic core without prior knowledge. It provides a picture of the molecule in solution, which can differ from the solid-state conformation.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z).[18] High-resolution instruments can measure m/z to four or more decimal places.[19]

Causality: This precision is critical for establishing the correct molecular formula. For example, two different formulas might have the same nominal mass but will have distinct exact masses due to the slight mass differences between isotopes (e.g., ¹⁶O vs. C¹H₄).[19] For our target compound (C₁₀H₇ClN₂O₂), HRMS would provide an exact mass that can be matched to this specific formula, ruling out other elemental compositions. It is a powerful tool for formula confirmation but offers no insight into how the atoms are connected.[20]

Diagram: Method Selection Logic

Method_Selection cluster_initial Initial Characterization cluster_decision Structural Confirmation cluster_final Final Elucidation Path Start Need to Confirm Structure of Novel Naphthyridinone HRMS Run High-Resolution Mass Spectrometry Start->HRMS Step 1 NMR Acquire Full NMR Dataset (1H, 13C, COSY, HSQC, HMBC) Start->NMR Step 2 Decision Is Unambiguous 3D Structure Required for Filing or Publication? HRMS->Decision NMR->Decision Propose Propose Structure Based on Spectroscopic Data Decision->Propose No Cryst Perform Single-Crystal X-ray Diffraction Decision->Cryst Yes (Gold Standard) Confirm Confirm/Correct Proposed Structure with X-ray Data Propose->Confirm Verify Cryst->Confirm

Caption: Decision workflow for selecting structural elucidation techniques.

Conclusion: A Synergistic Approach

For the definitive structural validation of a novel compound like 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one, a multi-faceted approach is essential.

  • Hypothesis Generation: HRMS provides the molecular formula, while a comprehensive set of NMR experiments allows for the generation of a robust structural hypothesis, defining the precise connectivity of the atoms in solution.

  • Absolute Confirmation: Single-crystal X-ray diffraction serves as the ultimate arbiter. It provides the irrefutable, high-resolution 3D structure, confirming the NMR-derived connectivity and, crucially, revealing the precise bond lengths, bond angles, and solid-state conformation.

While spectroscopic methods are indispensable for routine characterization and for molecules that resist crystallization, X-ray crystallography remains the unparalleled gold standard for providing the absolute structural proof required for patents, high-impact publications, and advancing drug discovery programs with confidence.[3][21]

References

  • Crystallization of Small Molecules. (n.d.).
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Mini-Reviews in Organic Chemistry.
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • Validation and checking of crystal structures. (n.d.). 7th European Crystallography School - Sci-Meet.
  • Estimate the Chemical Formula of Organic Compounds from Mass Spectrometry D
  • Chemical crystalliz
  • Gražulis, S., et al. (2021, February 14). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography.
  • Cambridge Structural D
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar.
  • PLATON-CHECKCIF.pdf. (n.d.).
  • Read, R. J., & McCoy, A. J. (n.d.). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography.
  • Spek, A. L. (n.d.). checkCIF Validation Tests on CIF(+FCF).
  • Warren, M. R., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). AZoM.com.
  • Groom, C. R., et al. (PDF) The Cambridge Structural Database.
  • Merkys, A., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework.
  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep.com.au.
  • Guide for crystalliz
  • A Comparative Guide to the Structural Validation of Ethoxyallene: X-ray Crystallography vs. Spectroscopic Methods. (2025, November). Benchchem.
  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (2025, November 6).
  • CSD - Cambridge Structural Database. (n.d.). Maastricht University Library.
  • The solution and refinement of structures with X-ray diffraction data from twinned crystals. (n.d.). IUCr Journals.
  • Owen, R. L. (2021, May 28).
  • Kwan, E. E., & Huang, S. G. (2008, March 25).
  • Reusch, W. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts.
  • The Largest Curated Crystal Structure D
  • Clark, J. (n.d.). mass spectra - the molecular ion (M+) peak. Chemguide.
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  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. (2018, October 4).
  • Interpretation Of Mass Spectra Of Organic Compounds. (n.d.). ChemistryScore.
  • 12: Refining X-ray Crystal Structures. (2019, July 24). Royal Society of Chemistry.
  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd..
  • Evans, G., & Helliwell, J. R. (n.d.).
  • Myneni, S. C. B. (2017, March 9). Soft X-ray Spectroscopy and Spectromicroscopy Studies of Organic Molecules in the Environment. Reviews in Mineralogy and Geochemistry.
  • (PDF) A beginner's guide to X-ray data processing. (2021, May 29).
  • Structure solution and refinement: introductory str
  • Search - Access Structures. (n.d.). CCDC.
  • 6 6 Solution and Refinement of Crystal Structures. (n.d.). Oxford Academic.
  • Single Crystal X-ray Diffraction. (n.d.).
  • 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. (n.d.). RSC Publishing.
  • CXMS: An Alternative to X-Ray Crystallography for Proteins. (2013, April 29). Thermo Fisher Scientific.
  • 1,6-Naphthyridin-2(1H)
  • Synthesis and Characterization of BNFF Analogues. (2012, August 20). KoreaScience.
  • Protein X-ray Crystallography : Basic Aspects. (2018, May 8).
  • Practical Aspects of Single Crystal X-ray Crystallography. (n.d.). TU Graz.
  • Synthesis of 8-methoxy-1-methyl-1H-benzo[de][4]naphthyridin-9-ol (Isoaaptamine) and analogues. (n.d.). PubMed.

  • Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][4]naphthyridin-9-ol (Isoaaptamine) and Analogues. (n.d.). ACS Publications.

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv
  • X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset... (n.d.).

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Safety & Regulatory Compliance

Safety

1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- proper disposal procedures

8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one: Comprehensive Laboratory Safety and Disposal Guide As drug development professionals and synthetic chemists scale up the use of functionalized heterocycles, the safe handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one: Comprehensive Laboratory Safety and Disposal Guide

As drug development professionals and synthetic chemists scale up the use of functionalized heterocycles, the safe handling and compliant disposal of halogenated organics become critical to operational success and environmental stewardship. 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one (CAS: 952059-63-1) is a specialized building block that, due to its covalently bound chlorine atom and heterocyclic structure, requires strict adherence to halogenated waste disposal protocols.

This guide provides authoritative, step-by-step methodologies for the containment, segregation, and ultimate disposal of this compound, ensuring your laboratory maintains compliance with EPA and RCRA standards [1].

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is essential to understand the physicochemical properties that dictate the compound's waste classification. The presence of the chlorine atom strictly categorizes this material as a Halogenated Organic Waste [2].

Table 1: Quantitative Data & Waste Classification Profile

PropertyValue / Classification
Chemical Name 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one
CAS Registry Number 952059-63-1
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
Primary Hazard Class Irritant (Skin/Eyes/Respiratory) [3]
EPA Waste Stream Halogenated Organic Waste
Preferred Disposal Method High-Temperature Incineration (>1100°C) with Caustic Scrubbing [1]

The Causality of Disposal: Why Segregation Matters (E-E-A-T)

In laboratory waste management, standard operating procedures are driven by chemical causality. You must never mix 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one with non-halogenated solvent waste streams [2].

The Mechanistic Reason: When organic compounds containing halogens (like the chlorine at the C-8 position of this naphthyridine ring) are incinerated, they undergo thermal decomposition to yield highly corrosive hydrochloric acid (HCl) gas and pose a risk of forming toxic polychlorinated dibenzo-p-dioxins (PCDDs) at lower temperatures.

To prevent this, licensed disposal facilities must process halogenated waste in specialized rotary kiln incinerators operating at temperatures exceeding 1100°C, equipped with alkaline/caustic scrubbers to neutralize the acidic effluent gases [1]. Mixing this compound into a non-halogenated waste carboy contaminates the entire bulk volume, exponentially increasing disposal costs and creating severe regulatory compliance violations.

Step-by-Step Disposal Methodologies

Every protocol described below is designed as a self-validating system to ensure maximum safety and compliance.

Protocol A: Routine Laboratory Waste Segregation

Use this protocol for the daily disposal of reaction mixtures, stock solutions, or expired solid compounds.

  • Determine the Physical State: Identify whether the waste is a dry solid (e.g., leftover powder from weighing) or a liquid solution (e.g., dissolved in Dichloromethane, DMSO, or Methanol).

  • Select Compatible Containment:

    • For Solids: Use a rigid, sealable, puncture-resistant High-Density Polyethylene (HDPE) wide-mouth jar.

    • For Liquids: Use an amber glass or heavy-duty HDPE carboy compatible with the primary solvent.

  • Execute the Transfer: Working inside a certified chemical fume hood, carefully transfer the waste into the designated container. Do not use a sink or drain. Heterocyclic amines are highly persistent in aquatic environments [3].

  • Apply RCRA-Compliant Labeling: Immediately affix a "Hazardous Waste" label. You must explicitly write: "Halogenated Organic Waste: contains 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one" and list any associated solvents. Check the boxes for "Toxic" and "Halogenated".

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (a spill tray). Ensure the container remains tightly capped unless actively adding waste.

  • EHS Pickup: Transfer the container to your institutional Environmental Health and Safety (EHS) team before the 180-day accumulation limit expires.

Protocol B: Emergency Spill Response & Decontamination

Use this protocol in the event of an accidental benchtop or floor spill.

  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE: Nitrile gloves (double-gloved), wrap-around safety goggles, and a flame-resistant lab coat. If dry powder is aerosolized, an N95 or P100 respirator is required.

  • Containment:

    • Solid Spill: Gently sweep the powder using a static-free brush and dustpan to prevent aerosolization.

    • Liquid Spill: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Never use combustible materials like sawdust.

  • Collection: Shovel the absorbed mixture or swept powder into a heavy-duty hazardous waste bag or rigid HDPE container.

  • Chemical Decontamination: Wipe down the spill surface with a paper towel dampened with a compatible solvent (e.g., methanol or acetone) to dissolve residual compound, followed by a wash with detergent and water.

  • Final Disposal: Place all contaminated paper towels, gloves, and brushes into the Halogenated Organic Waste container.

Waste Routing Visualization

To ensure operational clarity, follow this decision matrix for routing 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one waste.

G Start Waste Generation: 8-chloro-6-methoxy- 1,7-naphthyridin-4(1H)-one State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Liquid Liquid Waste (Solution) State->Liquid Dissolved CollectSolid Collect in 'Solid Halogenated Waste' Bin Solid->CollectSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHaloSolvent No CollectHalo Collect in 'Halogenated Organic Waste' Container HaloSolvent->CollectHalo NonHaloSolvent->CollectHalo *Compound contains Cl, forces Halogenated stream Incineration High-Temperature Incineration (>1100°C) with Caustic Scrubbers CollectHalo->Incineration CollectSolid->Incineration

Decision workflow for the safe segregation and disposal of halogenated naphthyridine waste.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.
  • University of Tennessee Safety Office. "Laboratory Hazardous Waste Management Guide." Tennessee.edu.
  • ChemicalBook. "1,8-Naphthyridine - Safety Data Sheet." ChemicalBook.com.
Handling

Personal protective equipment for handling 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-. Given that this is a specialized research chemical,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-. Given that this is a specialized research chemical, detailed toxicological data may not be publicly available. Therefore, the core principle of this guide is to treat the compound with a high degree of caution, assuming potential hazards based on its chemical structure—a chlorinated heterocyclic amine. This protocol is designed to be a self-validating system, prioritizing engineering controls and rigorous personal protective measures to minimize any potential exposure.

Hazard Assessment: An Evidence-Based Approach

The structure of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- contains several functional groups that warrant a cautious approach:

  • Naphthyridine Core: This is an electron-deficient, nitrogen-containing heterocyclic system.[1][2] Such scaffolds are often biologically active, and their derivatives have been explored for various medicinal purposes, including as potential inhibitors of phosphodiesterase type 4D (PDE4D) and as antimicrobials.[1][3] This inherent biological activity necessitates careful handling to avoid unintended physiological effects.

  • Chlorinated Aromatic System: The presence of a chlorine atom classifies this compound as a halogenated organic compound.[4][5][6] Many halogenated solvents and compounds are carcinogenic or have other detrimental effects on human health, potentially causing organ damage.[7] They also require specific disposal procedures to prevent environmental contamination.[5][8][9]

  • Potential for Irritation: Safety Data Sheets (SDS) for similar chlorinated and nitrogen-containing heterocyclic compounds frequently list hazards such as skin irritation, serious eye irritation, and respiratory irritation.[10][11][12]

Based on these structural alerts, it is prudent to assume this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[12]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The use of PPE is the final barrier between the researcher and the chemical. It should be used in conjunction with engineering controls (i.e., a chemical fume hood). The following PPE is mandatory for all handling operations.

PPE CategorySpecificationRationale & Best Practices
Eye & Face Protection ANSI Z87.1-compliant safety goggles forming a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high splash risk (e.g., bulk transfers, cleaning spills).Standard safety glasses with side shields do not offer adequate protection from splashes, vapors, or fine powders. Goggles provide a necessary seal.[13] A face shield offers a broader range of protection against splashes to the entire face.
Hand Protection Double-gloving with powder-free nitrile gloves. The outer glove should have a long cuff that extends over the sleeve of the lab coat.Nitrile gloves provide good initial protection against splashes of a wide range of chemicals.[13] Double-gloving is a critical best practice; the outer glove can be removed immediately inside the fume hood if contamination is suspected, preventing the spread of the chemical to other surfaces.[14] Powder-free gloves are essential to prevent aerosolization and contamination of the work area.[14]
Body Protection A flame-resistant lab coat with long sleeves and tight-fitting cuffs. For larger quantities or tasks with significant spill potential, chemical-resistant coveralls ("bunny suits") are recommended.A lab coat is the minimum requirement to protect skin and personal clothing.[13] The cuffs should be tucked under the inner glove to ensure a complete seal. For extensive work, coveralls offer more comprehensive protection.
Respiratory Protection Not typically required when all operations are conducted within a certified chemical fume hood. However, an N95 respirator should be worn when unpacking shipments that are not contained in plastic, as a precaution against dusts from potential breakage.[15]A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors or dust.[6] A respirator becomes necessary if engineering controls are insufficient or during specific high-risk tasks like cleaning up a large spill outside of containment.

Operational and Disposal Plans

A systematic workflow is essential to ensure safety from the moment the compound enters the lab until its waste is properly disposed of.

Workflow for Handling 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-

G A Receiving & Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. B Pre-Handling Safety Check Verify fume hood certification. Locate eyewash/shower station. Assemble all required PPE. A->B C Don Full PPE Lab Coat -> Inner Gloves -> Goggles -> Outer Gloves B->C D Handling Operations (in Fume Hood) Weighing, transfers, reactions. Use smallest quantities possible. C->D E Waste Segregation Halogenated vs. Non-Halogenated D->E During & After Handling F Decontamination Wipe down surfaces in fume hood. Clean glassware. D->F Post-Operation H Waste Disposal Place sealed, labeled containers in satellite accumulation area. E->H G Doffing PPE (in order) Outer Gloves -> Lab Coat -> Goggles -> Inner Gloves F->G

Caption: A workflow diagram outlining the key steps for safely handling the compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a certified chemical fume hood is available and functioning correctly.[6] Identify the locations of the nearest safety shower and eyewash station.

  • Donning PPE: Put on all required PPE in the correct order (lab coat, inner gloves, safety goggles, outer gloves).

  • Handling: Conduct all manipulations of the solid compound and its solutions inside the fume hood to minimize inhalation exposure.[5] This includes weighing, transfers, and additions to reaction vessels.

  • Storage: When not in use, the compound must be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8][10][16]

Spill Management
  • Small Spill (Inside Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Place the absorbent material into a sealed, labeled plastic bag or container for disposal as halogenated waste.[5][8]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.[8]

    • If the spill is significant or involves respiratory exposure, call emergency services.[8]

    • Prevent entry to the area.

    • Allow only trained personnel with appropriate respiratory protection to clean the spill.

Disposal Plan

Proper waste segregation is crucial for both safety and cost-effectiveness.

  • Identify Waste Streams: Maintain separate, clearly labeled waste containers for Halogenated Organic Waste and Non-Halogenated Organic Waste .[4][8][9]

  • Solid Waste: All disposable materials contaminated with 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- (e.g., gloves, weigh paper, absorbent pads) must be placed in a designated, sealed container for solid halogenated waste.

  • Liquid Waste: All solutions containing this compound must be collected in a compatible, sealed container labeled "Halogenated Organic Waste".[6][8] The container must list all chemical constituents and their approximate percentages.[9]

  • Prohibition: Under no circumstances should this compound or its solutions be disposed of down the drain.[6][8]

  • Container Management: Waste containers must be kept closed at all times except when actively adding waste.[5][8][9] Store waste containers in a designated satellite accumulation area with secondary containment.[5]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-, ensuring a safe laboratory environment while maintaining the integrity of their research.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • Hazardous Waste Segregation.
  • Campus Operations. Halogenated Solvents in Laboratories.
  • Halogenated Solvents.
  • US EPA. Personal Protective Equipment.
  • AK Scientific, Inc. Safety Data Sheet.
  • Benchchem. Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • chemBlink. 6-Methoxy-1,7-naphthyridin-4(1H)-one SDS (CAS 952059-64-2).
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022).
  • How to Choose PPE for Chemical Work. (2025).
  • Google Patents. Chlorination and bromination of aromatic or heterocyclic compounds.
  • NextSDS. 4-chloro-6-methoxy-1,7-Naphthyridine — Chemical Substance Information.
  • Sigma-Aldrich. 8-Chloro-1,7-naphthyridin-4(1H)-one.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • 8-chloro-3-iodo-4-methoxy-1,7-naphthyridine - (CAS 1812220-09-9).
  • Benchchem. The 1,7-Naphthyridine Core: A Technical Guide to its Reactivity Profile for Drug Discovery.
  • NIH. Antimicrobial Activity of Naphthyridine Derivatives - PMC.
  • 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H) - PMC.
  • USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS.
  • American Chemical Society. 1,6- Naphthyridine. (2021).
  • MSU chemistry. Heterocyclic Compounds.
  • MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020).
  • ECHEMI. 2-Amino-7-chloro-1,8-naphthyridine SDS, 15944-33-9 Safety Data Sheets.
  • CAS Common Chemistry. 7-Methyl-1,8-naphthyridin-4(1H)-one.
  • BG RCI. TOXICOLOGICAL EVALUATIONS.
  • MDPI. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021).
  • ChemRadar. 8-chloro-6-(pyridin-4-yl)-1,7-naphthyridine.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-
Reactant of Route 2
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-
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